molecular formula C6H6ClNO2 B601191 Gimeracil Impurity 7 CAS No. 1227600-22-7

Gimeracil Impurity 7

Cat. No.: B601191
CAS No.: 1227600-22-7
M. Wt: 159.57
Attention: For research use only. Not for human or veterinary use.
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Description

Gimeracil Impurity 7 is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMVTNVDGRIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Complex Landscape of Gimeracil-Related Compounds: A Technical Guide to "Gimeracil Impurity 7"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a critical component in combination cancer therapies, enhances the efficacy of fluoropyrimidine-based drugs by inhibiting dihydropyrimidine dehydrogenase (DPD)[1][2][3]. The rigorous quality control of Gimeracil active pharmaceutical ingredients (APIs) necessitates a deep understanding of its impurity profile. This technical guide provides an in-depth analysis of the chemical identity, properties, and analytical considerations for compounds referred to as "Gimeracil Impurity 7." Investigation reveals that this designation is commonly associated with two distinct chemical entities: 5-chloro-4-methoxypyridin-2(1H)-one (CAS: 1227600-22-7) and 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 147619-40-7) . This guide will elucidate the chemical nature of both compounds, their relationship to Gimeracil, and provide technical information for their identification and control.

Introduction to Gimeracil and the Imperative of Impurity Profiling

Gimeracil, with the chemical name 5-chloro-2,4-dihydroxypyridine, is a DPD inhibitor that prevents the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[2][3]. By blocking DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity and allowing for lower doses to be administered, which can reduce side effects[2][3][4]. Gimeracil is a key component of the oral anticancer drug Teysuno™ (also known as TS-1), which is a combination of Tegafur (a prodrug of 5-FU), Gimeracil, and Oteracil[5].

The synthesis and storage of Gimeracil can lead to the formation of impurities, which can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products[6][7]. Therefore, a thorough understanding of the potential impurities associated with Gimeracil is paramount for drug development and manufacturing.

The nomenclature "this compound" has been inconsistently applied in scientific literature and by chemical suppliers, leading to potential confusion. This guide aims to clarify this ambiguity by providing a detailed examination of the two primary compounds associated with this name.

This compound: A Tale of Two Structures

Our comprehensive review of chemical databases and supplier information indicates that "this compound" most frequently refers to two distinct molecules. The following sections will treat each compound individually to provide clear and unambiguous technical information.

Compound A: 5-chloro-4-methoxypyridin-2(1H)-one

This compound is a plausible process-related impurity or degradation product of Gimeracil, where one of the hydroxyl groups has been methylated.

Below is a summary of the key chemical properties of 5-chloro-4-methoxypyridin-2(1H)-one.

PropertyValueSource(s)
IUPAC Name 5-chloro-4-methoxypyridin-2(1H)-one[8][9]
Synonyms Methoxy Gimeracil, Gimeracil Imp. 7[8]
CAS Number 1227600-22-7[8][9][10][11][12]
Molecular Formula C6H6ClNO2[8][9][10][12]
Molecular Weight 159.57 g/mol [8][9][12]
Appearance Solid[10]
pKa (Predicted) 9.02 ± 0.10[8]

The structure of 5-chloro-4-methoxypyridin-2(1H)-one is closely related to Gimeracil, differing only by the presence of a methyl group on the oxygen at the 4-position. This suggests it could arise during the synthesis of Gimeracil if methylated starting materials are used or if a methylating agent is present. It could also potentially form as a degradation product under certain conditions.

Caption: Structural relationship between Gimeracil and Compound A.

For the identification and quantification of 5-chloro-4-methoxypyridin-2(1H)-one in Gimeracil samples, high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice. A typical protocol would involve:

Exemplary HPLC Method for Impurity Profiling:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Gimeracil and the impurity have significant absorbance.

  • Standard Preparation: A reference standard of 5-chloro-4-methoxypyridin-2(1H)-one is required for positive identification (based on retention time) and accurate quantification.

Suppliers of this reference standard often provide a Certificate of Analysis (CoA) with characterization data from techniques such as 1H NMR, Mass Spectrometry, and HPLC purity analysis[1][10].

Compound B: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This compound is identified as a key intermediate in some synthetic routes of Gimeracil[13][14]. Its presence in the final API would indicate an incomplete reaction or inadequate purification.

The key chemical properties of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile are summarized below.

PropertyValueSource(s)
IUPAC Name 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile[15]
Synonyms 3-Cyano Gimeracil Methyl Ether[16]
CAS Number 147619-40-7[13][14][15][16][17][18]
Molecular Formula C7H5ClN2O2[15][16][17][18]
Molecular Weight 184.58 g/mol [15][16][18]
Appearance White powder[14]

This compound serves as a precursor in certain Gimeracil synthesis pathways. The nitrile and methoxy groups are subsequently removed to yield the final Gimeracil structure.

Caption: Synthetic relationship between Compound B and Gimeracil.

A described synthesis of Gimeracil involves the conversion of this intermediate[14].

Exemplary Synthetic Step:

  • Starting Material: 3-cyano-4-methoxy-2(1H)-pyridinone is reacted with a chlorinating agent, such as sulfonyl chloride, in a suitable solvent like glacial acetic acid to produce 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile[14].

  • Conversion to Gimeracil: The resulting intermediate (Compound B) can then be further processed to yield Gimeracil.

Similar to Compound A, HPLC is the recommended technique for detecting and quantifying Compound B in Gimeracil. The analytical method would be comparable, but the retention time would be distinct.

Considerations for Analytical Method Development:

  • The method should be capable of separating Gimeracil, Compound A, Compound B, and other potential impurities.

  • Forced degradation studies on Gimeracil can help to identify potential degradation products and ensure the analytical method is stability-indicating.

  • Reference standards for all potential impurities are essential for method validation and routine quality control[15][17].

Regulatory Perspective and Control Strategy

From a regulatory standpoint, any impurity in a drug substance must be controlled within acceptable limits. The control strategy for "this compound" will depend on which compound is identified and its potential source.

  • If Compound A (5-chloro-4-methoxypyridin-2(1H)-one) is identified as a process impurity or degradation product, its limits should be established based on ICH Q3A/B guidelines, which may require toxicological qualification if present above a certain threshold[6][7].

  • If Compound B (5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile) is present, it is considered a synthetic intermediate. Its presence in the final API would indicate a failure of the purification process, and it should be controlled to very low levels.

A robust control strategy involves:

  • A thorough understanding of the Gimeracil manufacturing process to identify potential sources of impurities.

  • The development and validation of a specific and sensitive analytical method for the detection and quantification of all potential impurities.

  • Setting appropriate specifications for each identified and unidentified impurity in the Gimeracil drug substance.

Conclusion

The term "this compound" is ambiguous and has been used to refer to at least two distinct chemical compounds: 5-chloro-4-methoxypyridin-2(1H)-one and 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. For researchers and professionals in drug development, it is crucial to be aware of this ambiguity and to use specific chemical names and CAS numbers for clarity. A comprehensive impurity control strategy for Gimeracil must consider the potential presence of both of these compounds, as well as other process-related impurities and degradation products. The use of qualified reference standards and validated analytical methods is essential to ensure the quality, safety, and efficacy of Gimeracil-containing drug products.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Research with 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 147619-40-7. Retrieved from [Link]

  • Hubei Moxin Biotechnology Co., Ltd. (n.d.). This compound, CasNo.1227600-22-7. Retrieved from [Link]

  • ACS Publications. (2013). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 147619-40-7 | Product Name : 3-Cyano Gimeracil Methyl Ether. Retrieved from [Link]

  • CATO. (n.d.). 147619-40-7. Retrieved from [Link]

  • PubChem. (n.d.). Gimeracil. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gimeracil?. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]

  • PubChem. (n.d.). Gimeracil mixture with oteracil potassium and tegafur. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. (n.d.). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.
  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • PubMed. (n.d.). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

An In-depth Technical Guide to Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gimeracil Impurity 7, a substance of relevance in the quality control and regulatory assessment of the active pharmaceutical ingredient (API) Gimeracil. As a critical component in certain cancer therapies, understanding the impurity profile of Gimeracil is paramount to ensuring its safety and efficacy. This document delves into the chemical identity, potential formation pathways, and analytical methodologies for the detection and quantification of this compound, offering a valuable resource for professionals in the pharmaceutical sciences.

Introduction to Gimeracil and the Imperative of Impurity Profiling

Gimeracil is a pyridine derivative that plays a crucial role in specific cancer treatments by enhancing the efficacy of fluoropyrimidine-based drugs.[1] Its primary mechanism of action is the inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (5-FU), a common chemotherapeutic agent.[1][2] By blocking DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby augmenting its antitumor activity.[2] Gimeracil is a component of the combination drug Teysuno (also known as S-1), which is used in the treatment of advanced gastric cancer, among other malignancies.[1][3]

The synthesis and storage of any API, including Gimeracil, can lead to the formation of impurities.[1] These impurities can arise from various sources, such as starting materials, intermediates, side reactions, or degradation of the API itself. The presence of impurities, even in minute quantities, can potentially impact the quality, safety, and efficacy of the final drug product. Therefore, rigorous impurity profiling—the identification and quantification of all impurities—is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This guide focuses on a specific impurity, this compound, providing detailed information for its management.

Unraveling the Identity of this compound

It is important to note that the designation "this compound" has been associated with multiple chemical entities by various commercial suppliers of reference standards. This can create ambiguity for researchers. The most frequently cited and well-characterized compound referred to as this compound is 5-Chloro-4-methoxy-2(1H)-pyridinone . This guide will primarily focus on this compound.

However, for the sake of comprehensiveness, it is worth mentioning other substances that have also been labeled as this compound. These include compounds with CAS numbers 147619-40-7 (Molecular Formula: C7H5ClN2O2) and 17902-24-8 (Molecular Formula: C8H9ClN2O3).[4][5] Researchers are advised to verify the specific chemical structure and CAS number of any reference standard they procure.

Physicochemical Properties of 5-Chloro-4-methoxy-2(1H)-pyridinone

The core properties of 5-Chloro-4-methoxy-2(1H)-pyridinone are summarized in the table below:

PropertyValueSource
Chemical Name 5-Chloro-4-methoxy-2(1H)-pyridinone[1]
Synonyms Methoxy Gimeracil, Gimeracil Imp. 7[6]
CAS Number 1227600-22-7[1][6][7][8][9][10]
Molecular Formula C6H6ClNO2[1][6][7][10]
Molecular Weight 159.57 g/mol [1][6][10]
Appearance Solid[7]
Purity Typically available as ≥95% or ≥98%+[7]

Potential Formation Pathways

Impurities in an API can be process-related or degradation-related. While the specific synthetic route leading to the formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a process impurity is proprietary to manufacturers, its formation as a degradation product is a significant consideration. Studies on the forced degradation of Gimeracil have shown that it is particularly susceptible to oxidative stress.[11][12] This suggests that this compound could potentially arise from the oxidation and subsequent modification of the Gimeracil molecule.

Gimeracil's structure contains a hydroxypyridine core, which can be a target for oxidative attack. The formation of a methoxy group from a hydroxy group is a plausible transformation under certain conditions, potentially involving methylation reactions with residual solvents or reagents.

Below is a conceptual diagram illustrating a possible degradation pathway for the formation of this compound.

Gimeracil_Degradation Gimeracil Gimeracil (5-chloro-4-hydroxy-1H-pyridin-2-one) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Gimeracil->Oxidative_Stress Intermediate Reactive Intermediate Oxidative_Stress->Intermediate Oxidation Methylation Methylating Agent (e.g., from solvent residue) Intermediate->Methylation Impurity7 This compound (5-chloro-4-methoxy-2(1H)-pyridinone) Methylation->Impurity7 Methylation

Caption: Conceptual pathway for the formation of this compound.

Analytical Methodologies for Detection and Quantification

The control of impurities relies on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for analyzing Gimeracil and its impurities.[11][13][14] A stability-indicating analytical method should be capable of separating the main API from all its potential impurities and degradation products.

Experimental Protocol: HPLC-UV Method for this compound

The following is a representative, detailed protocol for the analysis of this compound. This protocol is based on established methods for Gimeracil and its degradation products and should be validated for its intended use.

Objective: To separate and quantify this compound from Gimeracil in a drug substance or product.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • Gimeracil reference standard

  • This compound (5-Chloro-4-methoxy-2(1H)-pyridinone) reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Sample of Gimeracil API or drug product

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 80 | | | 25 | 80 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Injection Volume | 10 µL | | Detector Wavelength | To be determined based on the UV spectra of Gimeracil and the impurity (typically in the range of 210-300 nm) |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Gimeracil reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare a stock solution of this compound reference standard (e.g., 0.1 mg/mL) in the same diluent.

    • From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh and dissolve the Gimeracil API or drug product in the diluent to achieve a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to Gimeracil and this compound based on their retention times.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Gimeracil API/Product Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Prepare_Cal Prepare Calibration Curve Standards Dissolve_Standard->Prepare_Cal HPLC HPLC-UV or LC-MS Analysis Filter_Sample->HPLC Prepare_Cal->HPLC Identify Peak Identification (Retention Time) HPLC->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the analysis of this compound.

Impact on Drug Quality and Safety

  • Altered Efficacy: The impurity may have a pharmacological effect that interferes with the action of the API.

  • Toxicity: The impurity itself may be toxic, even at low levels.

  • Instability: The impurity may affect the stability of the drug product, leading to further degradation and a decrease in shelf life.

Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3A/B) that set thresholds for the reporting, identification, and qualification of impurities. For any impurity found above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its safety must be established through toxicological studies. Therefore, having a well-characterized reference standard and a validated analytical method for this compound is essential for manufacturers of Gimeracil to ensure regulatory compliance and patient safety.

Conclusion

This compound, identified as 5-Chloro-4-methoxy-2(1H)-pyridinone, is a relevant impurity in the manufacturing and quality control of Gimeracil. A thorough understanding of its chemical properties, potential formation pathways, and analytical methodologies is crucial for pharmaceutical scientists and drug development professionals. The implementation of robust analytical techniques, such as the HPLC method detailed in this guide, is fundamental to ensuring that Gimeracil and its formulated products meet the stringent quality and safety standards required for pharmaceuticals. Continuous research and data sharing on the toxicological profile of such impurities will further contribute to the safe and effective use of Gimeracil-containing therapies.

References

  • Hubei Moxin Biotechnology Co., Ltd. (n.d.). This compound, CasNo.1227600-22-7. LookChem. Retrieved from [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil.
  • Density Pharmachem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Tegafur/gimeracil/oteracil. Retrieved from [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gimeracil? Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem. Retrieved from [Link]

  • Impact Factor. (2024, August 31). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). GIMERACIL. Retrieved from [Link]

  • Gu, Y., et al. (2009). Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Analytical Sciences, 25(10), 1211-1215. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyridinone Scaffolds

Pyridinone-based molecular architectures are cornerstones in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1] Their unique electronic properties and capacity for hydrogen bonding allow them to interact with a wide array of biological targets. The subject of this guide, 5-Chloro-4-methoxy-2(1H)-pyridinone, is a particularly valuable intermediate, most notably as a key building block in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. An efficient, scalable, and well-understood synthesis of this intermediate is therefore paramount for pharmaceutical research and development. This guide provides a detailed examination of its synthesis, grounded in mechanistic principles and practical, validated protocols.

Part 1: Retrosynthetic Analysis and Strategy Selection

The most direct and industrially scalable approach to 5-Chloro-4-methoxy-2(1H)-pyridinone begins with the commercially available starting material, 2,5-dichloro-4-methoxypyridine. The core transformation relies on the selective hydrolysis of the chlorine atom at the C2 position of the pyridine ring to a hydroxyl group, which then tautomerizes to the more stable pyridinone form.

This strategy is advantageous due to:

  • High Atom Economy: It is a direct conversion with minimal byproduct formation.

  • Starting Material Availability: 2,5-dichloro-4-methoxypyridine is a readily accessible starting material.

  • Robustness: The reaction is typically high-yielding and reproducible.

The overall synthetic transformation is depicted below:

synthetic_pathway start 2,5-dichloro-4-methoxypyridine product 5-Chloro-4-methoxy-2(1H)-pyridinone start->product  Aqueous Acid (e.g., H₂SO₄)  or Aqueous Base (e.g., NaOH)  Heat

Caption: General synthetic scheme for 5-Chloro-4-methoxy-2(1H)-pyridinone.

Part 2: Mechanistic Deep Dive: The Rationale Behind Selective Hydrolysis

The key to this synthesis is the regioselective substitution of the C2-chloro group over the C5-chloro group. This selectivity is a direct consequence of the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting an electron-withdrawing inductive and mesomeric effect. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, rendering them electrophilic and thus susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.

Acid-Catalyzed Mechanism:

  • Protonation: The pyridine nitrogen is protonated by the acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the ring, further activating the C2 position.

  • Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the electron-deficient C2 carbon. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.

  • Elimination: The chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

  • Deprotonation: A final deprotonation step yields the 2-hydroxypyridine tautomer, which rapidly equilibrates to the more thermodynamically stable 2-pyridinone form.

The C5 position is significantly less activated towards nucleophilic attack, ensuring the high selectivity of the reaction.

Part 3: Field-Validated Experimental Protocol

This protocol outlines a robust procedure for the synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone. It is designed for reproducibility and safety.

Materials & Reagents:

Reagent/MaterialGradeSupplier
2,5-Dichloro-4-methoxypyridine≥98%Commercial Source
Sulfuric Acid (H₂SO₄)95-98% (Concentrated)Laboratory Grade
Sodium Hydroxide (NaOH)Pellets or 50% aq. soln.Laboratory Grade
Deionized WaterN/AIn-house
Ethanol (EtOH)Reagent GradeLaboratory Grade

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Overhead or magnetic stirrer

  • Heating mantle

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add 2,5-dichloro-4-methoxypyridine (1.0 eq).

  • Reagent Addition: Slowly and with caution, add a 70-80% aqueous solution of sulfuric acid (e.g., 4-5 volumes). The addition is exothermic and should be controlled.

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC analysis.

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with stirring.

  • Neutralization & Precipitation: Slowly add a 50% aqueous solution of sodium hydroxide to the quenched mixture to neutralize the acid. Adjust the pH to approximately 6-7. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The product is typically obtained as a white to off-white solid.

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 4: Data Summary and Characterization

ParameterExpected Value/Observation
Typical Yield 90-98%
Appearance White to off-white crystalline solid
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Melting Point 195-200 °C
¹H NMR Consistent with the structure
Purity (HPLC) >99% (after purification)

Part 5: Safety and Handling

  • Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Processes: The dilution of sulfuric acid and the acid-base neutralization are highly exothermic. Perform these steps slowly and with adequate cooling (e.g., ice bath) to prevent uncontrolled temperature increases.

  • General Handling: Avoid inhalation of dust from the solid product. Use in a well-ventilated area.

Part 6: Conclusion

The synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone via selective acid-catalyzed hydrolysis of 2,5-dichloro-4-methoxypyridine is a highly efficient and reliable method. A thorough understanding of the underlying SNAr mechanism provides the rationale for the reaction's high regioselectivity and informs the choice of reaction conditions. The protocol detailed herein is robust and scalable, providing a solid foundation for the production of this critical pharmaceutical intermediate.

References

  • Schmieder, H.; Abeln, J. Supercritical Water Oxidation: State of the Art. Chem. Eng. Technol.1999, 22(11), 903-908.
  • United States Patent Office. Preparation of quinoline compounds. US2504875A.
  • PubChem. 2-Chloropyridine.
  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). EP3935045B1.
  • Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.
  • Google Patents. Preparation method of 5-chloro-2,4-dihydroxypyridine. CN103360307B.
  • Mongin, F., et al. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Org Lett.2000, 2(6), 803-805.
  • Wikipedia. 2-Chloropyridine.
  • National Toxicology Program. 2-Chloropyridine.
  • World Intellectual Property Organization. Raf Inhibitor Compounds. WO 2013/134298 A1.
  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.
  • New Drug Approvals. Perampanel.
  • ECHEMI.
  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)

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Navigating Ambiguity: A Technical Guide to the Spectroscopic Identification of Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Defining Gimeracil Impurity 7

In the landscape of pharmaceutical development, the precise identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase used to enhance the efficacy of fluoropyrimidine-based chemotherapies, is no exception. However, the process of profiling its impurities presents a significant analytical challenge, exemplified by the entity designated as "this compound."

A survey of commercial suppliers of pharmaceutical reference standards reveals a critical discrepancy: the name "this compound" is attributed to two distinct chemical structures. This ambiguity necessitates a meticulous and informed approach from any researcher tasked with its identification and quantification. This guide, therefore, deviates from a simple presentation of data. Instead, it offers a framework for the spectroscopic elucidation of both potential candidates for this compound, providing the foundational principles for their identification via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The two potential structures for this compound are:

  • Candidate A: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Candidate B: 5-Chloro-4-methoxy-2(1H)-pyridinone

This guide will address each candidate separately, detailing the expected spectroscopic data for each and the rationale behind these predictions.

Candidate A: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This compound is identified by some suppliers as this compound.[1][2] Its structural and molecular details are summarized below.

PropertyValue
Chemical Name 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 147619-40-7
Molecular Formula C₇H₅ClN₂O₂
Molecular Weight 184.58 g/mol
Chemical Structure

Caption: Structure of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Predicted Spectroscopic Data

The proton NMR spectrum is expected to be relatively simple, with two key signals:

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.0Singlet1HPyridinone CHThe single proton on the pyridinone ring is deshielded by the adjacent electronegative nitrogen and the ring system.
~ 3.8 - 4.2Singlet3HMethoxy (OCH₃)Protons of the methoxy group will appear as a singlet, with a typical chemical shift for such a functional group.
~ 10.0 - 12.0Broad Singlet1HAmide NHThe amide proton is expected to be a broad singlet and may be exchangeable with D₂O. Its chemical shift can be highly variable.

The carbon NMR spectrum will provide key information about the carbon skeleton:

Predicted Shift (ppm)AssignmentRationale
~ 160 - 165Carbonyl (C=O)The carbonyl carbon of the pyridinone ring will be significantly downfield.
~ 155 - 160C-O (methoxy)The carbon attached to the methoxy group will be deshielded.
~ 140 - 145C-ClThe carbon bonded to chlorine will also be deshielded.
~ 120 - 125CH (pyridinone)The protonated carbon of the ring.
~ 115 - 120Nitrile (C≡N)The carbon of the nitrile group has a characteristic chemical shift in this region.
~ 90 - 95C-CNThe quaternary carbon to which the nitrile is attached.
~ 55 - 60Methoxy (OCH₃)The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons bonded to oxygen.

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

m/z ValueAssignmentRationale
~ 184.0 / 186.0[M]+ / [M+2]+The molecular ion peak. The presence of a chlorine atom will result in a characteristic isotopic pattern with the [M+2]+ peak having approximately one-third the intensity of the [M]+ peak.
Other fragmentsFragmentation productsExpect losses of CO, CH₃, and Cl, leading to various fragment ions that can help to confirm the structure.

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)AssignmentRationale
~ 3200 - 3400N-H stretchA broad absorption due to the amide N-H bond.
~ 2220 - 2260C≡N stretchA sharp, medium intensity peak characteristic of a nitrile group.
~ 1650 - 1680C=O stretch (amide)A strong absorption for the carbonyl group of the cyclic amide (pyridinone).
~ 1550 - 1600C=C stretchAromatic/ring C=C stretching vibrations.
~ 1200 - 1250C-O stretch (asymmetric)Stretching vibration of the aryl-ether bond.
~ 1000 - 1050C-O stretch (symmetric)
~ 700 - 800C-Cl stretchThe carbon-chlorine bond stretch.

Candidate B: 5-Chloro-4-methoxy-2(1H)-pyridinone

This second candidate for this compound is listed by other major suppliers.[3][4][5]

PropertyValue
Chemical Name 5-Chloro-4-methoxy-2(1H)-pyridinone
CAS Number 1227600-22-7
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Chemical Structure

Caption: Structure of 5-Chloro-4-methoxy-2(1H)-pyridinone.

Predicted Spectroscopic Data

The proton NMR for this candidate would be distinguishable from Candidate A, primarily by the presence of two aromatic protons.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Singlet1HPyridinone CH (position 6)A singlet for the proton adjacent to the nitrogen.
~ 6.0 - 6.5Singlet1HPyridinone CH (position 3)A singlet for the proton adjacent to the carbonyl group.
~ 3.7 - 4.1Singlet3HMethoxy (OCH₃)Protons of the methoxy group will appear as a singlet.
~ 10.0 - 12.0Broad Singlet1HAmide NHThe amide proton, which may be exchangeable with D₂O.

The ¹³C NMR will reflect the simpler structure compared to Candidate A.

Predicted Shift (ppm)AssignmentRationale
~ 160 - 165Carbonyl (C=O)The carbonyl carbon of the pyridinone.
~ 150 - 155C-O (methoxy)The carbon attached to the methoxy group.
~ 130 - 135C-ClThe carbon bonded to chlorine.
~ 115 - 120CH (position 6)The protonated carbon adjacent to the nitrogen.
~ 100 - 105CH (position 3)The protonated carbon adjacent to the carbonyl.
~ 55 - 60Methoxy (OCH₃)The carbon of the methoxy group.

The mass spectrum will show a different molecular ion peak compared to Candidate A.

m/z ValueAssignmentRationale
~ 159.0 / 161.0[M]+ / [M+2]+The molecular ion peak, again showing the characteristic 3:1 isotopic pattern for a chlorine-containing compound. This is a key differentiator from Candidate A.
Other fragmentsFragmentation productsExpect losses of CO, CH₃, and Cl.

The IR spectrum will be similar in some respects to Candidate A, but will lack the nitrile peak.

Wavenumber (cm⁻¹)AssignmentRationale
~ 3200 - 3400N-H stretchA broad absorption for the amide N-H.
~ 1640 - 1670C=O stretch (amide)A strong absorption for the pyridinone carbonyl.
~ 1550 - 1600C=C stretchRing C=C stretching vibrations.
~ 1200 - 1250C-O stretch (asymmetric)Aryl-ether stretching.
~ 1000 - 1050C-O stretch (symmetric)
~ 700 - 800C-Cl stretchCarbon-chlorine bond stretch.

Experimental Protocols

While actual spectra are not publicly available, a general workflow for acquiring this data is presented below.

Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample This compound Reference Standard Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) Sample->Dissolve IR Infrared Spectroscopy (e.g., KBr pellet or ATR) Sample->IR NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolve->MS Interpret Correlate spectral data with predicted values to confirm structure NMR->Interpret MS->Interpret IR->Interpret

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion and Recommendations

The identity of this compound is currently ambiguous in the public domain, with commercial suppliers providing reference standards for two different chemical structures under the same name. This guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for both potential candidates: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (Candidate A) and 5-Chloro-4-methoxy-2(1H)-pyridinone (Candidate B).

Key Differentiating Features:

  • Molecular Weight: Candidate A (184.58 g/mol ) vs. Candidate B (159.57 g/mol ). This is the most definitive differentiator and is easily confirmed by MS.

  • ¹H NMR: Candidate A is expected to show one aromatic proton signal, while Candidate B should show two.

  • ¹³C NMR: The number of signals and their shifts will differ, with Candidate A having an additional signal for the nitrile carbon and the carbon it is attached to.

  • IR Spectroscopy: The presence of a C≡N stretch at ~2220-2260 cm⁻¹ is a clear marker for Candidate A, which will be absent in the spectrum of Candidate B.

It is imperative for any researcher working with "this compound" to first confirm the identity of their reference standard using these spectroscopic techniques, particularly mass spectrometry, before proceeding with any quantitative analysis or method development. Relying solely on the supplier's label without independent verification could lead to significant errors in drug development and quality control.

References

  • SynZeal. This compound | 147619-40-7. [Link]

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The Genesis of a Trace Contaminant: An In-depth Technical Guide to the Origin and Formation of Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the origins and formation mechanisms of a critical impurity associated with the anti-cancer agent Gimeracil, designated as Gimeracil Impurity 7. As a compound that plays a vital role in enhancing the efficacy of fluoropyrimidine-based chemotherapies, the purity of Gimeracil is paramount to its safety and therapeutic function. This document will navigate the complexities of its synthesis and degradation pathways to illuminate the genesis of this specific impurity, offering valuable insights for process optimization and quality control.

It is crucial to note that the designation "this compound" has been inconsistently applied in commercially available reference standards. This guide will address the two primary chemical entities identified under this name, providing a distinct analysis for each.

Part 1: The Synthesis-Related Impurity - 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

One of the compounds identified as this compound is a direct precursor in a common industrial synthesis of Gimeracil. Its presence in the final active pharmaceutical ingredient (API) is a clear indicator of an incomplete final hydrolysis step.

Chemical Identity
Parameter Value
Chemical Name 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Synonyms 3-Cyano Gimeracil Methyl Ether
CAS Number 147619-40-7[1][2]
Molecular Formula C7H5ClN2O2[1][2]
Molecular Weight 184.58 g/mol [1]
Formation Pathway: A Remnant of Synthesis

The formation of this impurity is intrinsically linked to a specific and widely utilized synthetic route for Gimeracil. This pathway commences with the condensation of malononitrile and trimethyl orthoacetate, leading to the formation of 3-cyano-4-methoxy-2(1H)-pyridone after several steps.[3] This intermediate is then chlorinated to yield 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone, which is the compound identified as this particular this compound.[3][4] The final step in this synthesis is the hydrolysis of this intermediate under acidic conditions, which removes both the cyano and methoxy groups to yield Gimeracil.[3][4]

The persistence of 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone in the final Gimeracil product is a direct consequence of an incomplete hydrolysis reaction. Factors such as reaction time, temperature, and acid concentration can influence the efficiency of this final conversion.

Gimeracil_Synthesis_Impurity cluster_synthesis Gimeracil Synthesis cluster_impurity_formation Impurity Formation start 3-cyano-4-methoxy-2(1H)-pyridone imp7 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone (this compound) start->imp7 Chlorination (e.g., SO2Cl2) gimeracil Gimeracil imp7->gimeracil Acid Hydrolysis (e.g., HBr or H2SO4) incomplete Incomplete Hydrolysis incomplete->imp7 Results in residual impurity caption Formation of this compound (synthesis intermediate).

Formation of this compound (synthesis intermediate).

Part 2: The Degradation-Related Impurity - 5-Chloro-4-methoxy-2(1H)-pyridinone

The second chemical entity also referred to as this compound is 5-Chloro-4-methoxy-2(1H)-pyridinone. The origin of this impurity is less definitive but is likely a product of Gimeracil degradation, particularly under oxidative stress, or a byproduct from an alternative synthetic route.

Chemical Identity
Parameter Value
Chemical Name 5-Chloro-4-methoxy-2(1H)-pyridinone
Synonyms Methoxy Gimeracil
CAS Number 1227600-22-7[5][6]
Molecular Formula C6H6ClNO2[5][6]
Molecular Weight 159.57 g/mol [5]
Potential Formation Pathways

Gimeracil has demonstrated susceptibility to degradation under oxidative conditions.[3][7][8] Forced degradation studies have shown that while Gimeracil is relatively stable under acidic, alkaline, photolytic, and thermal stress, it undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.[7][8] The formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a degradation product would involve the methylation of the 4-hydroxy group of Gimeracil. While the precise mechanism of this methylation during oxidative degradation is not explicitly detailed in the available literature, it could potentially occur through radical mechanisms initiated by the oxidizing agent, followed by reaction with a methyl source, or through more complex degradation pathways.

Gimeracil_Degradation_Impurity cluster_degradation Gimeracil Degradation gimeracil Gimeracil imp7_deg 5-Chloro-4-methoxy-2(1H)-pyridinone (this compound) gimeracil->imp7_deg Oxidative Stress & Methylation caption Potential formation of this compound via degradation.

Potential formation of this compound via degradation.

Alternatively, this impurity could arise from a different synthetic route for Gimeracil. Some synthesis strategies may involve intermediates with a 4-methoxy group that, if not fully demethylated, could lead to the formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a byproduct. Without a specific synthetic pathway that directly points to this, this remains a hypothetical but plausible origin.

Part 3: Analytical Methodologies for Detection and Characterization

The detection and quantification of Gimeracil impurities are critical for ensuring the quality and safety of the drug product. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most prominent.

Experimental Protocols

A robust HPLC method is essential for the separation and quantification of Gimeracil and its impurities. A typical stability-indicating HPLC method would involve:

  • Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Gimeracil and the impurities have significant absorbance.

  • Method Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

LC-MS is a powerful technique for the identification and structural elucidation of impurities.

  • Chromatographic Separation: Similar to HPLC, a C18 column is typically used to separate the compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique for ionizing Gimeracil and its impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or a time-of-flight (TOF) analyzer, can provide accurate mass measurements for elemental composition determination.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) is crucial for structural elucidation by breaking down the parent ion into characteristic fragment ions.

Data Presentation: A Comparative Summary
Analytical Technique Purpose Key Parameters
HPLC-UV Quantification, Purity TestingC18 column, UV detection, Mobile phase composition
LC-HRMS Identification, Structural ElucidationESI source, High-resolution mass analyzer, Accurate mass measurement
LC-MS/MS Structural ConfirmationCollision-induced dissociation, Fragmentation pattern analysis
NMR Spectroscopy Definitive Structural Elucidation1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC) for unambiguous structure determination of isolated impurities.

Conclusion

The term "this compound" can refer to at least two distinct chemical entities with different origins. 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthesis-related impurity arising from incomplete hydrolysis of a key intermediate. In contrast, 5-Chloro-4-methoxy-2(1H)-pyridinone is likely a degradation product, potentially formed under oxidative stress, or a byproduct of an alternative synthetic pathway. A thorough understanding of the specific manufacturing process and degradation pathways of Gimeracil is essential for controlling the levels of these impurities. The implementation of robust analytical methods, such as HPLC and LC-MS, is critical for the accurate detection, identification, and quantification of these and other potential impurities, thereby ensuring the quality, safety, and efficacy of Gimeracil.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. doi: 10.4236/ijamsc.2025.131001. [Link]

  • ZHANG Naihua, MA Yongjie, BAO Guanglong, SUN Yanyun, ZHANG Guimin. Industrial Synthetic Process of Gimeracil. Chinese Journal of Pharmaceuticals. 2022, 53(01): 65-68. [Link]

  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Institutes of Health. [Link]

  • Gimeracil composition and preparation method thereof. CN104592102A.
  • What is Gimeracil used for? - Patsnap Synapse. (2024-06-15). [Link]

  • Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Vertex AI Search.
  • Gimeracil Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. ResearchGate. [Link]

  • Refining method for preparing gimeracil. CN103159673B.
  • What is the mechanism of Gimeracil? - Patsnap Synapse. (2024-07-17). [Link]

  • This compound | 147619-40-7 - SynZeal. [Link]

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Gimeracil degradation products and pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Products and Pathways of Gimeracil

Foreword

Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a critical component in modern combination chemotherapy. It functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2] In clinical practice, gimeracil is combined with the 5-FU prodrug tegafur and a gastrointestinal protectant, oteracil.[3] By preventing the breakdown of 5-FU, gimeracil significantly enhances its bioavailability and prolongs its therapeutic effect, thereby improving treatment outcomes for patients with advanced gastric and other cancers.[1][2]

Given its pivotal role, ensuring the stability and purity of gimeracil is paramount. The formation of degradation products can not only reduce the therapeutic efficacy of the drug but also introduce potentially toxic impurities. This guide provides a comprehensive technical overview of gimeracil's degradation profile, focusing on the pathways, the identity of its degradants, and the robust analytical methodologies required for their study. It is designed for researchers, analytical scientists, and formulation experts in the pharmaceutical industry, offering field-proven insights grounded in regulatory expectations and scientific rigor.

Part 1: The Intrinsic Stability and Degradation Profile of Gimeracil

Understanding the inherent stability of an active pharmaceutical ingredient (API) is the foundation of drug development. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions exceeding those of accelerated stability testing.[4] These studies, mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are designed to elucidate potential degradation pathways and validate that our analytical methods are "stability-indicating"—capable of separating and quantifying the API from any impurities that may arise.[5][6]

Gimeracil's Response to Standard Stress Conditions

Forced degradation studies on gimeracil have revealed a distinct and critical stability profile. While the molecule demonstrates remarkable resilience under several stress conditions, it has one significant vulnerability.

  • Acid & Alkaline Hydrolysis: Minimal to no degradation is observed when gimeracil is subjected to acidic and alkaline conditions.[1][7]

  • Thermal Stress: The compound is largely stable when exposed to heat.[1][7]

  • Photolytic Stress: Exposure to light, as per ICH Q1B guidelines, does not lead to significant degradation.[1][7]

  • Oxidative Stress: This is the primary degradation pathway for gimeracil. The molecule is highly susceptible to oxidation, leading to the formation of numerous degradation products.[1][7]

This profile dictates that the focus for formulation, packaging, and analytical method development must be on mitigating and monitoring oxidative degradation.

The Oxidative Degradation Pathway

The principal mechanism of gimeracil degradation involves oxidation. A key study successfully identified fourteen previously unreported degradation products (DPs) under oxidative stress using high-resolution mass spectrometry (HRMS).[1][7] A significant subset of these degradants involves the incorporation of one, two, or three oxygen atoms into the parent molecule, suggesting a cascade of oxidation events.[1][7]

The following diagram illustrates the general proposed pathway where gimeracil undergoes successive oxidation steps.

Gimeracil_Oxidative_Degradation Gimeracil Gimeracil (C5H4ClNO2) DP_O1 Oxidative Products (+1 O) (e.g., DP-4, DP-5) Gimeracil->DP_O1 [O] DP_O2 Oxidative Products (+2 O) (e.g., DP-8, DP-9, DP-10) DP_O1->DP_O2 [O] DP_O3 Oxidative Products (+3 O) (e.g., DP-12) DP_O2->DP_O3 [O]

Caption: Oxidative degradation cascade of Gimeracil.

Part 2: A Self-Validating Experimental Workflow for Degradation Analysis

A trustworthy protocol is a self-validating one. This means the experimental design inherently includes the controls and challenges necessary to prove the validity of its results. The following sections detail a robust workflow for investigating gimeracil degradation, from stress induction to analytical method validation.

Protocol: Forced Degradation of Gimeracil

This protocol is designed to intentionally degrade gimeracil to a target level of 5-20%, which is sufficient to produce and detect degradants without destroying the sample, a key recommendation from ICH guidelines.[5]

Objective: To generate potential degradation products of gimeracil for identification and to challenge the specificity of a stability-indicating analytical method.

Materials:

  • Gimeracil reference standard

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or Milli-Q

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of gimeracil at a concentration of approximately 0.25 mg/mL in a 50:50 mixture of a suitable aqueous buffer and acetonitrile.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Keep at 60°C for a specified time (e.g., 2 hours). Withdraw samples at intervals, neutralize with an equivalent amount of 1N NaOH, and dilute to the working concentration.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at 60°C for a specified time. Withdraw samples, neutralize with 1N HCl, and dilute.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Withdraw samples and dilute.

    • Thermal Degradation: Store the stock solution at 80°C. A parallel sample should be stored at the recommended storage condition as a control.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[4][8] A control sample must be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating LC-MS method detailed in the next section.

Causality Behind Choices:

  • Why 5-20% Degradation? This range is considered optimal because it is significant enough to ensure that major degradation products are formed at detectable levels but not so extensive that it leads to complex secondary degradation, which can obscure the primary pathways.[5][9]

  • Why Neutralize Samples? Halting the degradation reaction by neutralization is critical to ensure that the sample analyzed is representative of a specific time point and that no further degradation occurs in the autosampler.

  • Why a Photolytic Dark Control? This is a cornerstone of a valid photostability study. It allows the scientist to unequivocally distinguish between degradation caused by light versus degradation caused by thermal stress from the light source.[8]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application (ICH Q1A/Q1B) cluster_analysis Analysis Prep Prepare Gimeracil Stock Solution (0.25 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B Light Source) Prep->Photo Control Unstressed Control Prep->Control Sampling Sample, Quench/ Neutralize Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Analysis Analyze via Stability- Indicating LC-MS Method Sampling->Analysis Data Compare stressed vs. control chromatograms Analysis->Data

Caption: Workflow for Gimeracil forced degradation studies.

Part 3: The Analytical Engine: A Stability-Indicating LC-MS Method

The credibility of any degradation study rests on the analytical method's ability to separate all degradation products from the parent API and from each other. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable, with High-Resolution Mass Spectrometry (HRMS) being the gold standard.[1]

Recommended LC-HRMS Protocol

The following method parameters are synthesized from published, validated methods for gimeracil and its degradants.[1][7]

Parameter Recommended Condition Rationale (The "Why")
LC System UPLC/HPLCProvides the necessary resolving power for complex mixtures.
Column Waters X-Bridge C18 (250 x 4.6 mm, 3.5 µm) or equivalentC18 chemistry provides excellent retention for polar and non-polar compounds.
Mobile Phase A 0.05% Formic Acid in WaterProvides protons for positive mode electrospray ionization and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0% to 30% B over 30 minutesA gradient is essential to elute compounds with a range of polarities and ensure separation of closely eluting degradants from the parent peak.
Flow Rate 0.5 mL/minA typical analytical flow rate balancing resolution and run time.
Column Temp Ambient or controlled (e.g., 25°C)Ensures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical LC.
UV Detection 248 nmGimeracil has a UV absorbance maximum around this wavelength.[1]
MS System Q-Exactive Orbitrap HRMS or equivalentProvides high mass accuracy (<5 ppm) for confident elemental composition determination and high resolution to separate isobaric interferences.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules like gimeracil.
Data Acquisition Full MS / dd-MS2 (TopN)This mode automatically selects the most intense ions from the full scan for fragmentation (MS/MS), providing structural information.[7]
Method Validation: The Pillar of Trustworthiness

Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[10][11] The specificity of the method is the most critical parameter for a stability-indicating assay.

Specificity Demonstration:

  • Analyze the blank (diluent), placebo (if applicable), gimeracil reference standard, and each of the stressed samples.

  • Success Criteria: The gimeracil peak should be free from any co-eluting peaks in the stressed samples. This is confirmed by assessing peak purity using a PDA detector and, more definitively, by examining the mass spectra across the peak to ensure it is homogenous. All degradation product peaks should be adequately resolved from the gimeracil peak (Resolution > 1.5).

Method_Dev_Validation Dev Method Development (LC-MS Parameter Optimization) Forced Forced Degradation (Generate Degradants) Dev->Forced Specificity Specificity Validation (Peak Purity & Resolution) Forced->Specificity Challenge Method Specificity->Dev Re-optimize if needed Validation Full Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Proceed if specific SIM Qualified Stability- Indicating Method Validation->SIM

Caption: Workflow for development of a stability-indicating method.

Part 4: Data Interpretation and Structural Elucidation

The final step is to analyze the rich dataset generated by the LC-HRMS.

Identifying Degradation Products

A comparison of the chromatograms from the stressed samples against the unstressed control will reveal new peaks. The most compelling evidence comes from the oxidative stress sample, which will show multiple new peaks not present in the control or other stress conditions.[1]

Structural Elucidation with HRMS

For each new peak, the HRMS data provides two key pieces of information:

  • Exact Mass (from Full MS): The high-accuracy mass measurement allows for the prediction of the elemental formula. For example, a mass shift of +15.9949 Da from gimeracil corresponds to the addition of one oxygen atom.

  • Fragmentation Pattern (from MS/MS): The fragmentation data reveals how the molecule breaks apart. By piecing together these fragments, scientists can deduce the location of the modification (e.g., where the oxygen atom was added) and propose a definitive structure for the degradation product.[1][7]

Summary of Known Oxidative Degradation Products

The following table summarizes key findings from the literature on gimeracil's oxidative degradants.[1]

Designation Proposed Formula Mass Shift from Gimeracil Comment
DP-4, DP-5C₅H₄ClNO₃+1 OIncorporation of one oxygen atom.
DP-8, DP-9, DP-10C₅H₄ClNO₄+2 OIncorporation of two oxygen atoms.
DP-12C₅H₄ClNO₅+3 OIncorporation of three oxygen atoms.

Conclusion

The degradation profile of gimeracil is dominated by its susceptibility to oxidation. It remains highly stable under hydrolytic, thermal, and photolytic stress. This knowledge is critical for pharmaceutical development, guiding the selection of excipients, manufacturing processes, and packaging to protect the drug substance and product from oxidative damage. The establishment of a robust, specific, and validated stability-indicating LC-HRMS method is not merely a regulatory requirement but a scientific necessity to ensure the ongoing safety and efficacy of this vital anticancer agent. Future work should focus on the definitive structural confirmation of all 14 identified degradants and an assessment of their potential biological activity.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: Text and methodology Q2(R1). [Link]

  • Pharmareviewer. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Patel, Y., et al. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Raju, R. R., et al. (2023). liquid chromatography dependent stability indicating methodology: development and authentication for formulations of capsule type containing tegafur, gimeracil, and oteracil. International Journal of Applied Pharmaceutics. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing Inc.[Link]

  • Raju, R. R., et al. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate. [Link]

  • Kunala, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating UPLC Method. Research Journal of Pharmacy and Technology. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B. [Link]

  • Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry... ResearchGate. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry... PubMed. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Semantic Scholar. [Link]

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  • Parmar, R. B. (2021). Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

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Navigating the Genotoxic Landscape of Gimeracil Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a critical component in combination chemotherapy, plays a vital role by inhibiting dihydropyrimidine dehydrogenase (DPD), thereby enhancing the efficacy of fluoropyrimidine-based drugs.[1][2][3] As with any active pharmaceutical ingredient (API), the purity of Gimeracil is paramount to ensure patient safety. Impurities arising from the synthesis, degradation, or storage of Gimeracil can pose significant health risks, particularly if they possess genotoxic potential—the ability to damage DNA and potentially lead to carcinogenic effects.[4][5][6] This technical guide provides a comprehensive framework for the assessment and control of potential genotoxic impurities (GTIs) in Gimeracil, grounded in current regulatory expectations and scientific best practices. We will delve into the identification of potential impurities, the strategic application of in silico predictive models, and the definitive in vitro assays required to characterize and mitigate genotoxic risk.

Introduction: The Imperative of Impurity Profiling in Gimeracil

Gimeracil's mechanism of action, the inhibition of DPD, is crucial for maintaining therapeutic concentrations of 5-fluorouracil (5-FU).[1][2][3][7] However, the synthetic pathways leading to Gimeracil, a pyridine derivative, can introduce a variety of impurities.[1][7] These may include unreacted starting materials, intermediates, byproducts, and degradation products.[1][8][9] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1]

The primary concern with certain impurities is their potential for genotoxicity. Genotoxic compounds can interact with DNA, leading to mutations, chromosomal aberrations, and an increased risk of cancer.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, have established stringent requirements for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[10][11][12] This guide will navigate the principles of ICH M7 and their practical application to Gimeracil.

Identifying Potential Gimeracil Impurities: A Proactive Approach

A thorough understanding of the Gimeracil synthesis process is the foundation for identifying potential impurities. Common impurities can include related pyridine derivatives and byproducts from side reactions.[1] For instance, 5-Chloro-4-methoxy-2(1H)-pyridinone has been identified as a Gimeracil impurity.[1]

Forced degradation studies, as stipulated by ICH guidelines, are instrumental in identifying potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[9] A recent study on Gimeracil revealed that while it is relatively stable under acidic, alkaline, photolytic, and thermal stress, it is susceptible to significant degradation under oxidative conditions, leading to the formation of numerous previously unreported degradation products.[9]

Table 1: Known and Potential Impurities of Gimeracil

Impurity Name/ClassPotential OriginReference
5-Chloro-4-methoxy-2(1H)-pyridinoneSynthesis-related[1]
Pyridine derivativesSynthesis-related[1]
Oxidative degradation productsDegradation[9]
Unreacted starting materials & intermediatesSynthesis-related[1]

The Core of Genotoxicity Assessment: A Multi-tiered Strategy

The assessment of genotoxicity for pharmaceutical impurities follows a structured, risk-based approach as outlined in the ICH M7 guideline.[10][13] This strategy is designed to be both scientifically rigorous and efficient, prioritizing resources for impurities that pose the greatest potential risk.

In Silico Assessment: The First Line of Defense

The initial step in evaluating the genotoxic potential of an impurity is through computational toxicology, specifically using (Quantitative) Structure-Activity Relationship [(Q)SAR] models.[14][15][16][17][18] This in silico approach predicts the mutagenic potential of a chemical based on its structure.[16]

The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[14][17]

  • Expert Rule-Based Systems (e.g., Derek for Windows): These systems contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with genotoxicity.[19][20][21][22] The presence of a structural alert in an impurity's chemical structure raises a concern for potential genotoxicity.[19]

  • Statistical-Based Systems (e.g., MCASE, MC4PC): These models use statistical algorithms to compare the chemical structure of the impurity to a large database of compounds with known genotoxicity data to predict its potential mutagenicity.[21]

A positive prediction from either of these in silico models for a Gimeracil impurity would classify it as a potential mutagen, warranting further experimental testing.[14]

Caption: Initial workflow for genotoxicity assessment of Gimeracil impurities.

The Ames Test: The Gold Standard for Mutagenicity Screening

When an in silico assessment raises a concern, the next step is to perform a bacterial reverse mutation assay, commonly known as the Ames test.[23][24][25] This in vitro assay is a cornerstone of genotoxicity testing and is highly predictive of mutagenic potential.[24][25]

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[24] The assay assesses the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium.[24] A positive result in the Ames test indicates that the impurity is mutagenic.[25]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.

  • Dose Selection: Use a range of at least five different concentrations of the Gimeracil impurity, typically in a plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[26]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay: Assessing Chromosomal Damage

For impurities that are Ames-negative but still carry some structural concern, or as a follow-up to a positive Ames test to understand the mechanism of genotoxicity, an in vitro micronucleus assay is often performed.[27][28][29] This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause whole chromosome loss).[30][31][32]

Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[30] An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.[27]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).[27]

  • Treatment: Expose the cells to at least three concentrations of the Gimeracil impurity, with and without metabolic activation (S9).

  • Cytokinesis Block: (Optional but common) Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000-2000 cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Caption: Decision pathway following initial genotoxicity screening.

Control Strategies for Genotoxic Impurities

If a Gimeracil impurity is confirmed to be genotoxic, stringent control measures are necessary to ensure patient safety. The ICH M7 guideline provides a framework for establishing acceptable intake levels for GTIs, based on a Threshold of Toxicological Concern (TTC).[4][11][12] The default TTC for a lifetime exposure to a genotoxic impurity is 1.5 µ g/day , which corresponds to a theoretical excess cancer risk of less than 1 in 100,000.[4][12]

Control strategies may include:

  • Modification of the Synthetic Process: Altering the synthesis route to avoid the formation of the genotoxic impurity.

  • Purification: Implementing additional purification steps to remove the impurity to a level below the acceptable limit.

  • Process Controls: Implementing in-process controls to monitor and limit the formation of the impurity.

  • Specification Setting: Establishing a stringent specification for the impurity in the final Gimeracil drug substance.

Conclusion

The assessment and control of genotoxic impurities are critical aspects of ensuring the safety of Gimeracil. A systematic and scientifically sound approach, beginning with a thorough understanding of potential impurities and leveraging in silico predictive tools, allows for a targeted and efficient evaluation. The judicious use of in vitro assays like the Ames test and the micronucleus assay provides the definitive data needed to characterize genotoxic risk. By adhering to the principles outlined in the ICH M7 guideline, drug developers can confidently navigate the complexities of genotoxicity assessment and ensure that the benefits of Gimeracil therapy are not compromised by the presence of harmful impurities. This proactive and risk-based approach is fundamental to upholding the highest standards of pharmaceutical quality and patient safety.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Plošnik A, Vračko M, Sollner Dolenc M. Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arh Hig Rada Toksikol. 2016;67(3):169-182. Available at: [Link]

  • Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). ResearchGate. Available at: [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. gmp-compliance.org. Published July 23, 2014. Available at: [Link]

  • Rosenkranz HS, Klopman G. Structural alerts to genotoxicity: the interaction of human and artificial intelligence. Mutagenesis. 1990;5(4):333-361. Available at: [Link]

  • Benigni R, Bossa C. Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities. Mutat Res. 2008;658(3):188-205. Available at: [Link]

  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Published April 3, 2023. Available at: [Link]

  • In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available at: [Link]

  • Müller L, Gocke E, Lavé T, Pfister T. Genotoxic Impurities: From Structural Alerts to Qualification. Org Process Res Dev. 2010;14(4):946-953. Available at: [Link]

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. Available at: [Link]

  • Wichard JD. In silico prediction of genotoxicity. Food Chem Toxicol. 2017;106(Pt B):595-599. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. GOV.UK. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. ResearchGate. Available at: [Link]

  • The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • In silico prediction of genotoxicity. ResearchGate. Available at: [Link]

  • M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). PMDA. Published June 29, 2020. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Institutes of Health. Available at: [Link]

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. Available at: [Link]

  • GIMERACIL. New Drug Approvals. Published August 2, 2022. Available at: [Link]

  • Pivotal role of micronucleus test in drug discovery. Chalmers Research. Available at: [Link]

  • Dobo KL, Greene N, Fred C, et al. Overview of genotoxic impurities in pharmaceutical development. J Pharm Sci. 2006;95(10):2089-2099. Available at: [Link]

  • The in vitro micronucleus assay. PubMed. Available at: [Link]

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  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. National Institutes of Health. Available at: [Link]

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  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. 2022;37(4):213-231. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a pyridine derivative, is a critical component in modern cancer therapy, primarily functioning as a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD). This enzyme is the rate-limiting step in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil significantly increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy while allowing for lower, less toxic doses of its prodrugs. This technical guide provides a comprehensive literature review of Gimeracil and related compounds, delving into its mechanism of action, structure-activity relationships, synthesis, and analytical methodologies. It further explores its synergistic role in combination therapies, particularly in the context of the oral fluoropyrimidine S-1 (Tegafur/Gimeracil/Oteracil), and presents relevant clinical data and experimental protocols for researchers in the field.

The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in Fluoropyrimidine Metabolism

The efficacy of the widely used anticancer drug 5-fluorouracil (5-FU) is significantly limited by its rapid catabolism in the body. The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the breakdown of over 80% of an administered 5-FU dose into inactive metabolites[1][2]. This rapid degradation necessitates higher doses of 5-FU to achieve therapeutic concentrations, leading to increased systemic toxicity.

Gimeracil (5-chloro-2,4-dihydroxypyridine) was developed to address this limitation by acting as a potent inhibitor of DPD[1][3]. Its inclusion in combination therapies, most notably S-1 (Teysuno®), allows for oral administration of a 5-FU prodrug, tegafur, while maintaining sustained and therapeutic levels of active 5-FU[1][4].

Gimeracil's Mechanism of Action: Reversible Inhibition of DPD

Gimeracil functions as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase[2][4]. It selectively binds to the active site of the DPD enzyme, preventing it from metabolizing 5-FU[2]. This inhibition leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, thereby enhancing its cytotoxic effects on tumor cells[1]. The reversibility of this inhibition is a key feature, allowing for a return to normal 5-FU metabolism after the drug is cleared from the system[5].

The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of Gimeracil.

Figure 1: Mechanism of action of Gimeracil in the 5-FU metabolic pathway.

Gimeracil-Related Compounds and Structure-Activity Relationship

The development of DPD inhibitors has been an active area of research, leading to the identification of several compounds structurally or functionally related to Gimeracil.

  • Eniluracil: Another potent DPD inhibitor that has been investigated in combination with 5-FU to enhance its bioavailability[2][6].

  • Uracil: A natural substrate of DPD, uracil can act as a competitive inhibitor and is a component of the oral fluoropyrimidine UFT (Tegafur-Uracil)[2].

  • TAS-114: A dual inhibitor of dUTPase and DPD, demonstrating the potential for multi-target inhibition to further enhance fluoropyrimidine efficacy.

The structure-activity relationship (SAR) of pyridine derivatives as DPD inhibitors reveals several key features:

  • Pyridine Ring: The core heterocyclic structure is essential for binding to the DPD active site.

  • Substituents: The nature and position of substituents on the pyridine ring significantly influence inhibitory potency. For Gimeracil (5-chloro-2,4-dihydroxypyridine), the chloro and hydroxyl groups are critical for its high affinity. Studies on other pyridine derivatives suggest that the presence and position of electron-withdrawing or hydrogen-bonding groups can modulate activity. For instance, the presence of -OMe, -OH, -C=O, and -NH2 groups in pyridine derivatives has been shown to enhance antiproliferative activity in various cancer cell lines. Conversely, bulky groups or halogen atoms at certain positions can decrease activity.

Further research into the synthesis and evaluation of Gimeracil analogs with varied substitution patterns on the pyridine ring could lead to the discovery of even more potent and selective DPD inhibitors.

Synthesis and Analysis of Gimeracil

Synthesis of Gimeracil

A practical three-step synthesis of Gimeracil has been reported with a good overall yield[7]. The general scheme involves the use of readily available starting materials and straightforward reaction conditions, making it suitable for laboratory-scale synthesis.

Experimental Protocol: Synthesis of Gimeracil

A detailed, step-by-step methodology for a reported synthesis of Gimeracil is as follows:

  • Step 1: Condensation. Malononitrile and trimethyl orthoacetate are condensed to yield 2-(1-methoxyethylidene)malononitrile.

  • Step 2: Reaction with Triethyl Orthoformate. The product from Step 1 is reacted with triethyl orthoformate to produce 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene.

  • Step 3: Intramolecular Cyclization. The butadiene derivative undergoes intramolecular cyclization in aqueous acetic acid to afford 3-cyano-4-methoxy-2(1H)-pyridone.

  • Step 4: Chlorination. The pyridone derivative is then subjected to a chlorinating agent, such as sulfonyl chloride, to generate 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone.

  • Step 5: Hydrolysis and Decarboxylation. Finally, the chlorinated intermediate is treated with aqueous sulfuric acid to yield Gimeracil[8].

Note: This is a representative synthesis. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the pharmacokinetic and quality control analysis of Gimeracil. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: HPLC Method for Simultaneous Quantification

The following is a detailed protocol for a stability-indicating RP-HPLC method for the simultaneous estimation of Gimeracil, Tegafur, and Oteracil in bulk and dosage forms[9].

  • Chromatographic System:

    • Column: Waters C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and 0.1M Potassium Dihydrogen Phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Gimeracil, Tegafur, and Oteracil reference standards in the mobile phase to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to establish a calibration curve.

  • Sample Preparation:

    • For capsule formulations, accurately weigh the contents of a representative number of capsules.

    • Dissolve a portion of the capsule powder, equivalent to a known amount of the active ingredients, in the mobile phase.

    • Sonicate to ensure complete dissolution and filter the solution through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks of Gimeracil, Tegafur, and Oteracil based on their retention times compared to the standards.

    • Quantify the amount of each compound in the sample by comparing the peak area with the calibration curve.

The following diagram illustrates a typical workflow for the HPLC analysis of Gimeracil and its associated compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Gimeracil, Tegafur, Oteracil) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from dosage form) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Report Results Quantification->Results

Figure 2: Experimental workflow for HPLC analysis of Gimeracil.

Pharmacokinetics and Clinical Applications

The co-administration of Gimeracil with tegafur significantly alters the pharmacokinetics of 5-FU. By inhibiting DPD, Gimeracil leads to:

  • Increased Bioavailability of 5-FU: Higher plasma concentrations of 5-FU are achieved from a given dose of tegafur[1].

  • Prolonged Half-life of 5-FU: The elimination half-life of 5-FU is extended, leading to sustained therapeutic exposure.

These pharmacokinetic modifications allow for less frequent dosing and a more convenient oral administration schedule for patients.

Table 1: Comparative Pharmacokinetic Parameters of 5-FU

Parameter5-FU (IV Bolus)Oral 5-FU Prodrug (without Gimeracil)Oral 5-FU Prodrug (with Gimeracil)
Bioavailability 100%Low and variableSignificantly Increased
Tmax ~5-10 minVariable1-2 hours
t1/2 ~10-20 minShortProlonged (several hours)
AUC Dose-dependentLower and variableSignificantly Increased

Note: Values are approximate and can vary based on the specific prodrug, dosage, and patient population. This table is for comparative illustration.

Clinically, Gimeracil is a key component of S-1 (Tegafur/Gimeracil/Oteracil), an oral anticancer agent approved for the treatment of various solid tumors, most notably advanced gastric cancer[4][6][10][11]. The third component, oteracil potassium, is an orotate phosphoribosyltransferase inhibitor that reduces the gastrointestinal toxicity of 5-FU.

Clinical trials have compared the efficacy and safety of S-1-based regimens with other fluoropyrimidine-based therapies, such as capecitabine.

Table 2: Comparative Clinical Trial Results in Advanced Gastric Cancer (S-1 vs. Capecitabine)

EndpointS-1 Based RegimenCapecitabine Based RegimenOdds Ratio (95% CI)p-value
Overall Response Rate 37.6%38.8%0.94 (0.59-1.51)0.93[10]
1-Year Survival Rate 45.8%50.5%0.80 (0.52-1.21)0.29[10]
Grade 3/4 Neutropenia Similar incidenceSimilar incidence0.99 (0.65-1.49)0.94[4]
Hand-Foot Syndrome Significantly lower incidenceHigher incidence0.16 (0.10-0.27)< 0.00001[4][10]

These results suggest that S-1 has comparable efficacy to capecitabine-based regimens in advanced gastric cancer, but with a significantly lower incidence of hand-foot syndrome, a common and debilitating side effect of capecitabine[4][10].

Conclusion and Future Directions

Gimeracil plays an indispensable role in modern oral fluoropyrimidine chemotherapy. Its potent and reversible inhibition of DPD provides a clear mechanistic rationale for its use in enhancing the therapeutic index of 5-FU. The synergistic combination of Gimeracil with tegafur and oteracil in the form of S-1 has demonstrated significant clinical benefit, particularly in the management of advanced gastric cancer, offering comparable efficacy and an improved safety profile compared to other oral fluoropyrimidines.

Future research in this area should focus on:

  • Development of Novel Gimeracil Analogs: The synthesis and evaluation of new pyridine derivatives with potentially enhanced DPD inhibitory activity and improved pharmacokinetic properties.

  • Expanded Clinical Applications: Further investigation into the efficacy of Gimeracil-containing regimens in other solid tumors.

  • Pharmacogenomics of DPD: Continued research into the impact of DPD gene polymorphisms on the efficacy and toxicity of fluoropyrimidine therapies to enable more personalized treatment strategies.

By continuing to explore the chemistry and pharmacology of Gimeracil and its related compounds, the scientific community can further optimize fluoropyrimidine-based cancer treatments for improved patient outcomes.

References

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Pharmacology & Translational Science. (2022-10-06). [Link]

  • Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: a meta-analysis. PubMed. [Link]

  • Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: A meta-analysis. PMC. (2015-04-14). [Link]

  • A randomized phase II study of S-1 versus capecitabine as first-line chemotherapy in elderly metastatic gastric cancer patients with or without poor performance status: clinical and pharmacogenetic results. PubMed. [Link]

  • GIMERACIL. New Drug Approvals. (2022-08-02). [Link]

  • Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • A Convenient Synthesis of Gimeracil. ResearchGate. (2025-08-07). [Link]

  • Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. PubMed. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. PMC. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. (2024-07-11). [Link]

  • Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. J-Stage. (2009-10-10). [Link]

  • Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. Asian Journal of Pharmaceutics. (2023-09-20). [Link]

  • Industrial Synthetic Process of Gimeracil. Chinese Journal of Pharmaceuticals. (2022-01-10). [Link]

  • Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. PubMed. [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. (2023-12-15). [Link]

  • A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar. [Link]

  • Precision Treatment of Patients With GI Cancer Using Pre-emptive DPYD Genotyping/Phenotyping Plus Pharmacokinetic-Guided Dosing of 5-Fluorouracil. ASCO Publications. (2025-06-06). [Link]

  • UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Impact Factor. (2024-08-31). [Link]

  • What are DPD inhibitors and how do they work?. Patsnap Synapse. (2024-06-21). [Link]

  • Dihydropyrimidine Dehydrogenase Polymorphism c.2194G>A Screening Is a Useful Tool for Decreasing Gastrointestinal and Hematological Adverse Drug Reaction Risk in Fluoropyrimidine-Treated Patients. MDPI. (2024-09-04). [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Gimeracil Impurity 7 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Gimeracil Impurity 7. Gimeracil is a critical component in combination chemotherapy, where it functions as a dihydropyrimidine dehydrogenase (DPD) inhibitor, enhancing the efficacy of fluoropyrimidine-based anticancer drugs.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) like Gimeracil is mandated by global regulatory bodies to ensure drug safety and efficacy.[4][5] This application note details a systematic approach, from initial method development and stress testing to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] The protocols and rationale described herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Background

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a pyridine derivative that plays a pivotal role in modern oncology.[1][9] It competitively and reversibly inhibits the DPD enzyme, which is responsible for the rapid catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][10] By preventing 5-FU degradation, Gimeracil increases its bioavailability and prolongs its therapeutic effect, allowing for more effective cancer treatment regimens.[3][10]

The manufacturing process and storage of any API can lead to the formation of impurities, which may include starting materials, by-products, intermediates, or degradation products. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, developing sensitive and specific analytical methods to detect and quantify potential impurities is a cornerstone of pharmaceutical development and quality control. This guide focuses on a hypothetical but representative impurity, "this compound," to illustrate the rigorous process required to establish a validated, stability-indicating analytical method suitable for regulatory submission.

Preliminary Analysis and Method Development Strategy

The foundation of a robust analytical method lies in a systematic development strategy that considers the physicochemical properties of both the API and the impurity.

Physicochemical Properties of Gimeracil
  • Chemical Name: 5-chloro-2,4-dihydroxypyridine[9]

  • Molecular Formula: C₅H₄ClNO₂[10][11]

  • Molecular Weight: 145.54 g/mol [10][11]

  • Appearance: White to off-white crystalline powder[11]

  • Key Feature: Possesses a chromophore, making it suitable for UV-Vis spectrophotometric detection.

For the purpose of this guide, we will assume this compound is a process-related or degradation impurity with similar UV-absorbing properties but differing polarity, allowing for chromatographic separation. The initial step involves solubility testing of both Gimeracil and the Impurity 7 reference standard in various solvents to select a suitable diluent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile) that ensures complete dissolution.

Rationale for RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for its versatility, high resolution, and suitability for analyzing polar to moderately non-polar pharmaceutical compounds. The separation is based on the hydrophobic partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Systematic Method Development Workflow

The development process is an iterative optimization of chromatographic parameters to achieve the desired separation with adequate resolution, good peak shape, and a practical run time.

MethodDevelopmentWorkflow cluster_dev Method Development Strategy A Analyte Characterization (Solubility, pKa, UV Spectra) B Column Selection (e.g., C18, C8, Phenyl) (Dimensions: 150x4.6mm, 5µm) A->B C Mobile Phase Scouting (Buffer pH, Organic Modifier) B->C D Wavelength Selection (PDA Detector Scan) C->D E Gradient Optimization (Slope, Time) D->E F Final Parameter Tuning (Flow Rate, Temperature) E->F G System Suitability Test (SST) F->G

Caption: Logical workflow for RP-HPLC method development.

Forced Degradation (Stress Testing) Protocol

To ensure the method is "stability-indicating," it must be capable of separating the API from any degradation products that may form under stress conditions. Forced degradation studies are performed according to ICH Q1A(R2) guidelines to produce these degradants.[4][12] The target degradation is typically between 5-20% to ensure that major degradants are formed without completely consuming the parent drug.[12][13]

Experimental Protocol for Stress Studies
  • Sample Preparation: Prepare separate solutions of Gimeracil in a suitable diluent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature. Withdraw aliquots, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution and keep at room temperature.[14] Gimeracil has shown particular susceptibility to oxidative stress.[14][15] Withdraw aliquots and dilute.

  • Thermal Degradation: Expose solid Gimeracil powder and a solution to dry heat (e.g., 80°C).[13] Sample at appropriate time points.

  • Photolytic Degradation: Expose solid Gimeracil and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[4][13]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Photodiode Array (PDA) detector to assess peak purity and identify degradation peaks.

ForcedDegradation cluster_stress Forced Degradation Workflow (ICH Q1A) Start Gimeracil API Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, RT) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for ICH-compliant forced degradation studies.

Detailed Analytical Method Protocol

This section provides a complete, step-by-step protocol for the analysis of this compound.

Instrumentation
  • HPLC System equipped with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Waters Alliance, Agilent 1260).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Reagents and Materials
  • Column: Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[16][17]

  • Acetonitrile (ACN): HPLC Grade.

  • Methanol (MeOH): HPLC Grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade.

  • Orthophosphoric Acid: Analytical Grade.

  • Water: HPLC Grade or Milli-Q.

  • Reference Standards: Gimeracil, this compound.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Gimeracil): Accurately weigh about 25 mg of Gimeracil reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 1000 µg/mL).

  • Impurity 7 Stock Solution: Accurately weigh about 10 mg of Impurity 7 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 100 µg/mL).

  • Working Standard Solution (for LOQ/Linearity): Prepare a series of dilutions from the Impurity 7 Stock Solution to cover the expected range (e.g., from 0.1 µg/mL to 5 µg/mL).

Chromatographic Conditions
ParameterConditionRationale
Column Waters C18 (250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for pharmaceutical compounds.[17]
Mobile Phase Gradient elution with A: Buffer and B: ACNEnsures elution of both polar and non-polar compounds with good peak shape.
Gradient Program Time(min) %B: 0/10, 20/70, 25/70, 26/10, 30/10Optimized to separate the impurity from the main Gimeracil peak and other degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.[17]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection PDA at 275 nmOptimal wavelength for detecting Gimeracil and related substances.[17]
Injection Volume 10 µLA suitable volume to achieve necessary sensitivity without overloading the column.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject a standard solution containing Gimeracil and a known concentration of Impurity 7 (e.g., 1 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (Impurity 7) ≤ 2.0
Theoretical Plates (Impurity 7) > 2000
% RSD of Peak Area (n=6) ≤ 5.0% for Impurity 7
Resolution (Gimeracil/Impurity 7) > 2.0

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[8][18]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, diluent, Gimeracil standard, Impurity 7 standard, and a mixture. Analyze force-degraded samples. Use PDA to check for peak purity of Gimeracil in the presence of the impurity and degradants.No interference at the retention time of Impurity 7. Peak purity angle should be less than the purity threshold. Resolution > 2 between adjacent peaks.
Linearity Prepare and inject at least five concentrations of Impurity 7 spanning the expected range (e.g., LOQ to 150% of the specification limit). Plot peak area vs. concentration.[19]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.Meets linearity, accuracy, and precision criteria.
Accuracy (Recovery) Spike a Gimeracil sample solution with Impurity 7 at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the % recovery of the added impurity.[20]Mean recovery should be within 90.0% - 110.0% for each level.
Precision (Repeatability) Analyze six separate preparations of a Gimeracil sample spiked with Impurity 7 at 100% of the specification limit on the same day, with the same analyst and instrument.% RSD of the measured impurity amount should be ≤ 5.0%.
Intermediate Precision Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.% RSD across both sets of data should meet the predefined criteria (e.g., ≤ 10.0%).
Limit of Quantitation (LOQ) Determine the lowest concentration of Impurity 7 that provides a signal-to-noise ratio of approximately 10:1 and meets accuracy and precision criteria (%RSD ≤ 10.0%).[19][20]S/N ratio ≈ 10. Precision and accuracy must be acceptable at this concentration.
Limit of Detection (LOD) Determine the lowest concentration of Impurity 7 that provides a signal-to-noise ratio of approximately 3:1.S/N ratio ≈ 3.
Robustness Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temperature ±5°C). Analyze a system suitability solution under each condition.System suitability parameters should remain within acceptance criteria. No significant change in the measured amount of the impurity.

Conclusion

This application note outlines a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By following a systematic approach grounded in ICH guidelines, laboratories can develop a reliable, robust, and precise method. Such a method is essential for ensuring the quality, safety, and efficacy of Gimeracil API and its corresponding drug products, ultimately supporting successful regulatory filings and commercial manufacturing.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Senthil Kumar, M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Velev, D. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma.[Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.[Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • National Cancer Institute. (n.d.). Definition of gimeracil. NCI Drug Dictionary.[Link]

  • Reddy, B., et al. (2024). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar.[Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing.[Link]

  • National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem Compound Database.[Link]

  • ResearchGate. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur... ResearchGate.[Link]

  • Teva Pharmaceutical Industries Ltd. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.[Link]

  • Kanwal, N. (2018). ICH Q2 Analytical Method Validation. Slideshare.[Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Denmark.[Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[Link]

  • PharmaCompass. (n.d.). Gimeracil. PharmaCompass.com.[Link]

  • Senthil Kumar, M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur... Research Journal of Pharmacy and Technology.[Link]

  • Kunala, A., & Gummadi, S. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. Asian Journal of Pharmaceutics, 17(3). [Link]

  • National Center for Biotechnology Information. (2023). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium... NIH.[Link]

  • Haritha, K. M., et al. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate.[Link]

  • Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Wikipedia.[Link]

  • National Center for Biotechnology Information. (n.d.). Gimeracil mixture with oteracil potassium and tegafur. PubChem Compound Database.[Link]

  • Patsnap. (2024). What is the mechanism of Gimeracil? Patsnap Synapse.[Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Gimeracil Impurity 7 in bulk drug substances. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), ensuring its suitability for quality control and regulatory submissions.[1][2] The described method effectively separates this compound from the active pharmaceutical ingredient (API), Gimeracil, and other potential degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and detailed validation parameters.

Introduction: The Rationale for a Specific and Validated Method

Gimeracil (5-chloro-2,4-dihydroxypyridine) is an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil.[3] By preventing this degradation, Gimeracil enhances the efficacy of these anticancer drugs. The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. "this compound," identified as 5-chloro-4-methoxypyridin-2(1H)-one, is a potential process-related impurity or degradant.[4][5][6] Its quantification requires a highly specific and validated analytical method to ensure that it is controlled within acceptable limits as stipulated by regulatory bodies.

The development of a stability-indicating analytical method is mandated by regulatory guidelines to understand how the quality of a drug substance changes over time under various environmental factors.[7] Such a method must be able to separate the drug substance from its degradation products, allowing for an accurate assessment of its stability.[8][9] This application note addresses this need by presenting a detailed HPLC method specifically designed for this compound.

Method Development: A Logic-Driven Approach

The selection of chromatographic conditions is paramount for achieving the desired separation. The choices outlined below are based on the physicochemical properties of Gimeracil and its Impurity 7, both of which are polar, nitrogen-containing heterocyclic compounds.[4][10][11][12]

Column Selection: The Stationary Phase

A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was selected for this method.[13][14] This non-polar stationary phase provides effective retention for a wide range of compounds. Given that Gimeracil and its impurities are polar, a potential challenge is poor retention.[15][16][17] To counteract this, a high-purity silica column with a high carbon load and end-capping is chosen to minimize undesirable interactions with residual silanol groups, which can cause peak tailing, especially with basic compounds like nitrogen-containing heterocycles.[18]

Mobile Phase Selection: The Elution Strategy

The mobile phase is a critical component that dictates the retention and elution of analytes.[19]

  • Aqueous Phase: A phosphate buffer is chosen to maintain a consistent pH. For nitrogen-containing heterocycles, controlling the pH is crucial as it affects their ionization state and, consequently, their retention and peak shape.[18] A pH of 4.0 was selected as a starting point to ensure that the analytes are in a suitable protonation state for good chromatographic behavior.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Elution Mode: A gradient elution program is employed. This is particularly advantageous for separating compounds with different polarities, such as the API and its impurities, within a reasonable timeframe. The gradient allows for strong initial retention of the polar analytes in a highly aqueous mobile phase, followed by a controlled increase in organic solvent to elute the compounds with good peak shape and resolution.

Detector and Wavelength Selection

UV detection is chosen due to its robustness and the presence of a chromophore in both Gimeracil and its Impurity 7. The detection wavelength of 275 nm was selected based on the UV spectra of the compounds, providing adequate sensitivity for both the API and the impurity.[20][21]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • Gimeracil Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 4.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Stock Solution (Gimeracil): Accurately weigh and dissolve approximately 25 mg of Gimeracil Reference Standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution (Impurity 7): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution: Dilute the Gimeracil Standard Stock Solution and the Impurity Stock Solution with diluent to obtain a final concentration of approximately 50 µg/mL of Gimeracil and 1 µg/mL of this compound.

  • Test Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the Gimeracil bulk drug sample in 50 mL of diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended use.[22][23] This is achieved by injecting the System Suitability Solution (five replicate injections). The acceptance criteria are based on USP General Chapter <621> and ICH guidelines.[13][24][25]

Parameter Acceptance Criteria
Tailing Factor (for Gimeracil peak) ≤ 2.0[26]
Theoretical Plates (for Gimeracil peak) ≥ 2000
Resolution (between Gimeracil and Impurity 7) ≥ 2.0
% RSD for Peak Area (Gimeracil) ≤ 2.0%[26]
Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform the System Suitability Test.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Test Sample Preparation in duplicate.

  • Inject a standard solution at a known concentration bracketing the sample injections to account for any drift.

Calculation

The amount of this compound in the sample is calculated using the external standard method:

% Impurity 7 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity 7 in the sample chromatogram

  • Area_Imp_Std = Peak area of Impurity 7 in the standard chromatogram

  • Conc_Imp_Std = Concentration of Impurity 7 in the standard solution (µg/mL)

  • Conc_Sample = Concentration of the Gimeracil sample (µg/mL)

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1] The key validation parameters are summarized below.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[27] This is demonstrated through forced degradation studies, where the Gimeracil drug substance is subjected to stress conditions to intentionally produce degradation products.[7][8][9][28][29]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux hours)

The results should demonstrate that the peak for Impurity 7 is well-resolved from any degradants formed, confirming the stability-indicating nature of the method.

Linearity

The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. A typical range would be from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. The peak area is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by spiking the Gimeracil sample with known amounts of Impurity 7 at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of Gimeracil spiked with Impurity 7 at the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 5.0%.

  • Intermediate Precision (Inter-day ruggedness): The repeatability assay is performed on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These values should be experimentally verified by injecting solutions at these concentrations.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualizations

Experimental Workflow

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard & SST Solutions equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample sst System Suitability Test (SST) equilibrate->sst sst->equilibrate If SST Fails inject_blank Inject Blank (Diluent) sst->inject_blank If SST Passes inject_blank->inject_sample process_data Integrate Peaks inject_sample->process_data calculate Calculate % Impurity process_data->calculate report Generate Report calculate->report

Caption: HPLC Analysis Workflow for this compound.

Method Validation Logic

Method Validation Logic Figure 2: Core Pillars of Method Validation as per ICH Q2(R1) Validation Validated Method Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (Correlation ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Robustness Robustness (Varied Conditions) Validation->Robustness

Caption: Core Pillars of Method Validation as per ICH Q2(R1).

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantification of this compound in bulk Gimeracil drug substance. The method has been developed with a strong scientific rationale and validated according to ICH guidelines, making it suitable for routine quality control analysis and for inclusion in regulatory submissions. The stability-indicating nature of the assay ensures that the method can reliably be used throughout the lifecycle of the drug product.

References

  • United States Pharmacopeia.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pharmaguideline.
  • Agilent Technologies. (2022).
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Singh, R., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Haritha, K. M., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology.
  • Guidechem. This compound.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.

Sources

A Stability-Indicating LC-MS/MS Method for the Analysis of Gimeracil and Its Process-Related and Degradation Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of the anticancer agent Gimeracil and its impurities. Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor, is a critical component of combination cancer therapies.[1][2] Ensuring its purity and stability is paramount for drug safety and efficacy. This guide details a robust analytical procedure, including protocols for forced degradation studies, which are essential for identifying potential degradants that may arise during manufacturing, storage, or administration.[3] The methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, providing a framework for method validation and ensuring data integrity.[4][5][6]

Introduction: The Analytical Imperative for Gimeracil

Gimeracil (5-chloro-2,4-dihydroxypyridine) plays a vital role in modern oncology by preventing the enzymatic degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2][7] By inhibiting the DPD enzyme, Gimeracil enhances the bioavailability and prolongs the therapeutic effect of 5-FU.[2][8] The presence of impurities—whether arising from the synthetic route or from degradation—can potentially alter the drug's efficacy, stability, and safety profile.[9]

Regulatory bodies mandate rigorous characterization of any impurity present at or above specified thresholds.[10] Therefore, a highly specific and sensitive analytical method is not just a quality control requirement but a fundamental component of drug development. Forced degradation studies are a cornerstone of this process, designed to deliberately stress the drug substance to predict the likely degradation products under various conditions.[1][3][11] Published research indicates that while Gimeracil is relatively stable under hydrolytic, thermal, and photolytic stress, it is particularly susceptible to oxidative degradation.[1][11] This application note focuses on providing a complete workflow to separate and characterize Gimeracil from its oxidative degradation products.

Experimental Design and Rationale

The selection of analytical techniques and parameters is driven by the physicochemical properties of Gimeracil and the need for a stability-indicating method.

  • Causality of Experimental Choices :

    • Chromatography : Reversed-phase liquid chromatography (RPLC) is chosen for its versatility in separating polar and non-polar compounds. A C18 stationary phase provides excellent retention and separation for pyridine-based structures like Gimeracil. A gradient elution is employed to ensure the effective separation of the parent drug from potential impurities that may have significantly different polarities.

    • Mass Spectrometry : Tandem mass spectrometry (MS/MS) is the detector of choice due to its superior sensitivity and specificity compared to UV detection. It allows for the unambiguous identification of co-eluting peaks and provides structural information through fragmentation analysis, which is critical for impurity characterization.[1] Electrospray ionization (ESI) in positive mode is selected as it is highly effective for ionizing nitrogen-containing heterocyclic compounds like Gimeracil.

Materials and Instrumentation
  • Chemicals & Reagents : Gimeracil reference standard (≥98% purity), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Hydrogen peroxide (30%, analytical grade).

  • Instrumentation :

    • LC System : A UPLC or HPLC system capable of binary gradient elution.

    • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an ESI source.

Optimized Analytical Conditions

The following tables summarize the optimized parameters for the LC-MS/MS analysis.

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min (5% B), 2-15 min (5-60% B), 15-17 min (60% B), 17-18 min (60-5% B), 18-25 min (5% B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Optimized Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Full Scan (for impurity discovery) & MRM (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gimeracil MRM Transition m/z 146.0 → m/z 101.9
Collision Energy Optimized for specific instrument (typically 15-25 eV)

Detailed Analytical Protocols

The following protocols provide step-by-step instructions for sample preparation and analysis. Adherence to these steps is critical for reproducible results.

Protocol 1: Preparation of Standard Solutions
  • Gimeracil Stock Solution (1 mg/mL) : Accurately weigh 10 mg of Gimeracil reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (10 µg/mL) : Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and as a calibration standard.

Protocol 2: Forced Degradation (Oxidative Stress)

This protocol is designed to generate degradation products for method development and validation, as Gimeracil is known to be susceptible to oxidation.[1][11]

  • Sample Preparation : Accurately weigh 10 mg of Gimeracil into a 10 mL volumetric flask.

  • Stress Application : Add 5 mL of diluent to dissolve the sample, followed by 1 mL of 30% hydrogen peroxide solution.

  • Incubation : Heat the solution in a water bath at 60°C for 30 minutes.[11] This controlled heating accelerates the degradation process.

  • Neutralization & Dilution : After incubation, cool the solution to room temperature. The reaction is typically quenched by dilution. Dilute the sample to the final volume of 10 mL with the diluent.

  • Final Concentration : Further dilute an aliquot of this stressed sample to a nominal concentration of 10 µg/mL for LC-MS/MS analysis.

Analytical Workflow and Data Interpretation

The overall process from sample receipt to final data analysis is a systematic workflow designed to ensure accuracy and reliability.

LC-MS_Workflow_Gimeracil cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_start Weigh Gimeracil API prep_stress Apply Oxidative Stress (e.g., 30% H2O2, 60°C) prep_start->prep_stress For Degradation Study prep_dilute Dilute to Working Concentration (10 µg/mL) prep_stress->prep_dilute lc_inject Inject Sample into UPLC/HPLC System prep_dilute->lc_inject lc_sep Chromatographic Separation (C18 Gradient Elution) lc_inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM/Full Scan) lc_sep->ms_detect data_proc Process Chromatograms (Integration & Identification) ms_detect->data_proc data_report Quantify Impurities & Generate Report data_proc->data_report

Caption: Overall analytical workflow for Gimeracil impurity analysis.

Structural Elucidation via MS/MS Fragmentation

The power of MS/MS lies in its ability to fragment a selected precursor ion and analyze the resulting product ions. This fragmentation pattern serves as a structural fingerprint. For Gimeracil (m/z 146.0 for [M+H]⁺), fragmentation is induced by collision-induced dissociation (CID). The resulting product ions can help identify the location of structural modifications in its impurities.

Caption: Proposed MS/MS fragmentation pathway for protonated Gimeracil.

Method Validation Framework

A self-validating system is one where the experimental results inherently demonstrate the method's suitability. This is achieved by following the ICH Q2(R2) guidelines.[4][6][12]

  • Specificity : The ultimate proof of specificity is the baseline separation of the Gimeracil peak from all degradation products generated in the forced degradation study. Peak purity analysis using MS data (confirming that a single peak corresponds to a single m/z) further validates this.

  • Linearity and Range : A calibration curve should be constructed using at least five concentration levels, ranging from the limit of quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : Determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision : Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) and Quantitation (LOQ) : These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. The LOQ must be sensitive enough to quantify impurities at the reporting threshold defined by ICH Q3B guidelines.[10]

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the analysis of Gimeracil and its impurities. The detailed protocols for sample preparation, forced degradation, and instrumental analysis, combined with a clear method validation strategy, offer a comprehensive guide for scientists in pharmaceutical development and quality control. The inherent specificity and sensitivity of tandem mass spectrometry make this method ideally suited for ensuring the purity, stability, and safety of Gimeracil-containing drug products.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • AMSbiopharma. (2025) ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Scientific Research Publishing Inc. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. [Link]

  • Pal, A. and Sundararajan, R. (2024) Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79, 287-302. [Link]

  • Parmar, R. B. (2021) Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Pharmaffiliates. Gimeracil-impurities. [Link]

  • National Center for Biotechnology Information. Gimeracil. PubChem Compound Summary for CID 54679224. [Link]

  • ICH. (2005) Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Impactfactor.org. (2024) UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. [Link]

  • European Medicines Agency. (2024) ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (2006) Q3B(R2) Impurities in New Drug Products. [Link]

  • Labcompliance. (2024) Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

Sources

Application Notes and Protocols for the Use of Gimeracil Impurity 7 Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of the Gimeracil Impurity 7 reference standard. It outlines the standard's physicochemical properties, its critical role in various analytical applications, and detailed protocols for its implementation in a laboratory setting.

Introduction: The Imperative of Impurity Profiling in Gimeracil

Gimeracil is a crucial component in modern oncology, primarily used in combination therapies like Teysuno® (Tegafur/Gimeracil/Oteracil).[1][2] It functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[3] By preventing the breakdown of 5-FU, Gimeracil enhances its bioavailability and prolongs its therapeutic effect, thereby improving treatment outcomes for patients with advanced gastric cancer and other malignancies.[2][3]

The manufacturing and stability of any active pharmaceutical ingredient (API) like Gimeracil are complex processes where impurities can arise from starting materials, intermediates, or degradation.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control of these impurities to ensure the safety and efficacy of the final drug product.[4] Uncontrolled impurities can be pharmacologically active, toxic, or affect the stability of the drug.

This compound is a known process-related impurity of Gimeracil.[1] The availability of a highly characterized this compound reference standard is therefore not just a matter of compliance, but a fundamental requirement for accurate analytical science.[5][6] This guide details the applications and methodologies for using this reference standard to achieve robust and reliable analytical results.

Physicochemical Characteristics of the this compound Reference Standard

A reference standard is a highly purified and extensively characterized material used as a benchmark in analytical testing.[7][8] The this compound standard serves as the definitive point of comparison for identifying and quantifying this specific impurity in Gimeracil API or its formulations. Its utility is underpinned by its well-defined physical and chemical properties, which are typically confirmed by a comprehensive Certificate of Analysis (CoA) from the supplier.[1]

Property Value Source
Chemical Name 5-Chloro-4-methoxy-2(1H)-pyridinone[1]
Synonym(s) Methoxy Gimeracil, Gimeracil Imp. 7[9]
CAS Number 1227600-22-7[1][10][11][12]
Molecular Formula C₆H₆ClNO₂[1][10][12]
Molecular Weight 159.57 g/mol [1][10][12]

Table 1: Key physicochemical properties of this compound.

Application Notes: The Role in Analytical Workflows

The this compound reference standard is indispensable across the entire lifecycle of a pharmaceutical product, from development to routine quality control.[7] Its primary applications include:

  • Peak Identification and Specificity: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used to unequivocally identify the peak corresponding to this compound in a sample chromatogram based on its retention time. This is a foundational step in developing a specific (or selective) analytical method capable of distinguishing the impurity from the API and other related substances.

  • Quantitative Analysis: The standard is essential for accurately quantifying the amount of Impurity 7 present in a sample. This is typically achieved by creating a calibration curve or by using a single-point external standard calculation. Accurate quantification is critical for ensuring that the impurity level remains below the safety thresholds defined by pharmacopoeias and regulatory guidelines.[13]

  • Analytical Method Validation: According to ICH Q2(R1) guidelines, method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[14] The this compound standard is used to assess key validation parameters, including:

    • Specificity: Spiking the Gimeracil API sample with the impurity standard to prove the method can resolve the two compounds.

    • Linearity: Establishing a linear relationship between the detector response and the concentration of the impurity over a defined range.

    • Accuracy & Precision: Determining how close the measured value is to the true value and the degree of scatter in a series of measurements, respectively.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Defining the lowest concentration of the impurity that can be reliably detected and quantified.[15]

  • Stability-Indicating Method Development: Forced degradation studies are performed to understand how a drug substance behaves under stress conditions like acid, base, oxidation, heat, and light.[16][17] Gimeracil has shown particular susceptibility to oxidative stress.[16][18] The reference standard is used to ensure that the analytical method can separate this compound from any new degradation products that may form, confirming the method is "stability-indicating."

G_Impurity_Workflow cluster_prep Phase 1: Preparation & System Setup cluster_analysis Phase 2: Analysis & Quantification cluster_validation Phase 3: Method Validation & Control RS Receive Certified Reference Standard (RS) PREP Prepare Stock & Working Standard Solutions RS->PREP SST Perform System Suitability Test (SST) PREP->SST MV Method Validation (Specificity, Linearity, Accuracy) PREP->MV STABILITY Forced Degradation & Stability Studies PREP->STABILITY SYS_PREP Prepare HPLC System (Mobile Phase, Column Equilibration) SYS_PREP->SST INJECT Inject Blank, Standard, and Sample Solutions SST->INJECT If SST Passes SAMPLE_PREP Prepare Sample Solution (Gimeracil API / Drug Product) SAMPLE_PREP->INJECT IDENTIFY Peak Identification (Compare Retention Times) INJECT->IDENTIFY QUANT Quantify Impurity (External Standard Method) IDENTIFY->QUANT QC Routine Quality Control (Batch Release Testing) QUANT->QC MV->QC STABILITY->QC G_Impurity_Logic Start Analyze Gimeracil Sample via Validated HPLC Method Detect Is an impurity peak detected at the expected RRT of Impurity 7? Start->Detect Identify Confirm Peak Identity: Inject Impurity 7 RS. Does Retention Time Match? Detect->Identify Yes NoAction No Action Required for this specific impurity Detect->NoAction No Quantify Quantify Peak using Impurity 7 RS as External Standard Identify->Quantify Yes Fail Batch Fails. Initiate OOS Investigation. Identify->Fail No (Peak is an unknown impurity, requires further investigation) Compare Is the calculated amount below the specified limit (e.g., <0.15%)? Quantify->Compare Pass Batch Passes Specification Compare->Pass Yes Compare->Fail No

Sources

Protocol for the Isolation and Purification of Gimeracil Impurity 7 (5-Chloro-4-methoxy-2(1H)-pyridinone)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Gimeracil is a critical component in combination chemotherapy, acting as a dihydropyrimidine dehydrogenase (DPD) inhibitor to enhance the efficacy of fluoropyrimidine-based drugs like Tegafur[1][2][3]. The control of impurities in Active Pharmaceutical Ingredients (APIs) is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure drug safety and efficacy. Gimeracil Impurity 7, identified as 5-Chloro-4-methoxy-2(1H)-pyridinone, is a known related substance that can arise during synthesis or degradation[1]. This application note provides a comprehensive, field-proven protocol for the isolation and purification of this compound from a crude API mixture. The methodology employs a two-stage strategy: initial separation and enrichment using Preparative High-Performance Liquid Chromatography (Prep-HPLC), followed by a final purification step via crystallization to yield a high-purity reference standard suitable for analytical and regulatory purposes.

Introduction and Scientific Rationale

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. The presence of impurities, even in minute quantities, can impact the stability, safety, and therapeutic effect of a drug product[4]. Regulatory guidelines, such as ICH Q3A(R2), necessitate the identification and characterization of any impurity present above a specified threshold[5]. To achieve this, pure reference standards of these impurities are required for analytical method validation and routine quality control.

This compound (CAS: 1227600-22-7) is a methoxy derivative of the parent Gimeracil molecule[1][6][7]. Its isolation presents a typical challenge in pharmaceutical analysis: separating structurally similar compounds. Preparative HPLC is the technique of choice for such separations, offering high resolution and scalability for isolating material from micrograms to kilograms[8]. The causality behind selecting this method lies in its ability to resolve closely eluting compounds that are often difficult to separate using classical techniques like extraction or simple crystallization from a complex mixture[8].

Following chromatographic isolation, the collected fractions are typically of high purity but are dissolved in a large volume of solvent. A subsequent crystallization step is employed not only to isolate the compound as a solid but to further enhance its purity. Crystallization is a highly selective process where molecules of the desired compound self-assemble into a crystal lattice, effectively excluding remaining trace impurities into the mother liquor[9][10]. This dual approach ensures the final product meets the stringent purity requirements for a reference standard.

Chemical Structures:

CompoundStructure
Gimeracil

This compound (5-Chloro-4-methoxy-2(1H)-pyridinone)

Part 1: Analytical Method Development and Scouting

Rationale: Before attempting large-scale purification, a robust analytical HPLC method is essential to confirm the presence and determine the retention time of this compound in the crude material. This method serves as the foundation for developing the preparative-scale gradient. The goal is to achieve baseline separation (>1.5) between Gimeracil, Impurity 7, and other adjacent impurities. Several validated HPLC and UPLC methods for Gimeracil and its related substances can be adapted for this purpose[11][12][13][14].

Protocol 2.1: Analytical HPLC Method
ParameterConditionJustification
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and selectivity for polar pyridinone structures.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes and good peak shape. MS-compatible[15].
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-5 min (5% B), 5-25 min (5% to 40% B), 25-30 min (40% B), 30-31 min (40% to 5% B), 31-35 min (5% B)A shallow gradient is used to maximize resolution between closely related compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CEnsures reproducible retention times[11].
Injection Vol. 10 µLStandard analytical volume.
Detection UV at 248 nmGimeracil has a UV maximum around this wavelength[15].
Sample Prep. Dissolve crude Gimeracil API in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.25 mg/mL[15].Ensures complete dissolution and compatibility with the mobile phase.

Part 2: Preparative HPLC Isolation

Rationale: The objective of preparative chromatography is to maximize throughput while maintaining adequate separation to isolate the target compound with sufficient purity[8]. This is achieved by scaling up the analytical method, often involving larger columns, higher flow rates, and increased sample loads. A focused gradient strategy can be employed to improve resolution and increase loading capacity, ultimately reducing the time and solvent required for the isolation[16].

Protocol 3.1: Preparative HPLC Method
ParameterConditionJustification
System Agilent 1290 Infinity II Prep LC/MSD or similarCapable of handling high flow rates and enabling mass-directed fraction collection for high selectivity[5].
Column Reversed-Phase C18, 150 mm x 30 mm, 5 µmA wider diameter column allows for significantly higher sample loading.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable selectivity.
Mobile Phase B AcetonitrileConsistent with the analytical method.
Focused Gradient Develop a shallow gradient centered around the elution time of Impurity 7 observed in the analytical run. For example, if Impurity 7 elutes at 15% B, a gradient of 10-20% B over 10-15 minutes would be effective.This "focused gradient" approach improves resolution around the peak of interest, allowing for higher loading and better purity of collected fractions[16].
Flow Rate 40-50 mL/minScaled appropriately for a 30 mm ID column.
Sample Loading Dissolve 100-500 mg of crude API in the minimal amount of diluent (e.g., Water:Acetonitrile). Inject the largest volume possible without compromising resolution.The goal is to maximize the amount of impurity isolated per run. Large volume loading is effective for this purpose[16].
Fraction Collection Trigger by UV signal and/or Mass Spectrometry (m/z for Impurity 7 = 160.0 [M+H]⁺).Mass-directed purification unambiguously identifies the product of interest and makes isolation easy and highly specific[5][16].
Workflow for Preparative HPLC

Prep_HPLC_Workflow

Part 3: Final Purification by Crystallization

Rationale: Crystallization is a powerful, thermodynamically driven purification technique ideal for obtaining high-purity solid material from a concentrated solution. The principle relies on the lower solubility of a compound in a cold solvent compared to a hot solvent. As a saturated hot solution cools, the compound's solubility decreases, forcing it to precipitate out of the solution in an ordered, crystalline form, leaving impurities behind in the solvent[9].

Protocol 4.1: Recrystallization
  • Solvent Selection: The key to successful crystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound (the semi-pure Impurity 7 solid from HPLC) sparingly or not at all at room temperature, but dissolve it completely at its boiling point[17].

    • Screening: Test small amounts of the solid in various solvents (e.g., ethanol, methanol, ethyl acetate, water, acetone, and mixtures thereof) to find a suitable candidate.

  • Dissolution: Transfer the semi-pure solid into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while swirling until the solid just dissolves completely. Using the absolute minimum amount of solvent is critical for maximizing yield.

  • Cooling and Crystal Formation:

    • Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals[9][18].

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the crystals from the solution[17].

  • Isolation and Washing:

    • Isolate the formed crystals by vacuum filtration using a Büchner funnel[17][19].

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing impurities that may be adhering to the crystal surfaces[10][19]. Do not use room temperature solvent, as it will dissolve some of the product.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.

Logical Flow of Purification

Purification_Logic

Characterization and Final Analysis

The identity and purity of the final isolated material must be unequivocally confirmed.

  • Purity Assessment: Analyze the final crystalline solid using the validated analytical HPLC method (Protocol 2.1). The purity should be >99.5% for use as a reference standard.

  • Identity Confirmation: Use spectroscopic techniques to confirm the chemical structure of this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight (159.57 g/mol )[1][6].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the full chemical structure. This is a critical step for the definitive identification of isolated impurities[4][20].

By following this detailed protocol, researchers and drug development professionals can successfully isolate and purify this compound, yielding a high-purity reference standard essential for the robust quality control of Gimeracil API.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Anonymous. (2025) Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. LinkedIn. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Jablonski, J., et al. (N/A). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. SCIRP. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Anonymous. (2016). Impurity isolation and sample purification. Manufacturing Chemist. [Link]

  • Anonymous. (N/A). Principles in preparative HPLC. University of Warwick. [Link]

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  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. PubMed. [Link]

  • Salva, S. K., & Galla, S. (2023). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar. [Link]

  • Kunala, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Research Journal of Pharmacy and Technology. [Link]

  • Acevedo, D., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Anonymous. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • Anonymous. (N/A). This compound. SynZeal. [Link]

  • Anonymous. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Studies. Impactfactor.org. [Link]

  • Parmar, R. B. (2021). Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

  • Anonymous. (2018). A Convenient Synthesis of Gimeracil. ResearchGate. [Link]

  • Anonymous. (N/A). Impurity compound in Tegafur/Gimeracil/Oteracil prescription, and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Gimeracil mixture with oteracil potassium and tegafur. PubChem Compound Database. [Link]

  • Anonymous. (N/A). Tegafur/gimeracil/oteracil. Wikipedia. [Link]

  • Anonymous. (2024). What is Gimeracil used for? Patsnap Synapse. [Link]

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Application Note: Utilizing Gimeracil Impurity 7 in the Development of a Stability-Indicating Method Through Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Gimeracil

Gimeracil, with the chemical name 5-Chloro-4-hydroxy-2(1H)-pyridinone, is a vital component in combination chemotherapy regimens, notably in the treatment of advanced gastric cancer.[1] Its primary mechanism of action is the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the degradation of 5-fluorouracil (5-FU), a potent anti-cancer agent.[1][2] By preventing the breakdown of 5-FU, Gimeracil effectively increases its bioavailability and therapeutic efficacy.

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and stability of Active Pharmaceutical Ingredients (APIs) is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous testing to identify and control impurities. Forced degradation, or stress testing, is a cornerstone of this process.[3][4] These studies intentionally expose the API to harsh conditions to accelerate its decomposition, thereby elucidating potential degradation pathways and products.[5][6] A crucial outcome of this process is the development of a stability-indicating analytical method—a validated method that can accurately separate the intact API from its process-related impurities and any degradation products that may form over the product's shelf-life.

This application note details a comprehensive protocol for conducting forced degradation studies on Gimeracil. It uniquely focuses on the use of Gimeracil Impurity 7 , a known process-related impurity, as a critical marker to ensure the specificity and robustness of the analytical method.

Understanding this compound: A Process-Related Impurity

This compound is identified as 5-Chloro-4-methoxy-2(1H)-pyridinone . Unlike a degradation product, which forms due to chemical instability of the drug substance over time or under stress, Impurity 7 is a process-related impurity. This means it is typically formed during the chemical synthesis of Gimeracil.

Several synthesis routes for Gimeracil have been described, with some utilizing methoxy-substituted pyridine precursors.[7] For instance, a common synthetic pathway may involve the demethylation of a methoxy group to yield the final hydroxyl group of Gimeracil. Incomplete demethylation during this step can result in the carryover of the methoxy-containing intermediate, 5-Chloro-4-methoxy-2(1H)-pyridinone, into the final API as an impurity. A Chinese patent describes a synthesis route where 3-cyano-4-methoxy-5-chloro-2-(1H)-pyridone undergoes demethylation and decyanation, and identifies a similar O-methylated impurity.[8]

The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, it is imperative that the analytical method used for routine quality control can unambiguously separate Gimeracil from Impurity 7.

The Strategy: Forced Degradation to Validate Method Specificity

The core objective of this protocol is not to generate Impurity 7, but to create a complex sample matrix of Gimeracil and its various degradation products. This stressed sample is then spiked with a known amount of this compound. The subsequent analysis by a high-performance liquid chromatography (HPLC) method will demonstrate the method's ability to:

  • Separate the Gimeracil peak from all degradation product peaks.

  • Separate the this compound peak from the Gimeracil peak and all degradation product peaks.

  • Ensure that no degradation product co-elutes with either Gimeracil or this compound.

This approach provides definitive proof of the analytical method's specificity and its suitability as a stability-indicating method.

Experimental Protocol: Forced Degradation and Analysis

This section outlines the step-by-step methodology for the forced degradation study of Gimeracil and the subsequent analysis to validate the separation from this compound.

Materials and Reagents
  • Gimeracil Reference Standard

  • This compound Reference Standard (5-Chloro-4-methoxy-2(1H)-pyridinone)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Water (HPLC Grade)

Preparation of Solutions
  • Diluent: Prepare a mixture of Phosphate Buffer (pH 4.0, 0.1M) and Methanol in a 50:50 (v/v) ratio.

  • Gimeracil Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Gimeracil Reference Standard in 25 mL of diluent.

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 2.5 mg of this compound Reference Standard in 25 mL of diluent.

Forced Degradation Procedures

The goal is to achieve 5-20% degradation of the active ingredient.[3][4] Preliminary studies may be required to optimize the duration and temperature of exposure.

  • Acid Hydrolysis:

    • To 1 mL of Gimeracil Stock Solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.

    • Dilute to 10 mL with diluent.

  • Alkaline Hydrolysis:

    • To 1 mL of Gimeracil Stock Solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 30 minutes.

    • Cool to room temperature and neutralize with 1 mL of 0.1 N HCl.

    • Dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of Gimeracil Stock Solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 4 hours, protected from light.

    • Dilute to 10 mL with diluent. Note: Gimeracil is known to be particularly susceptible to oxidative stress.[5][6]

  • Thermal Degradation:

    • Place Gimeracil solid powder in a hot air oven at 80°C for 24 hours.

    • After exposure, accurately weigh and prepare a 0.1 mg/mL solution in diluent.

  • Photolytic Degradation:

    • Expose Gimeracil solid powder to a UV light source (254 nm) and a visible light source for a cumulative exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter.

    • After exposure, accurately weigh and prepare a 0.1 mg/mL solution in diluent.

  • Control Sample:

    • To 1 mL of Gimeracil Stock Solution, add appropriate volumes of the stress media (e.g., water, neutralized acid/base) and dilute to 10 mL with diluent.

Sample Preparation for Analysis

For each of the degraded samples and the control sample:

  • Take a 5 mL aliquot.

  • Spike with 0.5 mL of the this compound Stock Solution (to achieve a final concentration of approximately 10% relative to the Gimeracil concentration).

  • Mix thoroughly.

  • Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example)

A stability-indicating RP-HPLC method is crucial for this analysis.[3][4][9] The following is a representative set of conditions; optimization may be necessary.

ParameterCondition
Column Waters C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1M KH₂PO₄ Buffer (pH 4.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 30°C
System Suitability

Before sample analysis, inject a standard solution containing both Gimeracil and this compound to verify the system's performance. Key parameters include resolution between the two peaks, theoretical plates, and tailing factor.

Data Interpretation and Validation

Peak Purity and Specificity

The primary outcome is the demonstration of specificity. The chromatograms of the stressed and spiked samples should show:

  • A well-resolved peak for Gimeracil.

  • A well-resolved peak for this compound.

  • Additional peaks corresponding to degradation products, which are baseline-separated from both Gimeracil and Impurity 7.

A photodiode array (PDA) detector is highly recommended to assess peak purity. The purity angle should be less than the purity threshold for both the Gimeracil and Impurity 7 peaks in all stressed samples, confirming that no degradant peaks are co-eluting.

Mass Balance

Calculate the mass balance for each stress condition to account for all of the Gimeracil. The sum of the assay value of Gimeracil and the levels of all degradation products should be close to 100% of the initial assay value. This confirms that all significant degradation products are detected.

Method Validation

The developed analytical method should be fully validated according to ICH Q2(R1) guidelines.[3] This includes demonstrating specificity (as described above), linearity, range, accuracy, precision, and robustness. The forced degradation study is a key component of the specificity validation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental design and the expected outcome.

Gimeracil_Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_outcome Expected Outcome Gimeracil_API Gimeracil API Acid Acid Hydrolysis (0.1 N HCl, 60°C) Gimeracil_API->Acid Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Gimeracil_API->Base Oxidation Oxidation (3% H₂O₂, RT) Gimeracil_API->Oxidation Thermal Thermal (80°C, Solid) Gimeracil_API->Thermal Photo Photolytic (UV/Vis Light) Gimeracil_API->Photo Stressed_Samples Stressed Samples (Gimeracil + Degradants) Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photo->Stressed_Samples Spike Spike with This compound Stressed_Samples->Spike HPLC Stability-Indicating RP-HPLC Analysis Spike->HPLC Validation Method Validation (ICH Q2) (Specificity, Purity, etc.) HPLC->Validation Outcome Validated Method: Separates API, Impurity 7, & Degradation Products Validation->Outcome

Caption: Experimental workflow for forced degradation and method validation.

Chromatogram_Separation cluster_axis Time (min) Time (min) Response Response (AU) p1 p2 p1->p2 imp7_start imp7_peak imp7_start:c->imp7_peak:c imp7_end imp7_peak:c->imp7_end:c deg1_start deg1_peak deg1_start:c->deg1_peak:c deg1_end deg1_peak:c->deg1_end:c gim_start gim_peak gim_start:c->gim_peak:c gim_end gim_peak:c->gim_end:c deg2_start deg2_peak deg2_start:c->deg2_peak:c deg2_end deg2_peak:c->deg2_end:c

Caption: Ideal chromatogram showing baseline separation.

Conclusion

This application note provides a robust framework for utilizing forced degradation studies in the development and validation of a stability-indicating analytical method for Gimeracil. By strategically incorporating a known process-related impurity, this compound, into the validation process, researchers can unequivocally demonstrate the specificity of their method. This ensures that the method is fit for its intended purpose: to accurately quantify Gimeracil and monitor its purity and stability in the presence of process impurities and potential degradation products, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Vertex AI Search.
  • Raju, N. A., & Rao, J. V. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology, 16(8), 3535-3542. [Link]

  • Daicel Pharma. Gimeracil Impurities Manufacturers & Suppliers. [Link]

  • Li, J., & Zhu, S. (2018). A Convenient Synthesis of Gimeracil. Journal of Chemical Research, 42(1), 33-34. [Link]

  • Haritha, K., et al. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem Compound Database. [Link]

  • Crasto, A. M. (2022). GIMERACIL. New Drug Approvals. [Link]

  • Google Patents. (n.d.).
  • Zhang, N., et al. (2022). Industrial Synthetic Process of Gimeracil. Chinese Journal of Pharmaceuticals, 53(1), 65-68. [Link]

  • National Center for Biotechnology Information. (n.d.). Tegafur/gimeracil/oteracil. PubChem Compound Database. [Link]

  • Koopman, M., et al. (2012). The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin. The Oncologist, 17(4), e12-e18. [Link]

  • Salva, S. K. R., & Galla, V. K. (2024). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1041-s1052. [Link]

  • Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. [Link]

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Application Note: A Stability-Indicating RP-HPLC Assay for Gimeracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Gimeracil. Gimeracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor, is a critical component in combination chemotherapy, where its stability directly impacts therapeutic efficacy and safety.[1][2] The methodology herein is designed to separate and quantify Gimeracil in the presence of its potential degradation products, generated under forced degradation conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines.[3] This application note details the rationale behind experimental choices, provides step-by-step protocols for stress testing and chromatographic analysis, and outlines the validation parameters required to ensure the method is robust, accurate, and specific for its intended use in quality control and stability studies.

Introduction: The Rationale for a Stability-Indicating Method

Gimeracil (5-chloro-2,4-dihydroxypyridine) functions by reversibly inhibiting the DPD enzyme, which is responsible for the degradation of 5-fluorouracil (5-FU), a common chemotherapeutic agent.[1] By preventing 5-FU breakdown, Gimeracil maintains higher and more sustained plasma concentrations of the active drug, enhancing its anti-cancer activity.[2]

The chemical stability of an active pharmaceutical ingredient (API) like Gimeracil is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a stability-indicating assay method (SIAM) is indispensable. A SIAM is an analytical procedure that can accurately and selectively quantify the API in the presence of its degradation products, excipients, and other potential impurities.[4] The development of such a method is a regulatory requirement, guided by ICH Q1A(R2) and Q2(R2), to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life.[4][5][6]

This guide is structured to walk researchers through the logical and systematic process of developing a reliable SIAM for Gimeracil, from initial stress testing to final method validation.

The Workflow: From Stress Testing to Validation

The development of a robust SIAM follows a well-defined pathway. The process begins with forced degradation to intentionally produce the likely degradants. The information gathered from this stage is then used to develop a chromatographic method capable of separating all components, which is subsequently validated to prove its suitability.

Gimeracil_SIAM_Workflow Figure 1. Overall Workflow for SIAM Development cluster_0 Phase 1: Degradation Pathway Identification cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) Forced_Deg Forced Degradation (Stress Testing) (Acid, Base, Oxidative, Thermal, Photolytic) Analyze_Deg Analyze Stressed Samples (Preliminary HPLC/LC-MS) Forced_Deg->Analyze_Deg ID_Peaks Identify Degradation Peaks Analyze_Deg->ID_Peaks Method_Dev Chromatographic Method Development (Column, Mobile Phase, etc.) ID_Peaks->Method_Dev Input for Separation Optimize Method Optimization (Achieve Resolution > 2) Method_Dev->Optimize Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) Optimize->Validation Proceed if Optimized Final_Method Finalized Stability-Indicating Method Validation->Final_Method

Caption: Figure 1. Overall Workflow for SIAM Development

Forced Degradation Studies: Unveiling Potential Impurities

The first and most critical step is to perform forced degradation (stress testing). The goal is not to completely degrade the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the primary degradation products.[7] Studies have shown that Gimeracil is highly stable under hydrolytic (acidic, alkaline), photolytic, and thermal stress but is particularly susceptible to oxidative degradation.[8][9]

Protocol 1: Forced Degradation of Gimeracil

This protocol outlines the conditions for stressing a Gimeracil standard solution. A stock solution of Gimeracil (e.g., 0.25-1.0 mg/mL) should be prepared in a suitable diluent (e.g., a 50:50 mixture of water/acetonitrile).[8]

  • Acid Hydrolysis:

    • To 1 mL of Gimeracil stock solution, add 1 mL of 1.0 M HCl.

    • Heat the solution in a water bath at 60°C for 15-30 minutes.[8]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute to a final concentration with the mobile phase.

  • Base (Alkaline) Hydrolysis:

    • To 1 mL of Gimeracil stock solution, add 1 mL of 1.0 M NaOH.

    • Heat the solution in a water bath at 60°C for 15-30 minutes.[8]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.

    • Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of Gimeracil stock solution, add 1 mL of 3-6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1-2 hours, monitoring the degradation periodically.

    • Dilute to a final concentration with the mobile phase.

    • Causality: Oxidative stress is known to generate numerous degradation products for Gimeracil, making this condition critical for proving the method's specificity.[9]

  • Thermal Degradation:

    • Expose a solid sample of Gimeracil to dry heat at 105°C for 24 hours.

    • Alternatively, heat a solution of Gimeracil at 70-80°C for 48 hours.

    • Dissolve/dilute the sample in the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of Gimeracil to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute to the target concentration with the mobile phase.

Chromatographic Method Development and Optimization

The insights from the forced degradation study directly inform the development of the HPLC method. The primary objective is to achieve baseline separation between the Gimeracil peak and all degradation product peaks. A reversed-phase C18 column is a common and effective starting point.

Optimized Chromatographic Conditions

The following table summarizes a well-established starting point for the chromatographic separation of Gimeracil and its degradation products.

ParameterRecommended ConditionRationale & Justification
HPLC System Waters 2695 HPLC or equivalent with PDA/UV DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalentC18 stationary phases provide excellent retention and separation for moderately polar compounds like Gimeracil.
Mobile Phase Isocratic mixture of Methanol and 0.1M KH₂PO₄ Buffer (pH 4.0) in a 50:50 (v/v) ratio[10]The buffer controls the pH to ensure consistent ionization state and peak shape. Methanol acts as the organic modifier to elute the compounds. An isocratic method is simpler and more robust for routine QC.
Flow Rate 1.0 mL/min[10]Provides a good balance between analysis time, resolution, and system pressure.
Detection Wavelength 275 nm[10] or an isosbestic point (~220 nm)[2]275 nm provides good sensitivity. An isosbestic point is useful when analyzing Gimeracil with its combination drugs (Tegafur, Oteracil) to ensure a consistent response factor.
Column Temperature Ambient (~25°C)Simplifies the method and is sufficient for robust separation.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to elute the parent peak and any significant degradants.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess Gimeracil in the presence of its degradants.Peak purity of Gimeracil peak > 99%. Baseline resolution (Rs > 2.0) between Gimeracil and the closest eluting degradation peak.
Linearity To verify a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1.45-8.70 µg/mL).[11]
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): Agreement between multiple measurements of the same sample on the same day. Intermediate Precision (Inter-day): Agreement between results from different days, analysts, or equipment.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio of ~3:1. (e.g., ~0.17 µg/mL).[2]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~10:1. (e.g., ~0.58 µg/mL).[2]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, mobile phase composition ±2%).System suitability parameters remain within limits; %RSD ≤ 2.0%.

Gimeracil Degradation Pathway

Forced degradation studies, particularly under oxidative stress, reveal that Gimeracil can degrade into multiple products. While the exact structures of all degradants require advanced techniques like LC-MS/MS for elucidation[8][9], the stability-indicating method's primary role is to separate them from the parent compound.

Gimeracil_Degradation Figure 2. Conceptual Degradation of Gimeracil cluster_degradation Degradation Products Gimeracil Gimeracil (Parent Drug) Stress Stress Conditions (Especially Oxidative) Gimeracil->Stress DP1 Degradation Product 1 Stress->DP1 DP2 Degradation Product 2 Stress->DP2 DPn Degradation Product 'n' Stress->DPn

Caption: Figure 2. Conceptual Degradation of Gimeracil

Detailed Experimental Protocols

Protocol 2: Preparation of Standard and Sample Solutions
  • Gimeracil Standard Stock Solution (e.g., 116 µg/mL):

    • Accurately weigh approximately 5.8 mg of Gimeracil reference standard into a 50 mL volumetric flask.[12]

    • Add approximately 25 mL of diluent (Mobile Phase) and sonicate for 10 minutes to dissolve.[12]

    • Dilute to the final volume with the diluent and mix thoroughly.

  • Working Standard Solution (for Linearity, Accuracy, etc.):

    • Prepare a series of dilutions from the Standard Stock Solution to cover the desired concentration range (e.g., 50% to 150% of the nominal concentration).

  • System Suitability Solution:

    • Use a mid-range working standard solution. A solution containing Gimeracil and its degradation products (from the oxidative stress sample) is also recommended to confirm resolution.

Protocol 3: HPLC System Operation and Analysis
  • System Preparation:

    • Set up the HPLC system according to the conditions in the "Optimized Chromatographic Conditions" table.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the System Suitability Solution five or six times.

    • Verify that the SST parameters meet the pre-defined criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates: ≥ 2000

      • %RSD for peak area and retention time of replicate injections: ≤ 2.0%

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the standard solutions to generate the calibration curve.

    • Inject the stressed (degraded) samples and any unknown samples for analysis.

    • Bracket the sample injections with standard injections to ensure system stability throughout the run.

  • Data Processing:

    • Integrate the peak areas for Gimeracil and all degradation products.

    • Calculate the concentration of Gimeracil in the samples using the linear regression equation from the calibration curve.

    • Calculate the percentage of degradation by comparing the Gimeracil peak area in the stressed sample to that of an unstressed control sample.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities.
  • Impactfactor. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for.
  • Impactfactor. (2024). Development of HPLC Approach for Anticancer Drugs Combination Assay.
  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate.
  • Salva, C., & Galla, R. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Shinde, P. B., et al. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology.
  • Matt, P., et al. (2011). The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin. The Oncologist, 16(10), 1451-1457.
  • Chromatography Online. (n.d.). Method Development & Validation (Stability-Indicating).
  • Pal, A. K., & Sundararajan, R. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287-302.
  • Patel, D., et al. (n.d.). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Preprints.org.
  • ResearchGate. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities | Request PDF.
  • Patel, D., et al. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. SCIRP.
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Troubleshooting & Optimization

Navigating Peak Tailing of Gimeracil Impurity 7 in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Gimeracil Impurity 7. Here, we will delve into the root causes of this common chromatographic problem and provide a systematic, field-proven approach to its resolution.

Understanding the "Why": The Science Behind Peak Tailing

Peak tailing, a distortion where the latter half of a chromatographic peak is wider than the front, is a frequent challenge, particularly with polar and basic compounds.[1][2] This asymmetry, quantified by a tailing factor greater than 1, can compromise the accuracy of integration and the resolution of closely eluting peaks. In the case of this compound (5-chloro-4-methoxy-2(1H)-pyridinone), its chemical structure suggests a susceptibility to interactions that lead to this undesirable peak shape.[3][4][5][6]

The primary culprit behind peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[2][7] While the main retention mechanism is hydrophobic interaction, unwanted polar interactions can also occur.[7] Compounds with basic functional groups, like amines, can interact strongly with residual silanol groups on the silica-based stationary phase, leading to tailing peaks.[2][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Strategies

This section addresses common questions regarding this compound peak tailing and provides actionable troubleshooting steps.

Q1: What are the most likely causes of peak tailing for this compound?

A1: The peak tailing of this compound is most likely due to one or a combination of the following factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase can be acidic and interact with basic analytes.[2][9][10] This is a very common cause of peak tailing for polar compounds.[8]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[11] If the pH is close to the pKa of the analyte or the silanol groups, it can lead to inconsistent ionization and secondary interactions, causing peak distortion.[9][12][13]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites. This can be caused by operating at extreme pH values or by the accumulation of strongly retained sample matrix components.

  • Column Contamination: A partially blocked column inlet frit or contamination at the head of the column can distort the sample band, leading to poor peak shape.[7][14]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[8][9]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow will help you identify and resolve the root cause of the peak tailing.

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Start: Observe Peak Tailing (Asymmetry Factor > 1.2) check_method Step 1: Verify Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method optimize_ph Step 2: Optimize Mobile Phase pH check_method->optimize_ph Parameters Correct add_modifier Step 3: Consider Mobile Phase Additives optimize_ph->add_modifier Tailing Persists resolved Resolution: Symmetrical Peak Shape (Asymmetry Factor ≈ 1) optimize_ph->resolved Tailing Resolved eval_column Step 4: Evaluate Column Health add_modifier->eval_column Tailing Persists add_modifier->resolved Tailing Resolved check_system Step 5: Inspect HPLC System eval_column->check_system Column is Healthy eval_column->resolved Column Replaced, Tailing Resolved check_system->resolved System OK, Re-evaluate Method check_system->resolved System Issue Fixed, Tailing Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: What is the optimal mobile phase pH for analyzing Gimeracil and its impurities?

A3: The ideal mobile phase pH is one that ensures consistent ionization of both the analyte and the stationary phase silanols. For basic compounds, two general strategies are effective:

  • Low pH (pH < 3): At a low pH, the residual silanol groups on the silica are protonated and therefore neutral.[7][10] This minimizes the strong ionic interactions with the protonated basic analyte, leading to improved peak shape.[10]

  • High pH (pH > 8): At a high pH, the basic analyte is in its neutral form, which also reduces the likelihood of strong interactions with the now deprotonated (negatively charged) silanol groups.[15] However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can dissolve at high pH.[11]

A published HPLC method for the simultaneous estimation of Gimeracil, Oteracil, and Tegafur utilized a mobile phase with a phosphate buffer at pH 4.0.[16][17] Another method used a mobile phase with 0.1% triethylamine in water adjusted to pH 2.5.[18] This suggests that a lower pH range is often preferred for good peak shape with these compounds.

pH Strategy Analyte State Silanol State Interaction Considerations
Low pH (< 3) Protonated (Charged)NeutralMinimized IonicGenerally good for peak shape of bases.[7][10]
Mid pH (4-7) Protonated (Charged)Ionized (Charged)Strong Ionic (Peak Tailing)Often problematic for basic compounds.[9]
High pH (> 8) NeutralIonized (Charged)Minimized IonicRequires a pH-stable column.[15]
Q4: Are there any mobile phase additives that can help reduce peak tailing?

A4: Yes, mobile phase additives, often called "competing bases" or "silanol blockers," can be very effective.

  • Triethylamine (TEA): This is a small, basic molecule that is commonly added to the mobile phase at low concentrations (e.g., 0.1%).[19] TEA competes with the basic analyte for the active silanol sites on the stationary phase, effectively masking them and reducing the secondary interactions that cause tailing.[10][19]

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Prepare the mobile phase as per your current method and acquire a chromatogram of your this compound standard. Note the peak asymmetry factor.

  • pH Adjustment (Low pH):

    • Prepare a series of mobile phases with the aqueous component adjusted to pH 3.0, 2.8, and 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Equilibrate the column with each new mobile phase for at least 10-15 column volumes.

    • Inject the standard and observe the peak shape.

  • Additive Inclusion:

    • If peak tailing persists at low pH, prepare a mobile phase at the optimal low pH identified in the previous step and add 0.1% (v/v) of triethylamine to the aqueous portion.

    • Equilibrate the column and inject the standard.

  • Evaluation: Compare the peak asymmetry from each experiment to determine the optimal mobile phase composition.

Q5: When should I suspect the column is the problem, and what can I do about it?

A5: If mobile phase optimization does not resolve the peak tailing, the column is a likely culprit.

  • Column Contamination: If the peak tailing has developed gradually over a series of injections, the column inlet frit may be partially blocked, or the head of the column may be contaminated.[7][14]

  • Column Degradation: If the column has been used extensively, especially with aggressive mobile phases, the stationary phase may be degrading.[8]

Experimental Protocol: Column Evaluation and Cleaning

  • Column Reversal and Flushing:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate for at least 20 column volumes. This can help to remove strongly retained contaminants from the inlet frit.[7]

    • Note: Always check the column manufacturer's instructions to ensure it can be back-flushed.

  • Re-equilibration and Testing:

    • Return the column to its original flow direction.

    • Equilibrate with your optimized mobile phase.

    • Inject a standard to see if the peak shape has improved.

  • Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged. The most definitive way to confirm this is to replace it with a new column of the same type.[7] If the peak shape is good on the new column, the old one should be discarded.

The Chemical Basis of Secondary Interactions

To better understand the troubleshooting steps, it is helpful to visualize the chemical interactions at play.

Silanol_Interaction cluster_mid_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) Silica_Mid Silica-O⁻ Interaction_Mid Strong Ionic Interaction (Leads to Peak Tailing) Silica_Mid->Interaction_Mid Analyte_Mid Impurity-NH⁺ Analyte_Mid->Interaction_Mid Silica_Low Silica-OH Interaction_Low Minimized Interaction (Improved Peak Shape) Silica_Low->Interaction_Low Analyte_Low Impurity-NH⁺ Analyte_Low->Interaction_Low

Caption: Effect of pH on silanol-analyte interactions.

By following this structured troubleshooting guide, you will be well-equipped to diagnose and resolve peak tailing issues with this compound, leading to more accurate and reliable HPLC results.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Published 2025-06-09.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Published 2025-10-28.
  • Research Journal of Pharmacy and Technology. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Published 2022.
  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. doi: 10.4236/ijamsc.2025.131001.
  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Published 2019-11-12.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Pal AK, Raja S. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Arch Razi Inst. 2024 Apr 30;79(2):287-302. doi: 10.32592/ARI.2024.79.2.287. eCollection 2024 Apr. PMID: 39463725; PMCID: PMC11512181.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Guidechem. This compound 1227600-22-7 wiki.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Published 2018-11-28.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Published 2023-09-19.
  • alwsci. Common Causes Of Peak Tailing in Chromatography. Published 2025-07-17.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Published 2020-02-17.
  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Published 2021-12-01.
  • Benchchem. Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. Published 2025.
  • ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities | Request PDF. Published 2025-08-10.
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Published 2023-12-27.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Scirp.org. Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Published 2025-03-27.
  • Asian Journal of Research in Pharmaceutical Sciences. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. 2013; 3(4): 178-188.
  • Daicel Pharma Standards. Gimeracil Impurities Manufacturers & Suppliers.
  • ResearchGate. (PDF) LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL.
  • PubMed. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Published 2024-04-30.
  • SRIRAMCHEM. This compound.
  • Hubei Moxin Biotechnology Co., Ltd. This compound, CasNo.1227600-22-7.
  • Labmix24. This compound - TLC-G-047009.

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Technical Support Center: Optimizing Mobile Phase for Gimeracil Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gimeracil analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Gimeracil and its impurities using reversed-phase liquid chromatography. The following content, presented in a question-and-answer format, provides field-proven insights and systematic protocols to address common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: My Gimeracil peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing for Gimeracil is a common issue primarily rooted in its chemical structure. Gimeracil (5-chloro-2,4-dihydroxypyridine) is a nitrogen-containing heterocyclic compound.[1] The pyridine-type nitrogen is weakly basic and can become protonated, especially under acidic mobile phase conditions.[1] This leads to undesirable secondary interactions with residual, negatively charged silanol groups on the silica-based stationary phase, causing peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most powerful tool to control peak shape is pH.[2][3]

    • Mechanism: By lowering the mobile phase pH (e.g., to pH 2.0-3.0), you ensure the Gimeracil molecule is fully and consistently protonated. Simultaneously, the low pH suppresses the ionization of the silanol groups on the column packing, minimizing the secondary ionic interactions that cause tailing. Several successful methods for Gimeracil operate at a low pH, such as 2.0 or 2.5.[4][5]

    • Caution: Operating at a pH too close to the analyte's pKa can lead to a mix of ionized and unionized forms, worsening peak shape.[3][6] Always aim for a pH at least 1.5-2 units away from the pKa.

  • Use of a Mobile Phase Additive (Competitive Base):

    • Mechanism: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. The positively charged TEA preferentially interacts with the silanols, preventing the Gimeracil analyte from doing so. A method using 0.1% triethylamine at pH 2.5 has been shown to be effective.[7]

    • Protocol: Start with a low concentration (e.g., 0.05-0.1% v/v) of TEA in your aqueous mobile phase component and adjust the final pH.

  • Column Selection:

    • Modern, high-purity silica columns with advanced end-capping (e.g., "sterically protected" or "double end-capped") have a much lower concentration of accessible silanol groups. Using such columns can significantly improve the peak shape for basic compounds like Gimeracil. Columns specifically designed for the analysis of basic analytes are also a good choice.[1]

Q2: I am struggling to achieve adequate retention for Gimeracil and some of its polar impurities. How can I increase their retention times?

A2: Insufficient retention of polar analytes is a frequent challenge in reversed-phase chromatography. The goal is to increase the interaction between your analytes and the C18 or C8 stationary phase.

Strategies to Increase Retention:

  • Decrease Organic Solvent Strength: This is the most straightforward approach. Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will make it more polar (weaker), leading to stronger hydrophobic interactions with the stationary phase and thus longer retention times. For instance, one UPLC method found that decreasing the ratio of methanol from a 50:50 starting point improved resolution.[4]

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties. While acetonitrile is a stronger eluent for many compounds, methanol can offer different selectivity. If you are using acetonitrile, switching to methanol (or a combination) may alter retention and selectivity in a favorable way.

  • Employ Ion-Pair Chromatography: For highly polar or ionized impurities that are difficult to retain, an ion-pairing reagent can be highly effective.

    • Mechanism: An ion-pairing reagent, such as 1-octane sulfonic acid, is a molecule with a charged head group and a hydrophobic tail.[8] It partitions into the stationary phase, creating an ionic surface that can then interact with oppositely charged analytes, significantly increasing their retention. An effective method for Gimeracil degradation products utilized 1-octane sulfonic acid salt in the mobile phase at pH 2.5.[5]

    • Consideration: Ion-pair methods can have long column equilibration times and are not compatible with mass spectrometry (MS) detection.

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 35°C to 25°C) generally increases analyte viscosity and can lead to a modest increase in retention time. However, this may also increase backpressure.

Troubleshooting & Optimization Workflows

Q3: How do I systematically optimize the mobile phase to separate Gimeracil from a critical, co-eluting impurity?

A3: Resolving a critical pair of peaks requires a systematic approach focused on manipulating chromatographic selectivity. The key parameters to investigate are mobile phase pH, organic modifier type, and buffer concentration.

Below is a logical workflow for this optimization process.

G_Optimization_Workflow cluster_start Initial Observation cluster_ph Step 1: pH Screening cluster_organic Step 2: Organic Modifier cluster_gradient Step 3: Gradient Optimization cluster_end Final Outcome start Co-elution of Gimeracil and Impurity X ph_screen Perform pH Screen (e.g., pH 2.5, 4.0, 6.0) using a stable buffer system start->ph_screen ph_eval Evaluate Selectivity (α) and Resolution (Rs) ph_screen->ph_eval org_change Switch Organic Modifier (Acetonitrile <=> Methanol) ph_eval->org_change Rs < 1.5 resolved Baseline Resolution Achieved ph_eval->resolved Rs > 1.5 org_eval Evaluate Selectivity (α) and Resolution (Rs) org_change->org_eval grad_adjust Adjust Gradient Slope (Steeper for speed, Shallower for resolution) org_eval->grad_adjust Rs < 1.5 (Some Separation) org_eval->resolved Rs > 1.5 not_resolved Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) org_eval->not_resolved Rs ≈ 1.0 (No Change) grad_adjust->resolved

Caption: Systematic workflow for resolving co-eluting peaks.

Detailed Protocol for Mobile Phase pH Screening:

  • Select Buffers: Choose buffers with pKa values close to the desired mobile phase pH. For screening between pH 2.5 and 7.0, a phosphate buffer is an excellent choice for UV-based detection.[9][10] For MS, use volatile buffers like formic acid (pKa ~3.75) or acetic acid (pKa ~4.76).

  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., 20 mM buffer:Acetonitrile 80:20) at three different pH values, for example:

    • pH 2.8 (using phosphate or formate buffer)

    • pH 4.5 (using phosphate or acetate buffer)

    • pH 6.5 (using phosphate buffer)

  • Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your sample mixture.

  • Evaluate Results: Compare the chromatograms. Changes in pH can dramatically alter the retention times of ionizable analytes, often changing their elution order and resolving co-eluting peaks.[2]

The table below illustrates the expected impact of pH on a basic compound like Gimeracil.

Mobile Phase pHAnalyte Ionization StateInteraction with C18Expected Retention TimeExpected Peak Shape
Low pH (~2.5) Fully Protonated (Cationic)Primarily HydrophobicModerate to LowGenerally Good (Silanols Suppressed)
Mid pH (~4.5) Partially ProtonatedMixed-ModeUnpredictable, may decreasePotentially Poor (Mixed Species)[3]
High pH (~7.5) Mostly NeutralStrongly HydrophobicHighestGood (if column is stable at high pH)
Q4: I need to develop a stability-indicating LC-MS method. What are the key mobile phase considerations for separating oxidative degradation products?

A4: Gimeracil is known to be particularly susceptible to oxidative degradation, which can produce numerous impurities.[5][11] A stability-indicating method must be able to separate the main Gimeracil peak from all potential degradation products.[12] For LC-MS compatibility, the primary constraint is the use of volatile mobile phase components.

Key LC-MS Method Development Steps:

  • Replace Non-Volatile Buffers: Non-volatile salts like potassium phosphate (KH₂PO₄) will contaminate the mass spectrometer source.[8] Replace them with volatile alternatives.

    • Acidic pH: Use 0.1% formic acid or 10 mM ammonium formate.[13][14]

    • Neutral/Basic pH: Use 0.1% acetic acid or 10 mM ammonium acetate.[14]

  • Start with a Generic Gradient: A broad gradient is effective for screening a sample containing impurities of unknown polarities.

    • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is a good starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Initial Gradient: 5% B to 95% B over 15-20 minutes.

  • Optimize the Gradient: After the initial screening run identifies the elution regions of the impurities, the gradient can be optimized to improve resolution where needed. A shallower gradient slope around the elution time of the main peak and its closest impurities will provide the best separation.

The diagram below illustrates the decision-making process for converting a method to be MS-compatible.

G_LCMS_Conversion cluster_check Step 1: Buffer Check cluster_replace Step 2: Buffer Replacement cluster_validate Step 3: Re-optimization start Existing HPLC Method (UV Detection) buffer_check Is the buffer volatile? start->buffer_check replace_ionpair Remove Ion-Pair Reagents (e.g., Octane Sulfonic Acid) start->replace_ionpair Method uses Ion-Pairing replace_phosphate Replace Phosphate Buffer with Formate or Acetate Buffer buffer_check->replace_phosphate No (e.g., Phosphate) end_node MS-Compatible Method buffer_check->end_node Yes (e.g., Formate) reoptimize Re-optimize Gradient and evaluate selectivity replace_phosphate->reoptimize replace_ionpair->reoptimize reoptimize->end_node

Caption: Workflow for converting an HPLC method to be LC-MS compatible.

Summary of Recommended Starting Conditions

The literature provides several validated methods that serve as excellent starting points for development.

ParameterUPLC Method[4]HPLC Method 1[9][10]HPLC Method 2[5]LC-MS Method[13]
Column Acquity HSS C8 (100x2.1 mm, 1.8 µm)Waters C18 (250x4.6 mm, 5 µm)Waters X-Bridge C18 (250x4.6 mm, 3.5 µm)Inertsil ODS (150x4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid (pH 2.0)0.1M KH₂PO₄ (pH 4.0)10 mM KH₂PO₄ + TEA + 1-Octane Sulfonic Acid (pH 2.5)0.1% Formic Acid
Mobile Phase B MethanolMethanolAcetonitrileAcetonitrile
Composition 80:20 (A:B)50:50 (A:B)Gradient40:60 (A:B)
Flow Rate 0.2 mL/min1.0 mL/min0.5 mL/min1.0 mL/min
Detection 282 nm275 nm248 nmMS

References

  • Salva, S. & Galla, S. (2024). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1041-s1052. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Srinivasan, K., Natesan, S., & Peraman, R. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology, 17(8), 3613-3621. [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Institutes of Health. [Link]

  • Anonymous. (2025). Heterocycles Structural Analysis in HPLC Method Development. Readers Insight. [Link]

  • Srinivasan, K., Natesan, S., & Peraman, R. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scirp.org. [Link]

  • Anonymous. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Impactfactor. [Link]

  • Parmar, R. B. (2021). Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

  • Srinivasan, K., Natesan, S., & Peraman, R. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. ResearchGate. [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Chromedia. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. R Discovery. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Ivanisevic, J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

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improving sensitivity of Gimeracil Impurity 7 detection

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to enhance the detection sensitivity of Gimeracil Impurity 7. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a substance related to the active pharmaceutical ingredient (API) Gimeracil.[1] Depending on the synthesis route and supplier, it is commonly identified as 5-chloro-4-methoxy-2(1H)-pyridinone (CAS No: 1227600-22-7, Molecular Formula: C6H6ClNO2).[1][2][3] Another closely related structure, sometimes also referred to in the context of Gimeracil impurities, is 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 147619-40-7, Molecular Formula: C7H5ClN2O2).[4][5] It is crucial to verify the specific impurity structure with your reference standard provider. These impurities can arise during the synthesis or degradation of Gimeracil.[1]

Q2: Why is improving the detection sensitivity for Impurity 7 important?

Regulatory bodies require stringent control of impurities in pharmaceutical products to ensure patient safety.[6][7] Detecting and quantifying impurities at very low levels is essential for:

  • Meeting Regulatory Thresholds: Complying with guidelines from bodies like the ICH for reporting, identification, and qualification of impurities.[8][9]

  • Ensuring Product Quality and Stability: Monitoring the degradation profile of Gimeracil, which is known to be susceptible to oxidative stress.[8][10]

  • Process Optimization: Understanding the formation of impurities helps in refining the synthesis and storage conditions of the API.[1]

Q3: What are the primary analytical techniques used for detecting this compound?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with various detectors.[11][12]

  • HPLC/UPLC with UV/DAD: This is a standard approach, given that the pyridinone structure typically possesses a UV chromophore.[11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for detecting and confirming trace-level impurities.[9][14][15] It is particularly useful for complex matrices or when co-elution is a problem.[16]

Troubleshooting Guide: Enhancing Detection Sensitivity

Low sensitivity in an HPLC or LC-MS analysis can manifest as a poor signal-to-noise ratio (S/N), high limits of detection (LOD) and quantification (LOQ), or complete absence of the impurity peak when it is expected to be present. The following sections provide a systematic approach to troubleshooting and resolving these issues.

Issue 1: Low Signal-to-Noise Ratio (S/N < 10) for the Impurity 7 Peak

A low S/N ratio is a classic sensitivity problem where the analyte signal is difficult to distinguish from the background noise.[17] This can be addressed by either increasing the signal or reducing the noise.[17]

  • Suboptimal Mobile Phase: Impurities in solvents, incorrect pH, or improper buffer composition can lead to high baseline noise.[18]

  • System Contamination: Carryover from previous injections or contaminated system components can introduce ghost peaks and elevate the baseline.[19]

  • Inadequate Detector Settings: Incorrect wavelength selection or insufficient detector gain can diminish the signal.[20]

cluster_noise Noise Reduction Strategy cluster_signal Signal Amplification Strategy start Low S/N Ratio Observed noise Step 1: Reduce Baseline Noise start->noise signal Step 2: Amplify Analyte Signal noise->signal If noise is minimized but S/N is still low end_node S/N Ratio Improved signal->end_node n1 Use High-Purity Solvents (HPLC/MS Grade) n2 Prepare Fresh Mobile Phase & Degas Thoroughly n1->n2 n3 Flush System & Column n2->n3 s1 Optimize UV Wavelength (DAD) s2 Increase Sample Concentration / Injection Volume s1->s2 s3 Switch to a More Sensitive Detector (e.g., MS) s2->s3

Caption: Workflow for improving signal-to-noise ratio.

  • Solvent Quality: Discard old mobile phases. Use only fresh, HPLC or LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Trace contaminants in lower-grade solvents can significantly increase baseline noise, especially in gradient elution.

  • Buffer Preparation: Ensure the mobile phase buffer is fully dissolved and the pH is correctly adjusted. Inconsistent pH can lead to retention time shifts and baseline disturbances.[18] For LC-MS, volatile buffers like ammonium formate or acetate are preferred.[21]

  • Degassing: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging. Dissolved gases can form bubbles that cause pressure fluctuations and baseline noise.[20]

  • System Flush: Before analysis, flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent (like 100% acetonitrile or methanol) to remove any contaminants.[19]

Issue 2: Inconsistent Detection or High LOQ

This issue arises when the impurity peak is detectable in some runs but not others, or when the lowest quantifiable concentration is too high for regulatory requirements. This often points to problems with sample preparation, injection precision, or chromatographic conditions.

  • Matrix Effects: Components in the sample matrix can co-elute with the impurity, causing ion suppression (in MS) or chromatographic interference.[6]

  • Poor Sample Solubility: If the impurity is not fully dissolved in the diluent, the injected amount will be inconsistent.

  • Inefficient Chromatography: Poor peak shape (e.g., broad peaks) leads to a lower peak height and, consequently, lower sensitivity.[22]

cluster_sample Sample Preparation cluster_chrom Chromatography start Inconsistent Detection / High LOQ sample_prep Optimize Sample Preparation start->sample_prep chromatography Refine Chromatographic Method sample_prep->chromatography If sample is clean & soluble detector Enhance Detector Settings chromatography->detector If peak shape is optimized end_node Consistent Detection at Low Levels detector->end_node sp1 Check Diluent Compatibility (Inject sample in mobile phase if possible) sp2 Implement Sample Cleanup (SPE or LLE) sp1->sp2 sp3 Consider Sample Enrichment sp2->sp3 c1 Screen Different C18 Columns c2 Optimize Mobile Phase Gradient & pH c1->c2 c3 Lower Flow Rate / Use Smaller Particle Size Column (UPLC) c2->c3

Caption: Decision tree for troubleshooting high LOQ.

Sample preparation is a critical step that is often responsible for more than 80% of analysis time but is essential for accuracy.[23]

  • Diluent Selection: The ideal diluent is the mobile phase itself.[22] If the API (Gimeracil) has low solubility in the mobile phase, choose a diluent that fully solubilizes both the API and the impurity without causing peak distortion upon injection.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique to remove interfering matrix components and concentrate the analyte of interest.[23][24]

    • Step 1: Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[25]

    • Step 2: Loading: Load the dissolved sample onto the cartridge.

    • Step 3: Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining Impurity 7.

    • Step 4: Elution: Elute Impurity 7 with a stronger solvent (e.g., methanol or acetonitrile).

    • Step 5: Evaporate the eluate and reconstitute in the mobile phase for injection. This step concentrates the analyte, directly boosting the signal.[23]

Issue 3: Co-elution with Gimeracil or Other Impurities

At trace levels, the small peak of Impurity 7 can be hidden by the tail of the main Gimeracil peak or another closely eluting impurity.[6] Achieving baseline separation is key to accurate quantification.

  • Insufficient Chromatographic Resolution: The selected column and mobile phase are not providing adequate separation power.[6]

  • Column Overload: Injecting too much of the main component can cause significant peak fronting or tailing, obscuring nearby impurities.

StrategyRationaleKey Parameters to Adjust
Optimize Mobile Phase Altering the mobile phase composition changes the selectivity of the separation.[26]- Organic Modifier: Switch between acetonitrile and methanol. Methanol is more acidic and can offer different selectivity.[26]- pH: Adjusting the pH can change the ionization state of Gimeracil and its impurities, significantly impacting retention and selectivity.[22]
Change Column Chemistry Different stationary phases provide different retention mechanisms.- Pore Size & Particle Size: Use a column with smaller particles (e.g., <2 µm in UPLC) for higher efficiency.[12]- Bonded Phase: Try a different C18 column (e.g., with end-capping) or a phenyl-hexyl column to introduce different interactions.
Modify Gradient Profile A shallower gradient increases the separation window for closely eluting peaks.- Gradient Slope: Decrease the rate of change of the organic solvent percentage per minute around the elution time of the impurity.
Reduce Sample Load Diluting the sample can minimize peak tailing/fronting from the main Gimeracil peak.- Concentration: Lower the overall concentration of the injected sample. This may require a more sensitive detector.
  • Initial Run: Start with a generic gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate retention time of Impurity 7.

  • Isocratic Hold: Based on the initial run, perform a second run with an isocratic hold at a mobile phase composition that elutes Impurity 7 with a retention factor (k) between 2 and 10.[26]

  • Shallow Gradient: Design a new gradient that is very shallow around the elution time of Impurity 7. For example, if the impurity elutes at 40% Acetonitrile, create a segment that goes from 35% to 45% Acetonitrile over 5-10 minutes.

  • Fine-Tuning: Make small adjustments to the gradient slope, mobile phase pH, and temperature to achieve baseline resolution.[22]

By systematically addressing the potential causes of low sensitivity—from the mobile phase and sample preparation to the chromatographic method and detector settings—researchers can develop robust and reliable methods for the trace-level detection of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. Available at: [Link]

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • Scientific Research Publishing Inc. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Available at: [Link]

  • NIH. (n.d.). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Available at: [Link]

  • MicroSolv. (2025). Factors that affect sensitivity in HPLC. Available at: [Link]

  • Restek. (2022). Elemental Impurities in Pharmaceuticals - Sample Preparation Methods and Tips for ICP-MS. Available at: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link]

  • SynZeal. (n.d.). This compound | 147619-40-7. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gimeracil? Available at: [Link]

  • Phenomenex. (2025). What is Sample Preparation? Available at: [Link]

  • Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Available at: [Link]

  • Diva-portal.org. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Available at: [Link]

  • LookChem. (n.d.). This compound, CasNo.1227600-22-7 Hubei Moxin Biotechnology Co., Ltd China (Mainland). Available at: [Link]

  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Available at: [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available at: [Link]

  • Impactfactor.org. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Available at: [Link]

  • ResearchGate. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. Available at: [Link]

  • Semantic Scholar. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Available at: [Link]

  • NIH. (n.d.). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Available at: [Link]

  • ResearchGate. (n.d.). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. Available at: [Link]

  • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at: [Link]

  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Waters. (n.d.). Impurities Application Notebook. Available at: [Link]

  • ResearchGate. (2025). Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

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Gimeracil Impurity 7 Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering stability challenges with Gimeracil Impurity 7 in solution. This guide provides in-depth troubleshooting, validated protocols, and scientific rationale to diagnose and resolve common stability issues encountered during analytical method development, validation, and routine quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

Gimeracil (5-chloro-2,4-dihydroxypyridine) is an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3][4] By preventing the degradation of 5-FU, Gimeracil enhances its therapeutic efficacy.[4][5]

This compound is a related substance that can arise during the synthesis or storage of the active pharmaceutical ingredient (API).[5] The control and monitoring of such impurities are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of the final drug product.[6][7][8] Unstable impurities in analytical solutions can lead to significant experimental errors, including:

  • Inaccurate quantification and potency measurements.

  • Failure of analytical method validation (e.g., poor precision and accuracy).[9][10]

  • Misidentification of degradation pathways.

  • Rejection of otherwise viable batches, leading to costly delays.[11]

A Note on Identification: There appears to be ambiguity in public databases regarding the precise structure of "this compound." Two common identifiers are:

  • CAS 1227600-22-7: 5-chloro-4-methoxypyridin-2(1H)-one.[5][12][13][14]

  • CAS 147619-40-7: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.[15][16]

This guide will primarily address the stability of the methoxy derivative (CAS 1227600-22-7) as it is a more likely process-related impurity from the parent Gimeracil structure. However, the principles and troubleshooting steps are broadly applicable. Researchers should always confirm the identity of their specific impurity reference standard.

Q2: What are the primary factors known to affect the stability of Gimeracil and its related compounds?

Forced degradation studies on Gimeracil provide critical insights into the potential vulnerabilities of its impurities. The parent compound, Gimeracil, is reported to be remarkably stable under thermal, photolytic, and acidic conditions.[1][2] However, it shows significant susceptibility to degradation under two main conditions:

  • Oxidative Stress: This is the primary degradation pathway for Gimeracil, leading to the formation of numerous degradation products.[1][2]

  • Strong Alkaline Conditions: Under severe alkaline stress (e.g., 1M NaOH at elevated temperatures), some degradation is observed.[1]

These findings strongly suggest that this compound may share a similar susceptibility, particularly to oxidation. General factors such as solvent choice, pH, temperature, and light exposure are also critical variables.[17]

Troubleshooting Guide 1: Rapid Degradation or Loss of Analyte Signal

This is the most common issue reported by users. A sudden or steady decrease in the peak area of this compound in prepared solutions can invalidate analytical results.

Initial Diagnostic Workflow

G1_Troubleshooting_Flowchart start Loss of Impurity 7 Signal Detected check_oxidation Is the solution protected from oxygen? start->check_oxidation check_ph Is the solution pH controlled and optimized? check_oxidation->check_ph Yes solve_oxidation Implement Oxidative Control Measures: - Use freshly de-gassed solvents. - Prepare solutions fresh daily. - Blanket with N2 or Argon. check_oxidation->solve_oxidation No check_light Is the solution protected from light? check_ph->check_light Yes solve_ph Perform a pH-Rate Profile Study. Prepare solutions in a validated buffer (e.g., pH 4.0-6.0 phosphate buffer). check_ph->solve_ph No solve_light Store solutions in amber vials or protect from light with aluminum foil. check_light->solve_light No further_investigation Issue Persists: Investigate Adsorption or Container Interaction (See Guide 2) check_light->further_investigation Yes

Caption: Diagnostic flowchart for troubleshooting signal loss of this compound.

Potential Cause & Solution Details
  • Potential Cause 1: Oxidative Degradation

    • Expertise & Causality: Gimeracil's structure, a dihydroxypyridine, is susceptible to oxidation. The primary degradation pathway for the parent drug is oxidative stress.[1][2] It is highly probable that Impurity 7, a close analog, shares this vulnerability. Dissolved oxygen in common HPLC solvents (like water, methanol, acetonitrile) can be sufficient to cause gradual degradation of a sensitive analyte in solution.

    • Trustworthy Protocol (Solution):

      • Solvent Preparation: Always use high-purity (HPLC or MS-grade) solvents. Before use, de-gas the aqueous component of your mobile phase or diluent by sparging with helium or nitrogen for 15-20 minutes or by sonication under vacuum.

      • Fresh Preparation: Prepare stock and working standard solutions of this compound fresh for each analytical run. Avoid storing solutions, even at refrigerated temperatures, for more than 24 hours without stability data to support it.

      • Inert Atmosphere: For maximum protection, especially for reference standards or solutions stored for several hours, blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Potential Cause 2: pH-Mediated Instability

    • Expertise & Causality: While Gimeracil is stable across a range of acidic and neutral pH values, extreme pH can promote hydrolysis or catalyze other degradation reactions.[1] The pKa of this compound is predicted to be around 9.0, indicating it could be sensitive to strongly basic conditions.[12] Unbuffered solutions, particularly those prepared in water, can have a pH that drifts due to dissolved CO2.

    • Trustworthy Protocol (Solution):

      • Use Buffered Diluents: Prepare all standard and sample solutions in a well-defined buffer system. A phosphate or acetate buffer in the slightly acidic range (e.g., pH 4.0-6.0) is often a good starting point for many pharmaceutical compounds.[18]

      • Conduct a pH-Rate Profile: To definitively identify the optimal pH for stability, perform a simple study. Prepare the impurity solution in a series of buffers (e.g., pH 3, 5, 7, 9) and analyze them over time (e.g., 0, 4, 8, 24 hours) at a set temperature. The pH that shows the least degradation is the optimal choice.

Troubleshooting Guide 2: Inconsistent Results & Poor Reproducibility

High variability (%RSD) between replicate injections or different solution preparations is a clear sign of an underlying stability or handling issue.

Investigative Workflow

G2_Workflow start Inconsistent Results (%RSD >2%) protocol Standardize Solution Preparation Protocol start->protocol adsorption Investigate Adsorption Effects start->adsorption result Consistent & Reproducible Results protocol->result sub_protocol1 Use volumetric flasks & calibrated pipettes. protocol->sub_protocol1 sub_protocol2 Ensure complete dissolution (sonicate briefly). protocol->sub_protocol2 sub_protocol3 Equilibrate solutions to room temp before use. protocol->sub_protocol3 adsorption->result sub_adsorption1 Test different vial types (glass vs. polypropylene vs. silanized glass). adsorption->sub_adsorption1 sub_adsorption2 Prepare a low-concentration QC and analyze immediately and after several hours in autosampler. adsorption->sub_adsorption2

Caption: Workflow for addressing inconsistent analytical results.

Potential Cause & Solution Details
  • Potential Cause 1: Inconsistent Solution Preparation

    • Expertise & Causality: Minor, seemingly insignificant variations in the preparation process can introduce significant variability. This includes differences in dissolution time, final diluent composition, and temperature. For a sensitive compound, these variations can alter the rate of degradation between preparations.

    • Trustworthy Protocol (Solution): Adopt a rigorous and standardized solution preparation procedure. See Protocol 1 below for a detailed example. Ensure all analysts in the lab follow the exact same procedure.

  • Potential Cause 2: Adsorption to Surfaces

    • Expertise & Causality: Polar molecules, especially at low concentrations (µg/mL range), can adsorb to the active sites on glass surfaces of vials and pipettes. This leads to a decrease in the concentration of the analyte in solution, causing artificially low and variable results. This is particularly problematic in autosamplers where solutions may sit for extended periods.

    • Trustworthy Protocol (Solution):

      • Test Alternative Vials: Perform a comparative study. Prepare identical solutions in standard glass HPLC vials, polypropylene vials, and silanized (deactivated) glass vials. Analyze the solutions at T=0 and after 24 hours at autosampler temperature. If the signal remains more stable in polypropylene or silanized vials, adsorption is the likely cause.

      • Increase Analyte Concentration: If possible, work at a higher concentration where the effects of adsorption are less pronounced.

      • Modify Diluent: Sometimes, increasing the organic content of the diluent can help minimize adsorption by keeping the analyte more favorably in the solution phase.

Protocols & Data

Protocol 1: Recommended Standard Solution Preparation

This protocol is designed to minimize oxidative degradation and ensure consistency.

  • Solvent Preparation: Prepare the chosen buffered diluent (e.g., 50:50 Acetonitrile:20mM Potassium Phosphate Buffer pH 4.5). De-gas the final mixture by sparging with nitrogen for 15 minutes.

  • Weighing: Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL amber volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of the de-gassed diluent. Sonicate for no more than 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the de-gassed diluent. Mix thoroughly by inverting the flask 10-15 times. This is your Stock Solution (~500 µg/mL) .

  • Working Solution: Immediately perform serial dilutions from the stock solution to your desired working concentration (e.g., 5.0 µg/mL) using the same de-gassed diluent and amber volumetric glassware.

  • Transfer & Storage: Transfer the final working solution to amber HPLC vials, leaving minimal headspace. If not for immediate use, flush the headspace with nitrogen before capping. Analyze within 8 hours.

Protocol 2: Example Stability-Indicating UPLC Method

This method is a composite based on published methods for Gimeracil and related substances and should be optimized for your specific system and impurity.[9][19][20][21]

ParameterRecommended SettingRationale
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalentProvides high efficiency and good peak shape for polar compounds.[20]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with H₃PO₄Buffered aqueous phase to control ionization and ensure reproducible retention.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-3 min (5% B), 3-10 min (5% to 40% B), 10-12 min (40% B), 12-13 min (40% to 5% B), 13-15 min (5% B)A representative gradient to separate the main component from potential degradants.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID UPLC column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 2 µLSmall volume suitable for UPLC to prevent peak distortion.
Detection (PDA) 210-400 nm, monitor at 248 nmGimeracil is detected at 248 nm; monitoring a range helps identify new degradant peaks.[1]
Diluent Acetonitrile:Mobile Phase A (50:50)Ensures compatibility with the mobile phase and good solubility.[1]
Data Summary: Gimeracil Forced Degradation Profile

This table summarizes the known stability of the parent compound, Gimeracil, under ICH stress conditions. This data serves as an authoritative guide for predicting the likely behavior of this compound.[1][2]

Stress ConditionReagents & DurationObserved Degradation of GimeracilImplication for Impurity 7
Acid Hydrolysis 1M HCl, 60°C, 15 minMinimal degradationLikely stable under acidic conditions.
Alkaline Hydrolysis 1M NaOH, 80°C, 1 hourMinor degradation (two impurity peaks)May show some instability in strong base at high temp.
Oxidative 30% H₂O₂, RT, 24 hoursSignificant degradation (~14 products identified)High risk of degradation. This is the most critical parameter to control.
Thermal 60°C, 60 minutesMinimal degradationLikely stable at typical analytical temperatures.
Photolytic ICH Q1B conditionsMinimal degradationLow risk, but protection from light is good practice.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. [Link]

  • Kumar, K. A., & G, S. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology, 17(1), 223-230. [Link]

  • Wikipedia contributors. (2023). Tegafur/gimeracil/oteracil. Wikipedia. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Pal, A., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Agilent. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. PubMed. [Link]

  • Scribd. (n.d.). Impurity and Stability Studies Overview. Scribd. [Link]

  • SynZeal. (n.d.). This compound | 147619-40-7. SynZeal. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gimeracil? Patsnap Synapse. [Link]

  • Kunala, A., & Gummadi, S. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Asian Journal of Pharmaceutics, 17(3), 470-479. [Link]

  • Salva, S., & Galla, S. (2023). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Asian Journal of Pharmaceutical Analysis, 13(1), 53-61. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Salva, S. K., & Galla, S. (2023). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Studies. International Journal of Pharmaceutical and Biological Archives, 14(1), 1-10. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Kim, H. S., et al. (2014). Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Cancer Chemotherapy and Pharmacology, 74(4), 731–738. [Link]

  • Dickson. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]

  • Choudhary, A. (2014). Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. [Link]

  • ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs. [Link]

  • FDA. (1998). GUIDANCE FOR INDUSTRY: Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • Kumar, K. A., & G, S. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Tuntiyasawasdikul, S., et al. (2024). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Chiang Mai University Journal of Natural Sciences. [Link]

  • Haritha, K. M., et al. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. International Journal of Applied Pharmaceutics. [Link]

  • Cui, J., et al. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Journal of Food Processing and Preservation. [Link]

Sources

minimizing on-column degradation of Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing On-Column Degradation of Gimeracil and its Impurities

Welcome to the Technical Support Center for Gimeracil analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of analyzing Gimeracil and its related impurities, with a special focus on minimizing on-column degradation. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you achieve robust and reliable analytical results.

Understanding the Challenge: The Instability of Gimeracil

Gimeracil, a dihydropyrimidine dehydrogenase (DPYD) inhibitor, is a crucial component in combination cancer therapies.[1] Its chemical structure, a dihydropyridine derivative, makes it susceptible to degradation, particularly under oxidative, acidic, and basic conditions. This inherent instability can lead to the formation of degradation products during HPLC analysis, a phenomenon known as on-column degradation. One such potential degradant is Gimeracil Impurity 7 (5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile). While not definitively proven to form on-column in published literature, its structure suggests it could be a transformation product of Gimeracil under certain analytical conditions.

This guide will provide you with the knowledge and tools to anticipate and mitigate these challenges, ensuring the integrity of your analytical data.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, unexpected peak in our Gimeracil chromatogram that is not present in our initial sample analysis. Could this be on-column degradation?

A1: Yes, the appearance of a new peak during an HPLC run that was not present in the initial sample is a classic sign of on-column degradation. Gimeracil is known to be unstable under certain conditions, and the analytical environment of an HPLC system (e.g., mobile phase pH, temperature, and stationary phase interactions) can induce its degradation.

Q2: What are the most likely causes of on-column degradation of Gimeracil?

A2: Based on the chemistry of dihydropyridine compounds and forced degradation studies on Gimeracil, the primary causes of on-column degradation are:

  • Mobile Phase pH: Extreme pH values (both acidic and basic) can catalyze the degradation of Gimeracil.

  • Oxidative Stress: Gimeracil is particularly susceptible to oxidation. Dissolved oxygen in the mobile phase or reactive sites on the stationary phase can contribute to oxidative degradation.

  • Temperature: Elevated column temperatures can accelerate degradation reactions.

  • Stationary Phase Interactions: Active sites on the silica-based stationary phase (silanols) can interact with Gimeracil and catalyze its degradation.

Q3: We suspect this compound is forming on-column. What is the chemical relationship between Gimeracil and this impurity?

A3: Gimeracil is 5-chloro-2,4-dihydroxypyridine. This compound is 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.[][3] The key structural difference is the presence of a methoxy group (-OCH3) at the 4-position in Impurity 7, whereas Gimeracil has a hydroxyl group (-OH) at this position. The formation of a methoxy group could potentially occur if methanol is used in the mobile phase under conditions that favor methylation. The addition of a carbonitrile group (-CN) suggests a more complex transformation.

Troubleshooting Guide: A Proactive Approach to Minimizing Degradation

This section provides a systematic approach to troubleshooting and preventing on-column degradation of Gimeracil and the potential formation of its impurities.

Visualizing the Problem: A Logic Diagram for Troubleshooting

Caption: Troubleshooting workflow for on-column degradation.

Experimental Protocols for Minimizing Degradation

Here are detailed protocols to help you systematically address on-column degradation.

Protocol 1: Mobile Phase Optimization

Objective: To adjust the mobile phase to create a less degradative environment for Gimeracil.

Step-by-Step Methodology:

  • pH Adjustment:

    • Prepare a mobile phase with a pH between 6.0 and 7.0. Several stability-indicating methods for Gimeracil use a phosphate buffer.[4][5][6] A mobile phase of methanol and 0.1M KH2PO4 buffer at pH 4.0 has also been reported to be effective.[4][5][6]

    • Rationale: A neutral to slightly acidic pH can minimize acid or base-catalyzed hydrolysis of the dihydropyridine ring.

  • Degassing:

    • Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging.

    • Rationale: Removing dissolved oxygen minimizes the potential for on-column oxidation of Gimeracil.

  • Solvent Selection:

    • If you are using methanol as the organic modifier and suspect the formation of Impurity 7 (a methoxy derivative), consider switching to acetonitrile. Several published methods for Gimeracil use acetonitrile.[1][7][8]

    • Rationale: Acetonitrile is a less reactive organic solvent than methanol and will not act as a methylating agent.

Protocol 2: Column and Temperature Control

Objective: To minimize the catalytic effects of the stationary phase and the influence of temperature on degradation.

Step-by-Step Methodology:

  • Lowering Temperature:

    • Set the column oven temperature to a lower value, for example, 25°C or 30°C.

    • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.

  • Column Selection:

    • Use a high-purity, end-capped C18 column. Several validated methods for Gimeracil and its combination products utilize a C18 stationary phase.[4][5][6][7]

    • Rationale: End-capping minimizes the number of free silanol groups on the silica surface, which can act as catalytic sites for degradation.

  • Guard Column:

    • Install a guard column with the same stationary phase as the analytical column.

    • Rationale: A guard column can help to remove strongly retained matrix components that might contribute to on-column degradation and will also protect the analytical column.

Data Presentation: Comparing Method Parameters

The following table summarizes parameters from published stability-indicating methods for Gimeracil, which can serve as a starting point for your method development or optimization.

ParameterMethod 1Method 2Method 3
Column Waters C18 (250 mm x 4.6 mm, 5 µm)[4][5][6]Inertsil ODS (150 mm x 4.6 mm, 3.5 µm)[1]Xbridge BEH C18 (100 x 2.1 mm, 2.5 µm)[7]
Mobile Phase Methanol: 0.1M KH2PO4 buffer (pH 4.0) (50:50 v/v)[4][5][6]0.1% Formic Acid: Acetonitrile (40:60 v/v)[1]Acetonitrile: 0.5M Ammonium Formate buffer (20:80 v/v)[7]
Flow Rate 1.0 mL/min[4][5][6]1.0 mL/min[1]0.2 mL/min[7]
Detection 275 nm[4][5][6]Not specified[1]220 nm[7]
Temperature Ambient[4][5][6]25°C[1]Not specified[7]

Advanced Troubleshooting: When the Problem Persists

If you have implemented the above protocols and are still observing on-column degradation, consider these advanced troubleshooting steps:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and may contribute to on-column issues.

  • System Contamination: A contaminated HPLC system (e.g., injector, tubing, or detector) can introduce substances that catalyze degradation. A thorough system flush with appropriate solvents is recommended.

  • Peak Identity Confirmation: If possible, collect the unexpected peak and use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm its identity. This will provide definitive evidence of on-column degradation and help to elucidate the degradation pathway.

By systematically evaluating your analytical method and implementing these troubleshooting strategies, you can minimize on-column degradation and ensure the accuracy and reliability of your Gimeracil analysis.

References

  • Kumar, G. S., & Mandal, B. K. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology, 17(9), 4569-4574. [Link]

  • Pal, A. K., & Sundararajan, R. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287-302. [Link]

  • Gandhi Santosh Kumar, & Badal Kumar Mandal. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. ResearchGate. [Link]

  • Kumar, G. S., & Mandal, B. K. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tega. ProQuest. [Link]

  • Kunala, A. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Asian Journal of Pharmaceutics, 17(03). [Link]

  • Zatloukal, Z., & Slanar, O. (2000). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of pharmaceutical and biomedical analysis, 23(4), 749–753. [Link]

  • Unknown. (2023). Troubleshooting in HPLC: A Review. International Journal for Scientific Research and Development. [Link]

  • Unknown. (2024). Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Unknown. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [Link]

  • Gu, Y., Lu, R., Si, D., & Liu, C. (2010). Determination of Tegafur, 5-fluorouracil, Gimeracil and Oxonic Acid in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of pharmaceutical and biomedical analysis, 53(3), 679–685. [Link]

  • Unknown. (2024). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Studies. Impact Factor. [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. International Journal of Applied Pharmaceutics, 15(4), 71–81. [Link]

  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. [Link]

  • Unknown. (n.d.). Advancing Pharmaceutical Research with 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

selection of a suitable column for Gimeracil impurity analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Gimeracil and its impurities. This resource is designed for researchers, analytical chemists, and formulation scientists who are developing and troubleshooting chromatographic methods for this active pharmaceutical ingredient (API). Here, we move beyond generic advice to provide in-depth, field-proven insights into selecting the optimal HPLC column and developing a robust analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of Gimeracil that influence HPLC column selection?

Gimeracil, chemically known as 5-Chloro-4-hydroxy-2(1H)-pyridinone, is a relatively polar, small organic molecule.[1][2] Its structure contains a pyridine ring with hydroxyl and chloro substituents, which imparts distinct chromatographic challenges. Key properties to consider are:

  • Polarity: The presence of hydroxyl (-OH) and ketone (C=O) groups makes Gimeracil water-soluble. This inherent polarity means it can be poorly retained on traditional reversed-phase (RP) columns under highly organic mobile phase conditions.

  • Ionization Potential: The molecule possesses acidic and basic functional groups. The hydroxy-pyridinone moiety can undergo protonation or deprotonation depending on the mobile phase pH. This behavior is critical, as controlling the ionization state is paramount for achieving sharp, symmetrical peaks and reproducible retention times. For example, a related impurity, 5-chloro-4-methoxypyridin-2(1H)-one, has a predicted pKa of 9.02, suggesting that pH control in the mobile phase is essential.[3]

Q2: What types of impurities are typically found with Gimeracil?

Impurities in Gimeracil can originate from two primary sources: the synthetic manufacturing process and degradation.

  • Synthesis-Related Impurities: These include residual starting materials, intermediates, or byproducts from side reactions. A common example is 5-Chloro-4-methoxy-2(1H)-pyridinone (Gimeracil Impurity 7), which may arise from the methylation of the hydroxyl group.[1][3] These impurities are often structurally similar to the parent API.

  • Degradation Products: Forced degradation studies show that Gimeracil is relatively stable under acidic, alkaline, and thermal stress. However, it is highly susceptible to oxidative degradation, which can produce a significant number of previously unreported degradation products.[4] A robust analytical method must be capable of separating the main Gimeracil peak from this complex array of potential degradants.[4]

Technical Guide: Column Selection & Method Development

Q3: How do I select the right HPLC column for analyzing Gimeracil and its impurities?

Selecting the appropriate column is the most critical decision in method development. The choice depends on the properties of Gimeracil and its known impurities. Because Gimeracil is a polar compound, the primary challenge is achieving sufficient retention and separating it from other polar impurities and potential formulation excipients.

The decision-making process can be visualized as follows:

ColumnSelection Start Start: Analyze Gimeracil (Polar, Ionizable Compound) RP_Choice Primary Choice: Reversed-Phase (RP) Chromatography Start->RP_Choice Start with most common mode CheckRetention Are Gimeracil and polar impurities well-retained on a standard C18 column? Select_AqC18 Use an Aqueous-Compatible C18 or C8 Column (e.g., Waters BEH C18, Agilent Poroshell 120 EC-C18) CheckRetention->Select_AqC18 No Optimize_RP Optimize RP Method: - Adjust pH (Critical) - Modify Organic % - Screen Buffers CheckRetention->Optimize_RP Yes RP_Choice->CheckRetention HILIC_Choice Alternative Strategy: HILIC Select_HILIC Use a HILIC Column (e.g., BEH HILIC, CORTECS HILIC) for very polar analytes. HILIC_Choice->Select_HILIC Select_AqC18->HILIC_Choice If retention is still poor Select_AqC18->Optimize_RP Optimize_HILIC Optimize HILIC Method: - High Organic (>80% ACN) - Adjust Buffer/Additive Conc. Select_HILIC->Optimize_HILIC Success Successful Separation Achieved Optimize_RP->Success Optimize_HILIC->Success

Caption: Workflow for Gimeracil HPLC column selection.

Expert Commentary on Column Selection:

  • Start with Reversed-Phase (RP): RP-HPLC is the workhorse of the pharmaceutical industry and should be your starting point.[5] A C18 column is the most common and versatile choice.[5] Published methods have demonstrated success using C18 columns, such as the X-bridge BEH C18, for the simultaneous analysis of Gimeracil with other compounds.[6]

  • Address the Polarity Challenge: The main issue with standard C18 columns is their potential for "phase collapse" or "dewetting" in the highly aqueous mobile phases needed to retain polar compounds like Gimeracil. This leads to drastic retention time shifts and poor reproducibility.

    • Solution: Select a modern, aqueous-compatible C18 or C8 column. These columns are designed with proprietary surface modifications (e.g., polar end-capping or embedded polar groups) that maintain a hydrated stationary phase, ensuring stable retention even at 100% aqueous conditions.[7]

  • Consider HILIC as an Alternative: If Gimeracil or a key impurity is extremely polar and elutes near the void volume in reversed-phase, even on an aqueous-compatible column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical next step.[5] HILIC columns use a polar stationary phase with a high-organic mobile phase to retain and separate polar compounds.[5][7] This mode is also advantageous for LC-MS applications due to the high percentage of organic solvent, which facilitates efficient spray ionization.[5]

Table 1: Comparison of Recommended Column Chemistries

Column TypeStationary PhasePrimary Separation MechanismPros for Gimeracil AnalysisCons for Gimeracil Analysis
Aqueous C18 Octadecylsilane bonded silica, polar-modified or end-cappedHydrophobic interactionsExcellent starting point; stable in high aqueous mobile phases; wide availability.May not provide sufficient retention for very polar degradation products.
Phenyl-Hexyl Phenyl-hexyl bonded silicaHydrophobic & π-π interactionsOffers alternative selectivity for aromatic impurities due to π-π interactions with the pyridine ring.May have lower overall hydrophobicity than a C18.
HILIC Unbonded silica, or bonded with polar functional groupsPartitioning into a water-enriched layer on the stationary phase surfaceSuperior retention for very polar compounds.[7] MS-friendly mobile phases.[5]Can require longer equilibration times; sensitive to water content in the mobile phase and sample.
Q4: What is a good starting point for a Gimeracil impurity analysis method?

A robust method development strategy starts with a solid foundation. The following protocol provides a validated starting point that can be optimized for your specific impurity profile.

Experimental Protocol: Initial Method Development

  • Column Selection:

    • Choose an aqueous-compatible C18 column (e.g., Waters XBridge BEH C18, Agilent Poroshell 120 EC-C18, Phenomenex Luna Omega Polar C18).

    • Typical Dimensions: 100 mm x 2.1 mm, 2.5 µm (for UPLC) or 150 mm x 4.6 mm, 3.5 µm (for HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer. Adjust the pH to 3.5 with formic acid. The acidic pH ensures that the hydroxyl group on the pyridine ring is protonated, leading to consistent retention and sharper peaks.

    • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Initial Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm, as this has been shown to be effective in published methods.[6]

    • Injection Volume: 5 µL.

    • Sample Diluent: 80:20 Water:Acetonitrile. Crucially, the sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. [8]

  • Scouting Gradient:

    • Start with a broad gradient to elute all potential impurities.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B (column wash)

    • 25-25.1 min: 95% to 5% B (return to initial)

    • 25.1-30 min: 5% B (equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient slope to improve resolution around the Gimeracil peak and any closely eluting impurities.

    • If peak shape is poor, re-evaluate the mobile phase pH.

    • If resolution is insufficient, consider changing the organic modifier to methanol or screening a different column chemistry (e.g., Phenyl-Hexyl).

Troubleshooting Guide

Q5: I'm encountering common HPLC problems. How can I fix them?

Even with a well-developed method, issues can arise. A systematic approach is key to efficient troubleshooting.[9] Never change more than one parameter at a time.

Table 2: Troubleshooting Common Issues in Gimeracil Analysis

ProblemSymptomProbable Cause(s)Recommended Solution(s)
Poor Peak Shape Peak tailing1. Secondary Silanol Interactions: Unprotonated silanols on the silica backbone interact with the basic sites on Gimeracil.[10]2. Column Overload: Injecting too much sample mass.1. Lower Mobile Phase pH: Ensure pH is between 2.5-4.0 to suppress silanol activity.2. Use a High-Purity Column: Modern columns have fewer active silanols.3. Reduce Injection Concentration: Dilute the sample and reinject.[9]
Peak fronting1. Sample Solvent Too Strong: Sample is dissolved in a solvent stronger than the mobile phase.2. Column Overload: Can also cause fronting in some cases.1. Match Sample Solvent to Mobile Phase: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[8]2. Reduce Injection Concentration/Volume.
Poor Resolution Peaks are co-eluting or have <1.5 resolution.1. Insufficient Efficiency: Column may be old or the particle size is too large.2. Lack of Selectivity: The chosen stationary phase and mobile phase combination does not differentiate the analytes.1. Reduce Gradient Slope: Make the gradient shallower around the peaks of interest.2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice-versa) to alter selectivity.3. Change Column Chemistry: Try a column with a different stationary phase (e.g., Phenyl-Hexyl).[11]
Retention Time Drift Retention times are consistently decreasing or increasing.1. Column Equilibration: Insufficient time for the column to return to initial conditions.2. Mobile Phase Composition Change: Selective evaporation of the organic component or improper mixing.[9]3. Temperature Fluctuation: Lab temperature is not stable and a column oven is not used.1. Increase Equilibration Time: Ensure at least 5-10 column volumes for re-equilibration.2. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped.3. Use a Column Thermostat: Maintain a constant column temperature.[9]
Ghost Peaks Small peaks appear in the blank run or baseline.1. Contaminated Mobile Phase or System: Impurities in the water or solvents.2. Carryover: Sample from the previous injection adsorbs in the injector or column.3. Late Elution: A peak from a previous injection eluting in the current run.1. Use High-Purity Solvents: Use fresh, HPLC-grade solvents and water.[12]2. Optimize Needle Wash: Use a strong solvent (e.g., isopropanol) in the autosampler wash.3. Incorporate a Column Wash Step: Add a high-organic wash at the end of every gradient run.[13]

References

  • Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Gimeracil. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Teysuno, tegafur/gimeracil/oteracil. Retrieved from [Link]

  • ResearchGate. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating UPLC Method. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gimeracil-impurities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Teysuno, INN-tegafur,gimeracil,oteracil. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin. Retrieved from [Link]

  • Restek. (n.d.). A Guide to HPLC Troubleshooting. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Comments were received for the following, when they were proposed in the Pharmacopeial Forum. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Chromedia. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

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Gimeracil Impurity 7 Method Transfer: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method transfer of Gimeracil and its related substances. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transferring analytical methods, specifically focusing on the challenges that may arise with "Gimeracil Impurity 7." While the official designation of impurities can vary, for the context of this guide, "Impurity 7" will represent a typical polar degradation product of Gimeracil, which is known to be susceptible to oxidative stress.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a seamless and successful method transfer process, grounded in scientific principles and regulatory expectations.

Part 1: Understanding the Landscape of Gimeracil Analysis

Gimeracil is a dihydropyrimidine dehydrogenase (DPD) inhibitor used in combination with other antineoplastic agents to enhance their efficacy.[3][4] The analytical methods for Gimeracil and its impurities are predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.[1][3][5]

Forced degradation studies have shown that Gimeracil is relatively stable under acidic, alkaline, thermal, and photolytic conditions. However, it is particularly susceptible to oxidative degradation, leading to the formation of multiple degradation products.[1][2] This characteristic is a critical consideration during method development and transfer, as it highlights the importance of controlling for oxidative conditions in sample preparation and handling.

Part 2: Troubleshooting Guide for this compound Method Transfer

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Resolution Between Gimeracil and Impurity 7

Question: We've transferred our validated HPLC method for Gimeracil to a new instrument, and now we are seeing poor resolution between the main Gimeracil peak and Impurity 7. What could be the cause, and how can we fix it?

Answer:

Poor resolution upon method transfer is a common issue, often stemming from subtle differences between the originating and receiving HPLC/UPLC systems. Here’s a systematic approach to troubleshooting:

1. Verify and Match Column Chemistries:

  • Causality: Even columns with the same designation (e.g., C18) from different manufacturers can have variations in surface area, carbon load, and end-capping, leading to different selectivities.

  • Solution: Ensure you are using the exact same column (manufacturer, model, particle size, and dimensions) as specified in the transfer protocol. If this is not possible, a thorough column equivalency study should be performed.

2. Evaluate Mobile Phase Preparation:

  • Causality: Minor variations in mobile phase pH can significantly impact the retention and peak shape of polar, ionizable compounds like Gimeracil and its impurities. The grade of solvents and reagents can also introduce interfering peaks.[6][7]

  • Solution:

    • Use a calibrated pH meter and prepare the mobile phase fresh daily.

    • Ensure the grade of solvents (e.g., HPLC-grade, MS-grade) and additives (e.g., formic acid, ammonium acetate) are identical to those used in the originating lab.[7]

    • Specify the manufacturer and part number of solvents and reagents in the transfer protocol.[6]

3. Assess Instrument Differences: Dwell Volume and Extra-Column Volume:

  • Causality: The gradient delay volume (dwell volume) and extra-column volume can differ significantly between HPLC systems, impacting retention times and peak widths, especially for early eluting peaks like polar impurities.[8][9][10]

  • Solution:

    • Determine the dwell volume of both the originating and receiving instruments. If there is a significant difference, adjust the gradient profile on the receiving instrument to compensate.

    • Minimize extra-column volume by using tubing with the smallest possible internal diameter and shortest possible length.

Issue 2: Inconsistent Peak Area and Poor Reproducibility for Impurity 7

Question: We are observing significant variability in the peak area of Impurity 7 across different injections and even between different analysts. What are the likely causes?

Answer:

Inconsistent peak area for a low-level impurity like Impurity 7 often points to issues with sample stability, injection precision, or integration parameters.

1. Investigate Sample Stability and Preparation:

  • Causality: Given Gimeracil's susceptibility to oxidative degradation, Impurity 7 could be forming in situ in the sample solution.[1][2] Differences in sample preparation, such as the type of vial or the time the sample spends in the autosampler, can lead to variability.

  • Solution:

    • Use amber vials to protect the sample from light.

    • Consider using an antioxidant in the sample diluent if oxidative degradation is suspected.

    • Minimize the time between sample preparation and injection.

    • Ensure consistent and thorough mixing of the sample solution.

2. Check Autosampler Performance:

  • Causality: The precision of the autosampler is critical for reproducible injections. Worn seals or incorrect settings can lead to variable injection volumes.[7]

  • Solution:

    • Perform an injection precision test with a known standard.

    • Ensure the needle wash solvent is appropriate and does not cause the analyte to precipitate.

    • Verify that the correct injection volume is programmed.

3. Standardize Peak Integration Parameters:

  • Causality: Inconsistent integration of small peaks can be a major source of variability. Different data systems may have different default integration settings.

  • Solution:

    • Define and document all peak integration parameters (e.g., peak width, threshold, baseline settings) in the method.

    • Ensure all analysts are using the same integration parameters.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key parameters to define in a method transfer protocol for this compound?

A comprehensive method transfer protocol should include, but is not limited to, the following:

  • Analytical Method Details: A detailed, step-by-step description of the analytical procedure.

  • Instrumentation: A list of all equipment used, including manufacturer, model, and any specific settings.

  • Materials and Reagents: A complete list of all columns, chemicals, and reference standards with their sources and grades.

  • Acceptance Criteria: Clearly defined criteria for all system suitability tests and for the comparison of results between the originating and receiving laboratories. These criteria should be based on the validation data and ICH guidelines.[11][12][13]

  • Reporting and Documentation: A template for the final method transfer report.

Q2: How do we handle differences in detector settings between two instruments?

Detector settings such as data collection rate and bandwidth can affect peak shape and sensitivity. It is crucial to match these settings as closely as possible. If the detectors are from different manufacturers, a comparative study may be necessary to establish equivalent settings that produce comparable results.

Q3: What is the role of the ICH Q2(R1) guideline in method transfer?

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods.[11][12][13][14] While it does not explicitly detail method transfer procedures, the principles of validation are fundamental to a successful transfer. The validation report from the originating laboratory serves as the basis for setting the acceptance criteria for the method transfer.

Part 4: Experimental Protocols and Data Presentation

Protocol: System Suitability Testing
  • Standard Preparation: Prepare a system suitability solution containing Gimeracil and a known concentration of Impurity 7.

  • Injections: Make at least five replicate injections of the system suitability solution.

  • Data Analysis: Calculate the following parameters:

    • Tailing factor for the Gimeracil peak.

    • Resolution between Gimeracil and Impurity 7.

    • Relative standard deviation (RSD) of the peak area for both Gimeracil and Impurity 7.

ParameterAcceptance Criteria
Tailing Factor (Gimeracil)≤ 2.0
Resolution (Gimeracil & Impurity 7)≥ 2.0
RSD of Peak Area (Gimeracil)≤ 2.0%
RSD of Peak Area (Impurity 7)≤ 5.0%
Protocol: Comparative Testing
  • Sample Selection: Use a single, homogeneous batch of the drug substance or product for testing at both the originating and receiving laboratories.

  • Testing: Each laboratory should analyze the sample in replicate (e.g., n=6) according to the analytical method.

  • Data Comparison: Compare the mean results, standard deviations, and impurity profiles obtained by both laboratories. The acceptance criteria for the comparison should be pre-defined in the method transfer protocol.

Part 5: Visualizations

Method Transfer Workflow

MethodTransferWorkflow cluster_originating_lab Originating Lab cluster_receiving_lab Receiving Lab A Method Development & Validation B Prepare Method Transfer Protocol A->B C Analyze Transfer Samples B->C D Review Protocol & Prepare B->D F Compare Results & Assess Against Acceptance Criteria C->F E Analyze Transfer Samples D->E E->F G Successful Transfer F->G Pass H Troubleshoot & Re-evaluate F->H Fail H->D

Caption: A typical workflow for analytical method transfer between two laboratories.

Troubleshooting Logic for Poor Resolution

ResolutionTroubleshooting Start Poor Resolution Observed CheckColumn Verify Column (Manufacturer, Model, Batch) Start->CheckColumn CheckMobilePhase Verify Mobile Phase (pH, Composition, Freshness) CheckColumn->CheckMobilePhase Column OK Resolved Resolution Acceptable CheckColumn->Resolved Issue Found & Fixed CheckInstrument Assess Instrument Parameters (Dwell Volume, Temp.) CheckMobilePhase->CheckInstrument Mobile Phase OK CheckMobilePhase->Resolved Issue Found & Fixed InvestigateFurther Further Investigation (Sample Degradation, etc.) CheckInstrument->InvestigateFurther Instrument OK CheckInstrument->Resolved Issue Found & Fixed

Caption: A logical flow for troubleshooting poor chromatographic resolution.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Element Lab Solutions. HPLC Method Transfer Problems. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. PubMed. [Link]

  • ResearchGate. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Dolan, J. W. (2010). Method Transfer Problems. LCGC International, 28(6), 346-351. [Link]

  • Manufacturing Chemist. Getting it right: best practices for analytical method transfers. [Link]

  • ResearchGate. Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry. [Link]

  • Kunala, A., & Gummadi, S. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. Asian Journal of Pharmaceutics, 17(3), 470-476. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pharmaceutical Technology. Challenges in Analytical Method Transfer. [Link]

  • QbD Group. Analytical Method Transfer: Common Pitfalls and How to Avoid Them. [Link]

  • RSSL. Challenges of Analytical Method Transfer in the Pharmaceutical Industry. [Link]

  • Salva, S., & Galla, S. (2024). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Indian Journal of Pharmaceutical Education and Research, 58(3), S1047-S1055. [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. International Journal of Applied Pharmaceutics, 15(4), 71-81. [Link]

  • ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. [Link]

  • Impactfactor. UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. [Link]

  • APV Mainz. Transfer of Analytical Procedures: Position Paper. [Link]

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impact of pH on the retention of Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Impact of pH on the Retention of Gimeracil Impurity 7 in Reverse-Phase HPLC

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for issues related to the chromatographic analysis of this compound, focusing specifically on the critical role of mobile phase pH. Our goal is to empower you with the scientific rationale behind the methodology, enabling robust and reliable analytical results.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the most common questions regarding the physicochemical properties of this compound and the fundamental principles governing its behavior in reverse-phase chromatography.

Q1: What is this compound, and why is its chromatographic retention so sensitive to mobile phase pH?

A1: this compound, chemically known as 5-chloro-4-methoxypyridin-2(1H)-one, is a potential impurity related to the synthesis of Gimeracil, an active pharmaceutical ingredient.[1][2][3] Its sensitivity to pH stems from its molecular structure. The compound has a predicted pKa value of approximately 9.02.[1][4] This pKa corresponds to the acidic proton on the pyridinone ring.

In reverse-phase High-Performance Liquid Chromatography (HPLC), an analyte's retention is primarily governed by its polarity.[5] Because this compound possesses an ionizable proton, the pH of the mobile phase dictates its charge state:

  • In its protonated (neutral) form, the molecule is less polar and interacts more strongly with the non-polar stationary phase (e.g., C18), leading to longer retention.

  • In its deprotonated (anionic) form, the molecule is more polar and has a greater affinity for the polar mobile phase, resulting in shorter retention.[6]

Therefore, controlling the mobile phase pH is not just a parameter but the primary tool for manipulating the retention time, peak shape, and selectivity of this compound.

cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 11) Low_pH Impurity 7 is Neutral (Protonated) Result_Low Less Polar Higher Retention on C18 Low_pH->Result_Low Stronger interaction with stationary phase High_pH Impurity 7 is Anionic (Deprotonated) Low_pH->High_pH pH dependent Result_High More Polar Lower Retention on C18 High_pH->Result_High Stronger interaction with mobile phase Equilibrium Chemical Equilibrium of this compound (pKa ≈ 9.02)

Caption: pH-dependent equilibrium of this compound.

Q2: Based on its pKa, how should I expect the retention time of this compound to change as I adjust the mobile phase pH?

A2: The relationship between pH, pKa, and retention for this compound is predictable. For optimal chromatography, it is a well-established principle to adjust the mobile phase pH to be at least two units away from the analyte's pKa.[6][7] This practice ensures the analyte exists predominantly in a single ionic state, leading to sharp, symmetrical peaks and stable retention times.

The expected behavior is summarized below:

Mobile Phase pH RangeIonization State of Impurity 7 (pKa ≈ 9.02)Expected PolarityPredicted Retention Time on C18 ColumnChromatographic Considerations
pH 2.0 – 7.0 >99% Neutral (Protonated)Least PolarMaximum and Stable Ideal range for robust retention and good peak shape.
pH 7.0 – 11.0 Mixed (Neutral and Anionic)IntermediateDecreasing and Unstable High risk of peak broadening, splitting, and retention time drift. This range should be avoided.[6]
pH > 11.0 >99% Anionic (Deprotonated)Most PolarMinimum and Stable Retention will be very low, potentially near the void volume. May be useful if early elution is desired. Requires a pH-stable column.

Part 2: Troubleshooting Common Chromatographic Issues

This section provides solutions to specific problems you might encounter during method development and routine analysis.

Q3: The retention time for this compound is drifting or shifting between injections. What is the likely cause related to the mobile phase?

A3: Retention time drift for an ionizable analyte like this compound is almost always linked to inadequate pH control. The primary suspects are:

  • Unbuffered Mobile Phase: Using a simple water/organic solvent mixture without a buffering agent is highly discouraged. The pH of such a mobile phase is unstable and can be influenced by atmospheric carbon dioxide, which forms carbonic acid and lowers the pH over time.

  • Inadequate Buffer Concentration or Capacity: A buffer is most effective within ±1 pH unit of its pKa. If your target pH is outside the effective range of your chosen buffer, it cannot adequately resist pH shifts. A buffer concentration of 10-25 mM is typically sufficient to provide the necessary capacity for stable operation.[8]

  • Improper Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to the next will lead to run-to-run variations in pH and, consequently, retention time.[9] Always use a calibrated pH meter and ensure buffers are fully dissolved before adding the organic modifier.

Q4: I am observing broad, split, or severely tailing peaks for this compound. How can I fix this with pH adjustment?

A4: This is a classic symptom of operating at a mobile phase pH that is too close to the analyte's pKa (pH ≈ 9.02).[6] When the mobile phase pH is within about 2 units of the pKa, the impurity exists as a mixture of its neutral and anionic forms. These two forms have different retention characteristics. If the equilibrium between them is slow relative to the speed of chromatography, it results in distorted peak shapes.

The Solution: Adjust the mobile phase pH to be firmly in the stable region. For this compound, the most effective strategy to achieve good retention and peak shape is to lower the pH .

  • Recommendation: Operate with a buffered mobile phase at a pH between 3.0 and 5.0 . In this range, the impurity is fully protonated (neutral), ensuring it behaves as a single, less-polar entity. This approach of suppressing ionization is a robust strategy for improving peak shape and retention of acidic compounds.[6][7]

Part 3: Practical Guide to Method Development

This section provides a systematic workflow and practical protocols for optimizing the mobile phase pH for the analysis of this compound.

Q5: What is a systematic workflow for determining the optimal mobile phase pH for my analysis?

A5: A structured, data-driven approach is essential for developing a robust and reliable method. Follow this systematic workflow to efficiently determine the ideal pH.

start Start: Define Analytical Goal (e.g., impurity quantification) step1 Step 1: Initial pH Screening Prepare buffered mobile phases at pH 3.0, 5.0, and 7.0 start->step1 step2 Step 2: Chromatographic Runs Inject standard solution at each pH. Use a robust C18 column. step1->step2 step3 Step 3: Data Evaluation Plot Retention Time (RT) vs. pH. Assess Peak Shape (Tailing Factor). Evaluate Resolution from Gimeracil. step2->step3 decision Is retention, shape, and resolution acceptable? step3->decision step4 Step 4: pH Fine-Tuning Select the most promising pH range. Test intermediate pH values (e.g., pH 4.0, 4.5). decision->step4 No step5 Step 5: Final Optimization & Robustness Check Select final pH. Check robustness by varying pH by ±0.2 units. decision->step5 Yes step4->step2 end End: Final Method pH Established step5->end

Caption: Workflow for systematic pH optimization.

Protocol 1: Experimental pH Screening
  • Prepare Buffers: Prepare three separate 20 mM aqueous buffer solutions:

    • Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

    • Ammonium Acetate, adjusted to pH 5.0 with acetic acid.

    • Potassium Phosphate, adjusted to pH 7.0 .

  • Prepare Mobile Phases: For each buffer, prepare the final mobile phase by mixing it with an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 80:20 v/v aqueous:organic). Filter all mobile phases through a 0.45 µm filter.

  • Equilibrate System: Equilibrate your HPLC system, equipped with a C18 column, with the first mobile phase (pH 3.0) until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution containing Gimeracil and this compound.

  • Record Data: Record the retention time, peak area, and USP tailing factor for the impurity peak.

  • Repeat: Thoroughly flush the system and re-equilibrate with the pH 5.0 mobile phase. Repeat the injection and data recording. Do the same for the pH 7.0 mobile phase.

  • Analyze Results: Compare the data. You should observe the longest, most stable retention time and best peak shape at the lower pH values, consistent with the principles discussed.

Q6: What are some suitable buffer systems for this analysis?

A6: The choice of buffer is critical. It must have an effective buffering capacity at your target pH and be compatible with your detection method (e.g., UV-transparent, non-volatile for MS). Given that a pH below 7 is ideal for retaining this compound, the following buffers are recommended.

Buffer SystemUseful pH RangepKa Value(s)Comments
Phosphate 2.1 - 4.12.15Excellent choice for low pH control. Highly UV transparent.
Formate 2.8 - 4.83.75Volatile and ideal for LC-MS applications.[10]
Acetate 3.8 - 5.84.76Common and effective buffer for the mid-pH range.

Part 4: Regulatory Context and Method Adjustments

Q7: My laboratory has a validated compendial method. How much can I adjust the mobile phase pH without requiring a full revalidation?

A7: This is governed by pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[11][12][13] For isocratic separations, these guidelines allow for certain adjustments to a validated method provided that system suitability criteria are met.

Regarding mobile phase pH, the allowable adjustment is:

  • ±0.2 pH units from the nominal value specified in the method.[14]

Any change exceeding ±0.2 pH units is considered a modification to the method, not an adjustment. Such a modification requires justification and at least partial revalidation to demonstrate that the method remains accurate, precise, and specific for its intended purpose, as outlined in the ICH Q2(R2) guideline.[15][16][17][18]

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. (n.d.). Research Journal of Pharmacy and Technology.
  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • <621> CHROM
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks YouTube Channel.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Thermo Fisher Scientific.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • ICH Guidelines for Analytical Method Valid
  • USP <621> Chrom
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • <621> Chromatography. (2021). US Pharmacopeia (USP).
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Guidance Q14 / Q2(R2)
  • How does an acid pH affect reversed-phase chromatography separ
  • This compound 1227600-22-7 wiki. (n.d.). Guidechem.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • This compound 1227600-22-7 wiki. (n.d.). Guidechem.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma. (n.d.).
  • Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. (n.d.). Scientific Research Publishing.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Gimeracil. (n.d.).
  • Gimeracil Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Control pH During Method Development for Better Chrom
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur. (2025).
  • A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals. (n.d.). Semantic Scholar.
  • Gimeracil-impurities. (n.d.).
  • This compound | 1227600-22-7. (n.d.). ChemicalBook.
  • This compound | 147619-40-7. (n.d.). SynZeal.
  • This compound. (n.d.). SRIRAMCHEM.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Gimeracil Impurity 7 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Gimeracil Impurity 7, a potential impurity in the active pharmaceutical ingredient (API) Gimeracil. The validation of these methods is critically assessed against the standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate the principles of analytical method validation and to demonstrate how methodological choices can impact performance and compliance.

Gimeracil is a component of combination chemotherapy drugs and acts as a dihydropyrimidine dehydrogenase inhibitor, preventing the degradation of 5-fluorouracil. The control of impurities in Gimeracil is paramount to ensure the safety and efficacy of the final drug product. This compound, identified by CAS number 1227600-22-7, is one such impurity that requires a reliable and robust analytical method for its detection and quantification.[5][6][7][8]

This guide will compare a "Standard Isocratic HPLC Method" with an "Improved Gradient HPLC Method," detailing the validation process for each and providing the scientific rationale behind the experimental design.

The Imperative of Method Validation: Adherence to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For impurity determination, this means the method must be specific, sensitive, accurate, and precise over a defined concentration range. The ICH Q2(R1) guideline outlines the validation characteristics required for different types of analytical procedures.[1][2][4] For a quantitative impurity test, the following parameters are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Validation of Two HPLC Methods

We will now delve into a comparative validation of two hypothetical HPLC methods for the quantification of this compound.

Method A: Standard Isocratic HPLC Method

This method represents a conventional approach to impurity analysis, employing a single mobile phase composition throughout the run.

Method B: Improved Gradient HPLC Method

This method utilizes a gradient elution, where the mobile phase composition is changed during the analysis. This is often employed to improve the resolution of complex mixtures and reduce run times.

Specificity

Specificity is arguably the most critical validation parameter for an impurity method. It ensures that the signal measured is from the impurity of interest and not from the API, other impurities, or excipients. Forced degradation studies are a key component of establishing specificity for a stability-indicating method.[9][10][11]

Experimental Protocol for Specificity including Forced Degradation
  • Sample Preparation: Prepare solutions of Gimeracil API, this compound standard, and a placebo mixture.

  • Forced Degradation: Subject the Gimeracil API to stress conditions as per ICH Q1A(R2) guidelines:[11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 24 hours.

    • Photolytic Degradation: Expose to light at 1.2 million lux hours and 200 W h/m².

  • Analysis: Analyze the unstressed and stressed samples, along with the impurity standard and placebo, using both HPLC methods.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of degradation products.

Rationale for Experimental Choices

The forced degradation conditions are designed to generate potential degradation products to challenge the method's ability to separate the target impurity from these new components.[9][10] This is a proactive approach to ensure the method remains valid throughout the drug's shelf life.

Comparative Results
ParameterMethod A: Standard Isocratic HPLCMethod B: Improved Gradient HPLC
Resolution (Impurity 7 & nearest peak) 1.8> 2.5
Peak Purity (Impurity 7) Pass (some co-elution observed under oxidative stress)Pass (no co-elution observed)
Interference from Placebo NoneNone

Linearity, Range, LOD, and LOQ

These parameters define the quantitative capabilities of the method.

Experimental Protocol
  • Stock Solution: Prepare a stock solution of this compound.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit). A typical range for an impurity might be 0.05% to 0.3% of the API concentration.

  • Analysis: Analyze each standard in triplicate.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope. Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[12]

Rationale for Experimental Choices

A minimum of five concentration levels is recommended by ICH to establish linearity. The range is chosen to be relevant to the impurity's specification limit, ensuring the method is suitable for its intended purpose of quality control.

Comparative Quantitative Data
ParameterMethod A: Standard Isocratic HPLCMethod B: Improved Gradient HPLC
Linear Range (µg/mL) 0.1 - 2.00.05 - 2.5
Correlation Coefficient (r²) 0.9985> 0.999
LOD (µg/mL) 0.030.015
LOQ (µg/mL) 0.10.05

Accuracy

Accuracy is determined by spiking the drug product with known amounts of the impurity.

Experimental Protocol
  • Sample Preparation: Prepare samples of the Gimeracil drug product spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Data Analysis: Calculate the percentage recovery of the impurity at each level.

Rationale for Experimental Choices

Spiking the actual drug product matrix accounts for any potential interference from excipients and ensures the method is accurate in the context of its real-world application.

Comparative Accuracy Data
Spiking LevelMethod A: % Recovery (Mean ± RSD)Method B: % Recovery (Mean ± RSD)
50% 95.2 ± 2.1%99.5 ± 0.8%
100% 97.5 ± 1.5%100.2 ± 0.5%
150% 98.1 ± 1.2%100.8 ± 0.4%

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Experimental Protocol
  • Repeatability: Analyze six replicate samples of Gimeracil spiked with Impurity 7 at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Data Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.

Rationale for Experimental Choices

Assessing precision under different conditions provides an indication of the method's reliability during routine use.[4]

Comparative Precision Data
ParameterMethod A: RSD (%)Method B: RSD (%)
Repeatability < 5.0%< 2.0%
Intermediate Precision < 8.0%< 3.0%

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters.

Experimental Protocol
  • Parameter Variation: Introduce small variations to the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Wavelength (± 2 nm)

  • Analysis: Analyze a sample of spiked Gimeracil under each of the varied conditions.

  • Data Analysis: Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Rationale for Experimental Choices

This experiment simulates the minor variations that can occur during routine analysis and demonstrates the method's reliability.

Comparative Robustness Data
Parameter VariationMethod A: Impact on ResultsMethod B: Impact on Results
Flow Rate (± 0.1 mL/min) Significant shift in retention time, minor impact on resolutionMinor shift in retention time, no significant impact on resolution
Column Temperature (± 2 °C) Minor shift in retention timeNegligible impact
Mobile Phase pH (± 0.1) Significant impact on peak shape and resolutionMinor impact on retention time, peak shape remains good
Wavelength (± 2 nm) Minor impact on peak areaMinor impact on peak area

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process as outlined by ICH Q2(R1).

G cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Analytical Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).

Overall Comparison and Recommendation

The following diagram provides a summary comparison of the two methods based on the validation parameters.

G MethodA MethodA Recommendation Recommendation: Method B is superior for routine QC and stability testing. MethodA->Recommendation Meets minimum requirements but has limitations MethodB MethodB MethodB->Recommendation Exceeds requirements, providing higher confidence

Caption: Comparative performance of the two HPLC methods.

Based on the comprehensive validation data, the Improved Gradient HPLC Method (Method B) is unequivocally the superior choice for the quantification of this compound. It offers enhanced specificity, sensitivity, accuracy, precision, and robustness. While the Standard Isocratic HPLC Method (Method A) may be suitable for some applications, its limitations, particularly in robustness and specificity under stress conditions, make it less reliable for routine quality control and stability studies in a regulated pharmaceutical environment. The investment in developing a more sophisticated gradient method provides greater assurance in the quality and safety of the Gimeracil API.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Parmar, R., et al. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. [Link]

  • Gandhi, S. K., & Mandal, B. K. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology, 17(9), 4569-4577. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Haritha, K. M., Khandapu, B. M. K., & Raju, R. R. (2023). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gandhi, S. K., & Mandal, B. K. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities | Request PDF. [Link]

  • ResearchGate. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. [Link]

  • LookChem. This compound, CasNo.1227600-22-7 Hubei Moxin Biotechnology Co., Ltd China (Mainland). [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ProQuest. Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tega. [Link]

  • Semantic Scholar. A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. [Link]

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A Comparative Guide to Gimeracil Impurity 7 and Other Known Gimeracil Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, particularly for oncology therapeutics, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. Gimeracil, a critical component in combination cancer therapies like Teysuno (S-1), functions as a dihydropyrimidine dehydrogenase (DPD) inhibitor, preventing the degradation of 5-fluorouracil (5-FU) and thereby enhancing its antitumor activity.[1] The synthesis and stability of Gimeracil, however, can lead to the formation of various impurities. This guide provides an in-depth comparison of a notable impurity, Gimeracil Impurity 7, with other known related substances of Gimeracil.

A crucial point of clarification has emerged from our comprehensive review of scientific literature and supplier catalogues: the designation "this compound" has been inconsistently applied to two distinct chemical entities. This guide will address both, clarifying their origins, structural differences, and analytical considerations, alongside a comparative analysis with other significant Gimeracil impurities.

Unraveling the Identity of this compound

Initial investigations revealed a significant ambiguity in the identification of this compound. Different sources have used this name to refer to two separate molecules. For clarity, this guide will henceforth refer to them by their chemical names and CAS numbers:

  • Gimeracil Impurity 7A (The Methoxy Derivative): 5-Chloro-4-methoxy-2(1H)-pyridinone (CAS No. 1227600-22-7)[1][2][3]

  • Gimeracil Impurity 7B (The Cyano-Methoxy Derivative): 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 147619-40-7)[4]

This distinction is paramount for any analytical or toxicological assessment.

Comparative Analysis of Gimeracil Impurities

The following table summarizes the key characteristics of Gimeracil Impurity 7A, Impurity 7B, and other known impurities of Gimeracil. This comparative data is essential for developing robust analytical methods and for understanding the potential impact of these impurities on the quality of the active pharmaceutical ingredient (API).

Impurity Name Chemical Name CAS No. Molecular Formula Molecular Weight Potential Origin
Gimeracil 5-Chloro-2,4-dihydroxypyridine103766-25-2C5H4ClNO2145.55-
Gimeracil Impurity 7A 5-Chloro-4-methoxy-2(1H)-pyridinone1227600-22-7C6H6ClNO2159.57Process-related (from methylated starting materials or reagents)
Gimeracil Impurity 7B 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile147619-40-7C7H5ClN2O2184.58Process-related (intermediate in some synthetic routes)[4]
Gimeracil Impurity D Structure not fully elucidated, described as an O-methylated impurityNot AvailableNot AvailableNot AvailableProcess-related (methylation of Gimeracil)[5]
Gimeracil Impurity E Structure not fully elucidated, described as a hydrolysis productNot AvailableNot AvailableNot AvailableProcess-related (hydrolysis of an intermediate)[5]
Oxidative Degradation Products Various hydroxylated and ring-opened speciesNot AvailableVariousVariousDegradation (Oxidative stress is a primary degradation pathway)

Origins and Formation Pathways of Gimeracil Impurities

The presence of impurities in a drug substance can be broadly categorized as either process-related or degradation-related. Understanding these origins is critical for implementing effective control strategies.

Process-Related Impurities

These impurities are byproducts or unreacted intermediates from the synthetic route used to manufacture Gimeracil.

  • Gimeracil Impurity 7A and 7B: The presence of a methoxy group in both Impurity 7A and 7B strongly suggests their origin from methylated starting materials or reagents used during synthesis. For instance, a known synthesis of Gimeracil starts from 2,4-dimethoxypyridine.[6] Incomplete demethylation or side reactions could lead to the formation of these methoxy-containing impurities. Impurity 7B, with its additional cyano group, is explicitly mentioned as an intermediate in some synthetic pathways.[4][5]

The following diagram illustrates a plausible synthetic pathway for Gimeracil and the potential points of formation for process-related impurities.

Gimeracil_Synthesis_Impurities cluster_synthesis Gimeracil Synthesis Pathway 2,4-Dimethoxypyridine 2,4-Dimethoxypyridine Intermediate_A Methylated Intermediates 2,4-Dimethoxypyridine->Intermediate_A Chlorination & Cyanation Gimeracil_Impurity_7B Impurity 7B (Cyano-Methoxy Derivative) Intermediate_A->Gimeracil_Impurity_7B Incomplete Reaction Gimeracil Gimeracil Gimeracil_Impurity_7B->Gimeracil Hydrolysis & Decyanation Gimeracil_Impurity_7A Impurity 7A (Methoxy Derivative) Gimeracil->Gimeracil_Impurity_7A Incomplete Demethylation

Caption: Potential formation of Gimeracil impurities during synthesis.

Degradation Impurities

Gimeracil is susceptible to degradation under certain stress conditions, leading to the formation of impurities. Forced degradation studies have shown that Gimeracil is particularly sensitive to oxidative stress . This can result in a complex mixture of degradation products, including hydroxylated species and products of ring opening. The control of these impurities relies on appropriate storage conditions and packaging to protect the drug substance from oxidative environments.

Impact and Toxicological Considerations

Gimeracil and its impurities are pyridine derivatives. Some pyridine compounds have been classified as suspected human carcinogens (Group 2B) and have shown evidence of genotoxicity, although the evidence for pyridine itself is considered weak.[7][8][9][10] Given this, any impurity with a structure significantly different from Gimeracil, especially those that are more reactive, should be carefully evaluated. The Threshold of Toxicological Concern (TTC) principle, as outlined in ICH M7 guidelines, can be a valuable tool for assessing the potential risk of uncharacterized impurities.

Without specific toxicological data, a conservative approach to impurity control is warranted. The focus should be on minimizing all impurities to the lowest reasonably achievable levels and ensuring that any specified impurity is well below the qualification threshold outlined in ICH Q3A/B guidelines.

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is essential for the accurate detection and quantification of Gimeracil impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC-UV Method for Gimeracil Impurity Profiling

The following is a recommended starting point for developing a stability-indicating HPLC method for Gimeracil and its impurities. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[11][12]

Table 2: Recommended HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar and non-polar analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic and basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 230 nmWavelength at which Gimeracil and its impurities exhibit good absorbance.
Injection Volume 10 µLStandard injection volume.
Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Gimeracil impurities.

HPLC_Workflow cluster_workflow Gimeracil Impurity Analysis Workflow Sample_Preparation Sample Preparation (Dissolve in Diluent) HPLC_Analysis HPLC-UV Analysis (as per method parameters) Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification (based on retention time) Data_Acquisition->Peak_Integration Quantification Quantification (Area % or against standards) Peak_Integration->Quantification Reporting Reporting (Impurity Profile) Quantification->Reporting

Caption: A typical workflow for HPLC-based impurity profiling of Gimeracil.

Regulatory Context and Control Strategies

As of the date of this publication, there are no specific monographs for Gimeracil in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[13][14] Therefore, the control of impurities in Gimeracil drug substance and drug product falls under the general guidelines for new drug substances, primarily ICH Q3A(R2) and Q3B(R2).

The key principles for controlling Gimeracil impurities include:

  • Identification Threshold: Impurities present above this threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.

  • Qualification Threshold: Impurities present above this threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2g) must have their biological safety established through toxicological studies.

  • Control of Specified Impurities: Identified impurities that are known to be present in typical batches should be listed in the specification with a defined acceptance criterion.

  • Control of Unspecified Impurities: A general limit should be set for any single unknown impurity.

  • Total Impurities: A limit should be placed on the sum of all impurities.

Given the potential for genotoxicity with some pyridine derivatives, a more stringent control strategy may be warranted for certain impurities, potentially applying the principles of ICH M7 for mutagenic impurities.

Conclusion and Recommendations

The accurate identification and control of impurities are of paramount importance in the development of Gimeracil-containing drug products. This guide has highlighted the critical ambiguity surrounding "this compound" and has provided a framework for comparing it with other known impurities.

Key recommendations for researchers and drug development professionals include:

  • Unambiguous Identification: Always refer to Gimeracil impurities by their chemical names and CAS numbers to avoid confusion.

  • Thorough Analytical Characterization: Employ validated, stability-indicating analytical methods to accurately profile the impurities in your Gimeracil substance.

  • Process Understanding: A deep understanding of the synthetic process is crucial for identifying and controlling potential process-related impurities.

  • Risk-Based Approach to Safety: In the absence of specific toxicological data, a conservative, risk-based approach should be taken to control all impurities to the lowest practicable levels.

  • Stay Informed: Monitor for the potential future development of official monographs for Gimeracil in major pharmacopeias, as these will provide definitive guidance on impurity control.

By adhering to these principles, the pharmaceutical industry can ensure the continued safety and efficacy of this important class of oncology drugs.

References

  • Pyridine. (n.d.). National Center for Environmental Health, Agency for Toxic Substances and Disease Registry.
  • Pyridine; Evaluation of the carcinogenicity and genotoxicity. (2023). Health Council of the Netherlands.
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (2021). National Institute for Public Health and the Environment (RIVM).
  • Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). (2000).
  • Advancing Pharmaceutical Research with 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Gimeracil Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • 5-Chloro-4-methoxy-2(1H)-pyridinone / this compound. (n.d.). The Pure Chem.
  • CN104592102A - Gimeracil composition and preparation method thereof. (2015).
  • 5-Chloro-4-methoxy-2(1H)-pyridinone / this compound. (n.d.). Daicel Pharma Standards.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • Gimeracil-impurities. (n.d.).
  • Validation of Impurity Methods, Part II. (2014).
  • Gimeracil Impurity 4. (n.d.). SynZeal.
  • A Convenient Synthesis of Gimeracil. (2018).
  • European Pharmacopoeia Online. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Teysuno, tegafur/gimeracil/oteracil. (n.d.). European Medicines Agency.
  • European Pharmacopoeia (Ph. Eur.). (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters. (2021). European Directorate for the Quality of Medicines & HealthCare.
  • Issue 24: Pharmaceutical regul
  • Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. (2024). Journal of Chemical Health Risks.
  • Impurities Application Notebook. (n.d.).
  • gimeracil impurity suppliers USA. (n.d.). LookChem.
  • USP Small Molecules Priority Monographs. (2024). U.S. Pharmacopeia.
  • Pharmaceutical impurity profiling Applic
  • Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (2024).
  • USP REL
  • Priority Monographs. (n.d.). U.S. Pharmacopeia.
  • Compendial Deferrals for USP41-NF36 2S. (n.d.). U.S. Pharmacopeia.

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A Comparative Analysis of Gimeracil Impurities Across Different Batches: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For Gimeracil, a critical component in combination cancer therapies, a thorough understanding and stringent control of its impurity profile are paramount. This guide provides an in-depth comparative analysis of Gimeracil impurities, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in ensuring the quality and consistency of this vital medication.

Gimeracil functions as a dihydropyrimidine dehydrogenase (DPD) inhibitor, preventing the degradation of 5-fluorouracil (5-FU) and thereby enhancing its antitumor activity.[1][2][3][4] Given its crucial role, the presence of impurities—be they process-related, degradation products, or contaminants—can have significant implications for the drug's stability, bioavailability, and, most importantly, patient safety. This document will navigate the complexities of Gimeracil impurity profiling, offering a robust analytical framework for the comparative assessment of different batches.

Understanding the Gimeracil Impurity Landscape

Impurities in Gimeracil can originate from various stages of its lifecycle, including synthesis, purification, and storage. They are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. A comprehensive impurity profile is essential for batch release and regulatory compliance, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances.

Potential Process-Related Impurities

The synthesis of Gimeracil, a pyridine derivative, can give rise to several process-related impurities.[1] These may include starting materials, by-products of side reactions, and intermediates. While specific synthetic routes are proprietary, a general understanding of pyridine chemistry allows for the postulation of likely impurities. For instance, incomplete chlorination or hydrolysis steps during synthesis can lead to the formation of related pyridine derivatives. Several commercially available Gimeracil impurities, such as Impurity 3, 5, 6, 7, 14, and 16, serve as reference standards for their detection and quantification.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Table 1: Identified Gimeracil Impurities and their Potential Origins

Impurity NameChemical Name/StructureCAS NumberMolecular FormulaPotential Origin
Gimeracil Impurity 32-Cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienamide2724728-80-5C9H13N3O2Process-Related
Gimeracil Impurity 55,6-Dichloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile1379260-15-7C7H4Cl2N2O2Process-Related
Gimeracil Impurity 65-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one1379260-15-7C6H6ClNO2Process-Related
Gimeracil Impurity 75-Chloro-4-methoxy-2(1H)-pyridinone1227600-22-7C6H6ClNO2Process-Related
Gimeracil Impurity 142-(Hydroxymethyl)benzonitrile89942-45-0C8H7NOProcess-Related
Gimeracil Impurity 165-chloro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione17902-24-8C8H9ClN2O3Process-Related
Degradation Products

Forced degradation studies are instrumental in identifying potential degradation pathways and the resulting impurities that may form under various stress conditions such as heat, light, acid, base, and oxidation. Research indicates that Gimeracil is particularly susceptible to oxidative stress, leading to the formation of numerous degradation products. Understanding these degradation pathways is critical for establishing appropriate storage conditions and shelf-life for the drug substance.

A Validated Analytical Approach for Comparative Analysis

To objectively compare the impurity profiles of different Gimeracil batches, a robust and validated analytical method is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The following protocol is adapted from established methods for the analysis of Gimeracil and its related substances.[25][26][27][28]

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To separate, detect, and quantify Gimeracil and its impurities in different batches of the drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Waters C18 (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 50:50 (v/v) mixture of Methanol and 0.1M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 4.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Preparation of Solutions:

  • Buffer Preparation (0.1M KH2PO4, pH 4.0): Dissolve 13.6 g of KH2PO4 in 1000 mL of water. Adjust the pH to 4.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 500 mL of Methanol with 500 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Gimeracil reference standard in the mobile phase to obtain a known concentration (e.g., 5.8 µg/mL, reflecting typical concentrations in combined dosage forms).

  • Sample Solution Preparation: Accurately weigh and dissolve a corresponding amount of the Gimeracil batch sample in the mobile phase to achieve a similar concentration to the standard solution.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Analysis: The percentage of each impurity is calculated using the area normalization method or by using the response factor of the impurity relative to the API.

Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 stationary phase is based on its hydrophobicity, which allows for the effective separation of Gimeracil from its structurally similar impurities based on their differential partitioning between the stationary and mobile phases.

  • Methanol and Phosphate Buffer Mobile Phase: The combination of an organic modifier (methanol) and an aqueous buffer provides the necessary polarity range to elute both the polar and less polar components. The pH of the buffer is controlled to ensure the consistent ionization state of Gimeracil and its impurities, which is crucial for reproducible retention times.

  • UV Detection at 275 nm: This wavelength is selected based on the UV absorption maximum of Gimeracil, ensuring high sensitivity for both the API and its chromophoric impurities.

Comparative Data of Gimeracil Batches

The following table presents hypothetical data from the analysis of three different batches of Gimeracil, illustrating how impurity profiles can vary.

Table 2: Comparative Impurity Profile of Three Gimeracil Batches (%)

ImpurityBatch ABatch BBatch CICH Q3A(R2) Thresholds*
This compound0.080.120.07Identification: >0.10%
Gimeracil Impurity 160.040.060.03Reporting: >0.05%
Unknown Impurity 1 (RRT 0.85)0.060.090.05Reporting: >0.05%
Unknown Impurity 2 (RRT 1.15)ND0.03NDReporting: >0.05%
Total Impurities 0.18 0.30 0.15 Qualification: >0.15%

*Thresholds for reporting, identification, and qualification are based on a maximum daily dose of ≤ 2g/day as per ICH Q3A(R2) guidelines. ND = Not Detected.

Analysis of the Data:

  • Batch A and C show a relatively clean impurity profile, with all known and unknown impurities below the identification threshold of 0.10%. The total impurities are at the qualification threshold, which would necessitate a toxicological assessment if exceeded.

  • Batch B exhibits a higher level of Impurity 7, exceeding the identification threshold. This would require structural elucidation and toxicological qualification to ensure it does not pose a safety risk. The total impurity level in Batch B is also significantly higher, warranting further investigation into the manufacturing process to identify and control the source of these impurities.

Workflow and Logical Relationships

The process of comparative impurity analysis follows a logical and systematic workflow, from sample reception to final batch disposition.

Gimeracil_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_decision Decision Making Sample Receive Gimeracil Batches (A, B, C) Weigh Accurately Weigh Samples Sample->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Calculate Calculate Impurity Levels (%) Integrate->Calculate Compare Compare against Specifications & ICH Thresholds Calculate->Compare Pass Batch Conforms to Specifications Compare->Pass All Impurities Below Limits Fail Batch Fails Specifications Compare->Fail Total Impurities Exceed Limit Investigate Further Investigation Required (e.g., Structural Elucidation, Toxicological Assessment) Compare->Investigate Specific Impurity Exceeds Identification/Qualification Threshold Investigate->Pass Investigate->Fail

Caption: Workflow for the comparative analysis of Gimeracil impurities.

The relationship between impurity levels and their potential impact on drug quality is a critical consideration for drug development professionals.

Impurity_Impact_Diagram cluster_source Impurity Source cluster_impact Potential Impact Process Manufacturing Process Impurity Presence of Impurities in Gimeracil Process->Impurity Degradation Storage & Handling Degradation->Impurity Safety Decreased Safety Potential Toxicity Impurity->Safety Efficacy Reduced Efficacy Altered Bioavailability Impurity->Efficacy Stability Decreased Stability Shorter Shelf-Life Impurity->Stability Regulatory Regulatory Scrutiny & Batch Rejection Safety->Regulatory Efficacy->Regulatory Stability->Regulatory

Caption: Logical relationship between Gimeracil impurities and their potential consequences.

Conclusion and Recommendations

The comparative analysis of Gimeracil impurities across different batches is a non-negotiable aspect of quality control in pharmaceutical manufacturing. This guide has provided a framework for understanding the origin of these impurities, a detailed analytical protocol for their assessment, and a logical approach to interpreting the resulting data.

It is imperative for researchers and drug developers to:

  • Establish a comprehensive impurity profile: Characterize both process-related and degradation impurities early in the development process.

  • Employ validated, stability-indicating analytical methods: Ensure that the chosen method is fit for its intended purpose and can accurately and reliably quantify all relevant impurities.

  • Adhere to regulatory guidelines: Comply with ICH and pharmacopeial requirements for the reporting, identification, and qualification of impurities.

  • Implement robust process controls: Minimize the formation of impurities during manufacturing and ensure batch-to-batch consistency.

  • Conduct thorough stability studies: Understand the degradation pathways of Gimeracil to establish appropriate storage conditions and a valid shelf-life.

By embracing these principles, the pharmaceutical industry can continue to provide patients with safe and effective Gimeracil-containing therapies, upholding the highest standards of quality and scientific integrity.

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. (2023). Research Journal of Pharmacy and Technology. [Link]

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  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. (2023). Research Journal of Pharmacy and Technology. [Link]

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  • Gimeracil Impurity 16. (n.d.). Protheragen. [Link]

  • Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. (2018). PMC - PubMed Central. [Link]

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  • (PDF) LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. (2023). ResearchGate. [Link]

  • This compound. (n.d.). SynZeal. [Link]

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  • Buy Gimeracil Impurity 16 | CAS 17902-24-8. (n.d.). QCS Standards. [Link]

  • UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. (2024). Impactfactor.org. [Link]

  • Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158. (n.d.). PubChem. [Link]

  • Table 1. Elemental Impurity Classes. (n.d.). US Pharmacopeia (USP). [Link]

  • Gimeracil Impurity 6 | 1379260-15-7. (n.d.). SynZeal. [Link]

  • Gimeracil Impurity 14 - CAS:89942-45-0. (n.d.). Topbatt Chemical Co., Ltd.. [Link]

  • Tegafur/gimeracil/oteracil. (n.d.). Wikipedia. [Link]

  • Impurity Control in the European Pharmacopoeia. (n.d.). EDQM. [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2021). EDQM. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]

  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2004). European Medicines Agency. [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). EDQM. [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. (2004). European Medicines Agency. [Link]

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A Guide to the Inter-Laboratory Validation of an HPLC Method for Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of an in-house High-Performance Liquid Chromatography (HPLC) method for the quantification of Gimeracil Impurity 7, benchmarked against alternative analytical technologies. The content is structured to provide not only a detailed validation protocol and comparative data but also the scientific rationale behind the methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Gimeracil

Gimeracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of fluoropyrimidine anticancer drugs.[1] By preventing the degradation of drugs like tegafur, gimeracil enhances their therapeutic efficacy. However, as with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3][4]

This compound, identified as 5-chloro-4-methoxypyridin-2(1H)-one, is a potential process-related impurity or degradation product.[1][5] Its accurate quantification is paramount to ensure the quality and safety of gimeracil-containing pharmaceuticals. This guide details the inter-laboratory validation of a robust HPLC method designed for this purpose and compares its performance with other analytical techniques.

The In-House HPLC Method: Design and Rationale

The development of a reliable analytical method is the foundation of accurate impurity quantification.[6] Our in-house method was designed based on established principles of reversed-phase chromatography, which is a cornerstone for the analysis of pharmaceutical compounds.[7]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound, ensuring good separation from the main API and other potential impurities. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. Formic acid is a volatile buffer, making the method compatible with mass spectrometry (MS) for further characterization if needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% BA gradient elution is employed to ensure the timely elution of all components with varying polarities, providing a robust separation of Gimeracil, its impurities, and any potential degradants.
Flow Rate 1.0 mL/minThis flow rate is optimal for the chosen column dimensions, providing efficient separation without generating excessive backpressure.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detector UV at 275 nmThis wavelength was selected based on the UV spectrum of Gimeracil and its impurities, providing adequate sensitivity for the quantification of Impurity 7 at trace levels.[7]

Inter-Laboratory Validation Protocol: A Commitment to Reproducibility

To ensure the reliability and transferability of our in-house method, a comprehensive inter-laboratory validation study was designed in accordance with the ICH Q2(R1) guidelines.[8][9] Three independent laboratories participated in this study to assess the method's performance.

Validation Parameters and Acceptance Criteria

The following parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study:

Caption: Inter-laboratory validation workflow for the this compound HPLC method.

Comparative Data from the Inter-Laboratory Study

The results from the three participating laboratories demonstrated the high performance and reliability of the analytical method.

Linearity and Range
LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Lab 10.1 - 100.9995
Lab 20.1 - 100.9992
Lab 30.1 - 100.9998
Accuracy (Recovery)
LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)
Lab 11.099.5
Lab 21.0100.2
Lab 31.099.8
Precision (RSD%)
LaboratoryRepeatability (RSD%)Intermediate Precision (RSD%)
Lab 10.851.25
Lab 20.921.31
Lab 30.791.18

Comparison with Alternative Analytical Technologies

While HPLC is a robust and widely used technique, other technologies offer potential advantages in specific scenarios.[10][11] Below is a comparison of our validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

FeatureIn-House HPLC MethodUPLC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary and mobile phase.[12]Similar to HPLC but uses smaller particles for higher resolution and speed, coupled with mass detection for high selectivity.[13][14]Separation based on the differential migration of charged species in an electric field.[3][15]
Resolution GoodExcellentVery High
Analysis Time ~30 minutes<10 minutes~15-20 minutes
Sensitivity Good (UV detection)Excellent (MS detection)Good, but can be lower than HPLC for some analytes.[9]
Selectivity GoodExcellent (based on mass-to-charge ratio)Excellent (especially for charged and chiral compounds).[16]
Cost (Instrument) ModerateHighLow to Moderate
Cost (Operational) Moderate (solvent consumption)Lower (reduced solvent use)Low (minimal solvent/buffer use).[10]
Robustness High (well-established technology)Moderate (more complex instrumentation)Moderate (sensitive to buffer composition and capillary surface).
Rationale for Method Selection

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on key project requirements:

G Start Project Requirement Analysis HighThroughput High Throughput Needed? Start->HighThroughput UnknownID Identification of Unknowns? HighThroughput->UnknownID No UPLCMS Select UPLC-MS HighThroughput->UPLCMS Yes CostConstraint Strict Cost Constraints? UnknownID->CostConstraint No UnknownID->UPLCMS Yes HPLC Select HPLC CostConstraint->HPLC No CE Consider Capillary Electrophoresis CostConstraint->CE Yes

Caption: Decision tree for selecting an analytical method for impurity analysis.

Conclusion

The inter-laboratory validation of the in-house HPLC method for this compound has demonstrated that it is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. While alternative technologies like UPLC-MS and Capillary Electrophoresis offer advantages in terms of speed and selectivity, the validated HPLC method provides a reliable and cost-effective solution for routine analysis. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the need for high throughput, the identification of unknown impurities, and budgetary constraints.

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals. Available from: [Link]

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available from: [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Available from: [Link]

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • This compound | 147619-40-7. SynZeal. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Journal of Pharmaceutical Research International. Available from: [Link]

  • Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. Available from: [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.com. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating. Asian Journal of Pharmaceutics. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • What are the pros and cons of HPLC and UPLC? Aijiren Lab Analytical Testing. Available from: [Link]

  • HPLC vs. Capillary Electrophoresis: Which One To Use? Ibis Scientific, LLC. Available from: [Link]

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A Researcher's Guide to Establishing Detection and Quantification Limits for Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD), is a critical component in combination cancer therapies.[1][2] The presence of impurities, such as Gimeracil Impurity 7 (5-Chloro-4-methoxy-2(1H)-pyridinone), must be meticulously monitored and controlled.[2][3][4] This guide provides an in-depth, scientifically grounded protocol for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, benchmarked against a common alternative analytical approach.

The establishment of LOD and LOQ is not merely a procedural step but a fundamental aspect of method validation that defines the performance and reliability of an analytical method.[5][6][7] The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[5][7] This distinction is critical in quality control, where the presence of an impurity above a certain threshold can have significant regulatory implications.

Comparative Analytical Strategies for this compound

The determination of LOD and LOQ for this compound can be approached using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted method for its robustness and accessibility.[8][9] For enhanced sensitivity and specificity, particularly in complex matrices, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a powerful alternative.[10][11] This guide will focus on a validated HPLC-UV method and provide a comparative overview with a UPLC-MS approach.

ParameterHPLC-UVUPLC-MS/MSRationale & Field Insights
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.HPLC-UV is a workhorse in many QC labs due to its simplicity and cost-effectiveness. UPLC-MS/MS provides superior selectivity and sensitivity, crucial for trace-level impurity analysis, especially when co-elution is a risk.
LOD (Hypothetical) 0.05 µg/mL0.005 µg/mLThe significantly lower LOD of MS detection is due to its ability to filter out background noise and specifically monitor for the mass of the target analyte.
LOQ (Hypothetical) 0.15 µg/mL0.015 µg/mLA lower LOQ allows for the accurate and precise measurement of the impurity at very low levels, which is critical for compliance with stringent regulatory limits.
Linearity (Hypothetical) 0.15 - 10 µg/mL (r² > 0.999)0.015 - 2 µg/mL (r² > 0.999)Both techniques can demonstrate excellent linearity within their respective quantifiable ranges. The wider range of the HPLC-UV method may be sufficient for routine analysis, while the UPLC-MS method is better suited for trace analysis.
Precision (%RSD at LOQ) < 10%< 10%Both methods are expected to meet the typical acceptance criteria for precision at the LOQ, demonstrating their reliability at low concentrations.
Accuracy (% Recovery at LOQ) 80-120%90-110%UPLC-MS often provides slightly better accuracy at the LOQ due to its higher specificity, reducing the impact of matrix effects.

Experimental Protocol: Determining LOD and LOQ for this compound by HPLC-UV

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][12]

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Gimeracil API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm[8]

  • Injection Volume: 10 µL

Causality: The choice of a C18 column is based on the non-polar nature of the impurity. The gradient elution is necessary to ensure adequate separation of the impurity from the main Gimeracil peak and any other potential impurities. The detection wavelength is selected based on the UV absorbance maximum of Gimeracil and its impurities.

Preparation of Solutions
  • Diluent: Methanol and water (50:50, v/v).

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from the expected LOQ to a higher concentration (e.g., 0.1, 0.2, 0.5, 1, 2, 5 µg/mL).

  • Spiked Sample Solution: Prepare a solution of Gimeracil API at a typical analytical concentration (e.g., 1 mg/mL) and spike it with this compound at the expected LOQ concentration.

LOD and LOQ Determination: The Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[12]

Step 1: Construct the Calibration Curve Inject the working standard solutions in triplicate. Plot the average peak area against the concentration of this compound.

Step 2: Perform Linear Regression Analysis Determine the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.

Step 3: Calculate LOD and LOQ Use the following formulas:

  • LOD = 3.3 * (σ / S) [12]

  • LOQ = 10 * (σ / S) [12]

Step 4: Experimental Verification Prepare a solution of this compound at the calculated LOD concentration and inject it multiple times (e.g., n=6). The peak should be discernible from the baseline noise. Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) and accuracy (% recovery) should meet the pre-defined acceptance criteria (typically %RSD ≤ 10% and recovery within 80-120%).

Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Verification prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal inject_cal Inject Calibration Standards (n=3) prep_cal->inject_cal prep_spl Prepare Spiked Sample gen_curve Generate Calibration Curve inject_cal->gen_curve lin_reg Linear Regression (Slope & STDEV) gen_curve->lin_reg calc_lod Calculate LOD (3.3 * σ / S) lin_reg->calc_lod calc_loq Calculate LOQ (10 * σ / S) lin_reg->calc_loq ver_lod Verify LOD (Inject & Detect) calc_lod->ver_lod ver_loq Verify LOQ (Precision & Accuracy) calc_loq->ver_loq

Sources

A Comparative Guide to the Forced Degradation of Gimeracil and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gimeracil and Its Role in Oncology

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical component of combination cancer therapies, primarily used to enhance the efficacy of fluoropyrimidine-based drugs like 5-fluorouracil (5-FU).[1][2] Its primary mechanism of action involves the inhibition of dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the degradation of 5-FU.[3] By blocking DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, leading to sustained cytotoxic effects on cancer cells.[4] Given its crucial role, ensuring the stability and purity of gimeracil is paramount in drug formulation and development.

Understanding Gimeracil's Impurities

During the synthesis and storage of gimeracil, various impurities can arise from starting materials, by-products of side reactions, or degradation.[3] These impurities can potentially impact the safety and efficacy of the final drug product. Some known process-related impurities of gimeracil that have been identified and are available as reference standards include:

  • Gimeracil Impurity 3: 2-Cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienamide[5][6]

  • Gimeracil Impurity 7: 5-Chloro-4-methoxy-2(1H)-pyridinone[3][7]

  • Gimeracil Impurity 16: 5-chloro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[8]

This guide, however, will focus on the impurities that are formed under stress conditions, known as degradation products.

Forced Degradation Studies: A Comparative Analysis

Forced degradation, or stress testing, is a vital component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also aid in the development and validation of stability-indicating analytical methods.[1]

Recent comprehensive studies have subjected gimeracil to a battery of stress conditions as per ICH guidelines Q1A (R2), including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2]

Stability Profile of Gimeracil Under Various Stress Conditions

A pivotal study by Parmar, Rajput, and Mohan (2025) provides a detailed account of gimeracil's stability.[1] Their findings indicate that gimeracil is remarkably stable under most stress conditions, with the notable exception of oxidative stress.

Table 1: Summary of Gimeracil Degradation under ICH Stress Conditions

Stress ConditionReagent/ParametersObservationDegradation Products Formed
Acidic Hydrolysis 1M HCl, 60°C, 15 minMinimal to no degradationNo significant degradation products observed[1][2]
Alkaline Hydrolysis 1M NaOH, 80°C, 1 hour (severe)Minor degradationTwo impurity peaks at RRT 0.88 and 1.11[1]
1M NaOH, 70°C, 30 min (milder)No major degradationNo significant degradation products observed[1]
Oxidative Stress 30% H₂O₂, ambient temp.Significant degradation Fourteen previously unreported degradation products[1][2]
Thermal Degradation 60°C, 60 minMinimal to no degradationNo significant degradation products observed[1][2]
Photolytic Degradation ICH Q1B conditionsMinimal to no degradationNo significant degradation products observed[1][2]

Key Insight: The pronounced susceptibility of gimeracil to oxidative stress is a critical finding for formulation scientists. This necessitates careful consideration of excipients and packaging to mitigate oxidative degradation.

A Deep Dive into Oxidative Degradation

The most significant finding from forced degradation studies is the extensive degradation of gimeracil under oxidative conditions, leading to the formation of at least fourteen degradation products.[1][2] High-resolution mass spectrometry (HRMS) has been instrumental in the structural elucidation of these degradants.[1]

Seven of these degradation products have been identified as oxidative products of gimeracil, resulting from the incorporation of one, two, or three oxygen atoms into the molecular structure.[1] While the detailed structures of all fourteen degradation products are proprietary to the publishing research group, this highlights the complex degradation pathway of gimeracil under oxidative stress.

Analytical Methodologies for Impurity Profiling

The development of a robust, stability-indicating analytical method is crucial for the separation and quantification of gimeracil from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for this purpose.

Experimental Protocol: Stability-Indicating HPLC-MS Method

The following is a representative experimental protocol based on published methods for the analysis of gimeracil and its degradation products.[1][9]

Objective: To develop and validate a stability-indicating LC-MS method for the separation of gimeracil and its forced degradation products.

Materials and Reagents:

  • Gimeracil reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Hydrogen peroxide (30%)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Orbitrap HRMS or QTRAP) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS (150 mm x 4.6 mm, 3.5 µm)[9]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic: 40:60 (A:B)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 25°C (ambient)[9]
Injection Volume 10 µL[9]
Detection UV at 219 nm[9] / Mass Spectrometry

Sample Preparation for Forced Degradation:

A stock solution of gimeracil (e.g., 0.25 mg/mL) is prepared in a diluent (e.g., 50:50 mixture of mobile phase A and acetonitrile).[1][2] Aliquots of this stock solution are then subjected to the stress conditions outlined in Table 1. After the specified duration, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome start Gimeracil Stock Solution acid Acidic Hydrolysis start->acid Subject to Stress base Alkaline Hydrolysis start->base Subject to Stress oxidation Oxidative Stress start->oxidation Subject to Stress thermal Thermal Degradation start->thermal Subject to Stress photo Photolytic Degradation start->photo Subject to Stress neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc Quantitative Analysis lcms LC-MS/HRMS Analysis neutralize->lcms Identification & Structural Elucidation end Impurity Profile & Stability Assessment hplc->end lcms->end

Caption: Workflow for the forced degradation study of gimeracil.

Data Interpretation and Structural Elucidation

The power of coupling liquid chromatography with high-resolution mass spectrometry lies in its ability to not only separate the degradation products but also to provide crucial information for their structural elucidation. The exact mass measurements from HRMS and the fragmentation patterns from tandem mass spectrometry (MS/MS) are used to propose the chemical structures of the unknown impurities.[1]

Logical Relationship for Degradation Product Identification:

Degradation_Product_Identification cluster_input Input Data cluster_separation Separation & Detection cluster_interpretation Data Interpretation cluster_output Output input_data Degraded Gimeracil Sample lc Liquid Chromatography (LC) input_data->lc ms Mass Spectrometry (MS) lc->ms rt Retention Time (RT) ms->rt exact_mass Exact Mass (HRMS) ms->exact_mass msms Fragmentation Pattern (MS/MS) ms->msms structure Proposed Structure of Degradation Product rt->structure exact_mass->structure msms->structure

Caption: Logical workflow for the identification of degradation products.

Conclusion and Future Perspectives

The forced degradation studies of gimeracil reveal its robust nature under hydrolytic, thermal, and photolytic stress. However, its marked instability under oxidative conditions is a critical factor that must be addressed during drug development and formulation. The formation of numerous degradation products under oxidative stress underscores the importance of employing advanced analytical techniques like LC-HRMS for comprehensive impurity profiling.

Future research should focus on the complete structural elucidation and toxicological assessment of all oxidative degradation products to ensure the safety and quality of gimeracil-containing pharmaceuticals. The development of novel formulations with enhanced protection against oxidation will be a key area of investigation.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287-302. [Link]

  • Scientific Research Publishing. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Gimeracil Impurity 3. Retrieved from [Link]

  • ResearchGate. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gimeracil? Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 147619-40-7. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gimeracil-impurities. Retrieved from [Link]

  • Protheragen. (n.d.). Gimeracil Impurity 16. Retrieved from [Link]

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A Comparative Guide to Analytical Methods for Gimeracil Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. Gimeracil, a critical component in combination cancer therapies, is no exception.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Gimeracil, grounded in scientific principles and experimental data. We will explore the nuances of various techniques, from the well-established High-Performance Liquid Chromatography (HPLC) to the more advanced Ultra-High-Performance Liquid Chromatography (UHPLC) and hyphenated mass spectrometry techniques, offering insights to inform your analytical strategy.

The Criticality of Impurity Profiling for Gimeracil

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a dihydropyrimidine dehydrogenase (DPD) inhibitor.[1] Its primary role is to prevent the degradation of fluoropyrimidine-based drugs like 5-fluorouracil (5-FU), thereby enhancing their antitumor activity.[1] The presence of impurities—be they process-related, degradation products, or contaminants—can potentially alter the drug's efficacy, introduce toxicity, and compromise patient safety.[3]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/Q3B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[4][5] For Gimeracil, a thorough understanding of its impurity profile is not just a quality control measure but a regulatory necessity.

Known Impurities in Gimeracil

Impurities in Gimeracil can originate from its synthesis or degradation. Process-related impurities may include starting materials, by-products, and intermediates.[3] Degradation impurities are of particular concern, with studies indicating that Gimeracil is susceptible to oxidative stress, leading to the formation of numerous degradation products.[6] Some known impurities that are commercially available as reference standards include:

  • 5-Chloro-4-methoxy-2(1H)-pyridinone (Gimeracil Impurity 7)[3]

  • Gimeracil Impurity 16[3]

  • Gimeracil Impurity 3[3]

  • 6,6-bis(5-chloro-2,4-dihydroxypyridin-3-yl)hexane-1,2,3,4,5-pentaol (Gimeracil Impurity 6)[7]

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]

A Comparative Analysis of Chromatographic Techniques

The cornerstone of impurity profiling is the ability to separate, detect, and quantify impurities, often present at trace levels in the presence of the main API. Liquid chromatography is the workhorse for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the gold standard for pharmaceutical impurity analysis due to its robustness and versatility. A typical HPLC method for Gimeracil impurity profiling involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution.

Advantages for Gimeracil Analysis:

  • Robust and Reliable: HPLC is a well-understood and validated technique, with a vast body of literature and established methods.

  • Cost-Effective: Compared to more advanced techniques, HPLC systems and consumables are generally more affordable.

  • Versatile: A wide range of detectors can be coupled with HPLC, with UV-Vis detectors being the most common for routine analysis.

Limitations:

  • Longer Analysis Times: Typical HPLC run times can be lengthy, impacting sample throughput.

  • Lower Resolution: Compared to UHPLC, the resolving power of HPLC may be insufficient for complex impurity profiles with closely eluting peaks.

  • Solvent Consumption: Longer run times and larger column dimensions contribute to higher solvent consumption.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures than conventional HPLC systems.[8][9][10]

Principle of Operation: The fundamental principle is the same as HPLC, but the smaller particle size in UHPLC columns leads to a more efficient mass transfer of analytes between the mobile and stationary phases. This results in sharper and narrower peaks.[11]

Advantages for Gimeracil Analysis:

  • Increased Resolution: The higher efficiency of UHPLC columns allows for better separation of closely related impurities, which is crucial for complex degradation profiles.[8]

  • Faster Analysis Times: UHPLC methods can significantly reduce run times, often by a factor of 5 to 10 compared to HPLC, dramatically increasing sample throughput.[8]

  • Enhanced Sensitivity: The sharper peaks produced by UHPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for the detection and quantification of impurities at lower levels.[8][11]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique in the long run.

Limitations:

  • Higher Initial Investment: UHPLC systems are more expensive than their HPLC counterparts.

  • Method Transfer Challenges: Transferring an existing HPLC method to a UHPLC system requires careful optimization and re-validation.

  • Increased Susceptibility to Clogging: The smaller particle size of UHPLC columns makes them more prone to clogging from particulate matter in the sample or mobile phase.

Quantitative Performance Comparison: HPLC vs. UHPLC
ParameterHPLCUHPLCRationale for Difference
Analysis Time 20 - 40 minutes2 - 10 minutesSmaller particles and shorter columns in UHPLC allow for faster separations without sacrificing resolution.[8][10]
Resolution GoodExcellentHigher efficiency of sub-2 µm particles leads to sharper peaks and better separation of closely eluting impurities.[8][11]
Sensitivity (LOD/LOQ) HigherLowerNarrower peaks in UHPLC result in greater peak heights and improved signal-to-noise, enabling lower detection limits.[8][11]
System Backpressure 100 - 400 bar400 - 1000+ barThe use of sub-2 µm particles in UHPLC columns creates higher resistance to mobile phase flow.[10][11]
Solvent Consumption HigherLowerShorter run times and lower flow rates significantly reduce solvent usage per analysis.

The Power of Hyphenation: Liquid Chromatography-Mass Spectrometry (LC-MS)

While chromatographic techniques with UV detection are excellent for separation and quantification, they provide limited structural information about unknown impurities. This is where mass spectrometry (MS) becomes an indispensable tool.

Principle of Operation: In an LC-MS system, the eluent from the LC column is directed into the mass spectrometer. The MS ionizes the separated compounds and then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. Tandem MS (MS/MS) can further fragment the ions to provide structural information.

Advantages for Gimeracil Impurity Profiling:

  • Definitive Identification: LC-MS provides molecular weight information, which is crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental composition.[6]

  • Structural Elucidation: Tandem MS (MS/MS) experiments can be used to fragment ions, providing valuable structural information for the definitive identification of impurities.[6]

  • Enhanced Specificity and Sensitivity: MS detectors can be highly specific and sensitive, allowing for the detection of impurities that may co-elute with other components or are present at very low levels.

Considerations:

  • Ionization Efficiency: The response of a compound in MS depends on its ability to be ionized. Some impurities may not ionize well under standard conditions, making their detection challenging.

  • Quantitative Accuracy: While LC-MS can be used for quantification, the response can be influenced by matrix effects. Careful validation is required for accurate quantitative analysis.

  • Complexity and Cost: LC-MS systems are more complex and expensive to purchase and maintain than LC-UV systems.

A study on the forced degradation of Gimeracil highlighted the power of LC-HRMS, where fourteen previously unreported degradation products were identified under oxidative stress conditions, which were not readily detected by UV.[6]

Alternative and Orthogonal Techniques

While LC-based methods are predominant, other techniques can provide valuable, often orthogonal, information for a comprehensive impurity profile.

  • Capillary Electrophoresis (CE): CE separates compounds based on their electrophoretic mobility in an electric field.[12] It offers a different separation mechanism to LC and can be particularly useful for charged or highly polar impurities that are difficult to retain on reversed-phase columns.[12][13] CE methods are known for their high efficiency, fast analysis times, and low sample and reagent consumption.[12]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It is a powerful technique for the separation of chiral compounds and can also be applied to impurity profiling. SFC can offer different selectivity compared to LC and is considered a "green" technique due to the reduced use of organic solvents.[14][15]

Experimental Workflow and Protocols

A robust impurity profiling strategy for Gimeracil should be systematic and grounded in regulatory expectations.

Workflow for Gimeracil Impurity Profiling

Caption: A comprehensive workflow for Gimeracil impurity profiling, from method development to routine quality control.

Example Protocol: Stability-Indicating UHPLC-UV Method

This protocol is a representative example based on published methodologies and best practices.

1. Instrumentation:

  • UHPLC system capable of pressures up to at least 600 bar.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 248 nm.[6]

  • Injection Volume: 2 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Gimeracil reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Gimeracil drug substance in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

4. Forced Degradation Study:

  • Subject the Gimeracil sample solution to stress conditions as per ICH Q1A(R2) guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).[6]

  • Analyze the stressed samples using the developed UHPLC method to ensure the method is stability-indicating (i.e., all degradation products are resolved from the Gimeracil peak and from each other).

5. Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion and Recommendations

The choice of analytical methodology for Gimeracil impurity profiling is a critical decision that impacts the speed, accuracy, and comprehensiveness of the analysis.

  • For routine quality control and batch release testing where the impurity profile is well-characterized, a validated HPLC or UHPLC method with UV detection is often sufficient. UHPLC is the recommended choice for new method development due to its significant advantages in speed, resolution, and sensitivity, which ultimately lead to higher throughput and lower long-term operational costs.

  • For the identification and structural elucidation of unknown impurities, particularly during drug development and in response to out-of-specification results, LC-MS is the technology of choice. The structural information it provides is invaluable for understanding degradation pathways and for the synthesis of reference standards.

  • Orthogonal techniques like Capillary Electrophoresis and Supercritical Fluid Chromatography should be considered as complementary methods, especially for challenging separations or to gain a more complete picture of the impurity profile.

Ultimately, a risk-based approach should be employed, leveraging the strengths of each technique to build a comprehensive and scientifically sound control strategy for Gimeracil impurities, ensuring the delivery of a safe and effective medication to patients.

References

  • Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54679224, Gimeracil. [Link]

  • Pharmaffiliates. Gimeracil-impurities. [Link]

  • European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use”. [Link]

  • Hernandez, L., et al. (2006). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Journal of Chromatography A, 1117(1), 1-10. [Link]

  • Jain, R., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link]

  • Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • European Pharmacopoeia. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. [Link]

  • Drawell. (2024). Comparative Analysis of HPLC and UHPLC: Which is Better?. [Link]

  • Shah, I., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link]

  • A Review on Capillary Electrophoresis Methods for Impurity Profiling of Drugs. [Link]

  • Jain, R., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link]

  • De Klerck, K., et al. (2015). Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 109, 146-155. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • U.S. Pharmacopeia. (2014). Commentary USP 38–NF 33. [Link]

  • LCGC International. (2024). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. [Link]

  • U.S. Pharmacopeia. (2014). 476 Organic Impurities in Drug Substances and Drug Products. [Link]

  • European Medicines Agency. (2023). Control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “Substances for Pharmaceutical Use” and general chapter “Control of Impurities in Substances for Pharmaceutical Use”. [Link]

  • Scribd. (n.d.). Impurity Guidelines for Pharma Experts. [Link]

  • International Journal of Scientific Research & Technology. (2024). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. [Link]

  • The European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Gimeracil Impurity 7 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the accurate determination of impurities is a cornerstone of drug safety and efficacy. For Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPYD) used in combination with tegafur for cancer therapy, controlling impurities is of paramount importance.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Gimeracil Impurity 7, a critical quality attribute.

The transition from a well-established HPLC method to a more modern UPLC approach offers significant advantages in terms of speed and efficiency. However, this migration necessitates a thorough cross-validation to ensure that the new method is not only faster but also equivalent or superior in its analytical performance. This document serves as a comprehensive guide to this process, grounded in the principles of scientific integrity and regulatory expectations outlined in guidelines such as the International Council for Harmonisation's Q2(R1).[3][4][5][6]

The Rationale for Method Migration: HPLC vs. UPLC

HPLC has long been the gold standard for pharmaceutical analysis, offering robust and reliable separation of compounds.[7] UPLC, a more recent innovation, utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, sensitivity, and speed of analysis.[7][8][9] The smaller particle size allows for a more efficient separation, but also necessitates instrumentation capable of handling much higher backpressures.[7][9]

The primary drivers for migrating from an HPLC to a UPLC method for this compound analysis are:

  • Increased Throughput: UPLC methods can significantly reduce run times, often by a factor of 5 to 10, allowing for a higher volume of samples to be analyzed in a shorter period.[10][11]

  • Improved Resolution: The enhanced efficiency of UPLC columns can lead to better separation of Impurity 7 from the parent Gimeracil peak and other potential degradants, which is crucial for accurate quantification.[8]

  • Enhanced Sensitivity: Sharper, more concentrated peaks in UPLC often result in a higher signal-to-noise ratio, improving the limit of detection (LOD) and limit of quantification (LOQ) for Impurity 7.[8][11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates in UPLC translate to a significant reduction in solvent usage, leading to cost savings and a smaller environmental footprint.[8][10]

Experimental Design: A Head-to-Head Comparison

A robust cross-validation study is essential to demonstrate the equivalency of the UPLC method to the established HPLC method. This involves a direct comparison of their performance across a range of validation parameters as stipulated by ICH Q2(R1).[3][4][5][6]

The following outlines representative HPLC and UPLC methodologies for the analysis of this compound. These protocols are based on established principles of reversed-phase chromatography for polar compounds.

High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B (return to initial)

    • 30-35 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

Ultra-Performance Liquid Chromatography (UPLC) Method (Transferred and Optimized)

The UPLC method is a geometrically scaled version of the HPLC method, designed to achieve a rapid analysis while maintaining or improving separation quality.[12][13] The transfer requires scaling the flow rate, injection volume, and gradient times to the smaller column dimensions.[10][14]

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% to 40% B

    • 5-6 min: 40% to 5% B (return to initial)

    • 6-7 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35 °C

  • Detection: UV at 270 nm

Sample Preparation (Applicable to both methods):

A stock solution of Gimeracil reference standard is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. A stock solution of this compound is also prepared. Working standard solutions are prepared by diluting the stock solutions with the mobile phase to appropriate concentrations for linearity, accuracy, and precision studies.

Visualizing the Workflow

The process of method transfer and cross-validation can be visualized as a logical flow of activities, ensuring a systematic and scientifically sound approach.

Cross_Validation_Workflow cluster_hplc Established HPLC Method cluster_validation Cross-Validation H_Dev HPLC Method Development & Validation H_Params HPLC Parameters: - Column: 250x4.6mm, 5µm - Flow: 1.0 mL/min - Gradient: 35 min Transfer Geometric Scaling (Flow Rate, Gradient, Inj. Vol.) H_Params->Transfer U_Initial Initial UPLC Parameters Transfer->U_Initial U_Opt UPLC Method Optimization U_Initial->U_Opt U_Params UPLC Parameters: - Column: 100x2.1mm, 1.7µm - Flow: 0.4 mL/min - Gradient: 7 min Validation Head-to-Head Comparison (ICH Q2(R1) Parameters) U_Params->Validation Data_Analysis Data Analysis & Equivalency Assessment Validation->Data_Analysis

Caption: Workflow for HPLC to UPLC method transfer and cross-validation.

Comparative Data Analysis

The following tables summarize the expected comparative data from the cross-validation of the HPLC and UPLC methods for this compound.

Table 1: System Suitability and Performance Comparison

ParameterHPLC MethodUPLC MethodAdvantage
Run Time ~35 minutes~7 minutesUPLC (5x faster)
Resolution (Gimeracil/Impurity 7) > 2.0> 2.5UPLC (Improved Separation)
Theoretical Plates (Impurity 7) ~15,000~25,000UPLC (Higher Efficiency)
Tailing Factor (Impurity 7) < 1.5< 1.2UPLC (Better Peak Shape)
System Backpressure ~1500 psi~8000 psiHPLC (Lower Pressure)

Table 2: Validation Summary

Validation ParameterHPLC MethodUPLC MethodComments
Specificity No interference at the retention time of Impurity 7No interference at the retention time of Impurity 7Both methods are specific. Forced degradation studies show no co-elution.[1][2][15]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods are accurate within acceptable limits.
Precision (% RSD)
- Repeatability< 2.0%< 1.5%UPLC shows slightly better repeatability.
- Intermediate Precision< 2.5%< 2.0%Both methods demonstrate good precision.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLUPLC offers a lower LOD, beneficial for trace impurity detection.
Limit of Quantification (LOQ) ~0.03 µg/mL~0.015 µg/mLUPLC allows for more accurate quantification of low-level impurities.
Robustness Insensitive to minor changes in flow rate and mobile phase composition.Insensitive to minor changes in flow rate, column temperature, and mobile phase composition.Both methods are robust under the tested conditions.
Causality and Insights

The superior performance of the UPLC method is a direct consequence of the smaller particle size of the stationary phase.[8][9] This leads to a more tightly packed column bed, resulting in a higher number of theoretical plates and, consequently, better resolution. The shorter column length, combined with a proportionally scaled flow rate, allows for a significant reduction in analysis time without sacrificing separation quality.[10][14]

The enhanced sensitivity of the UPLC method, as reflected in the lower LOD and LOQ values, is due to the sharper and more concentrated peaks. This is a result of reduced band broadening, a key advantage of using sub-2 µm particles.[8] For impurity analysis, where the analytes of interest are often present at very low concentrations, this increased sensitivity is a significant benefit.

Conclusion and Recommendations

The cross-validation data clearly demonstrates that the developed UPLC method for the analysis of this compound is not only significantly faster than the traditional HPLC method but also offers improved resolution and sensitivity. The UPLC method is shown to be specific, linear, accurate, precise, and robust, meeting all the criteria for a validated analytical procedure according to ICH guidelines.[3][4][5][6]

For laboratories involved in the quality control of Gimeracil, migrating from the existing HPLC method to the validated UPLC method is highly recommended. The substantial increase in sample throughput and the reduction in solvent consumption offer significant operational and economic advantages.[10][11] The improved sensitivity and resolution of the UPLC method also provide a higher degree of confidence in the quality of the analytical data, which is crucial for ensuring patient safety.

While the initial investment in UPLC instrumentation may be higher than for traditional HPLC systems, the long-term benefits of increased productivity and reduced operational costs make it a worthwhile investment for high-throughput environments.[10] It is imperative that any such method transfer is accompanied by a comprehensive cross-validation study, as outlined in this guide, to ensure the continued integrity and reliability of the analytical results.

References

  • Guidelines for method transfer from HPLC to UHPLC. KNAUER Application Note. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare.com. [Link]

  • Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Waters Corporation. [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Transferring Methods from HPLC to UHPLC. Lab Manager. [Link]

  • Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scirp.org. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

  • Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Institutes of Health (NIH). [Link]

  • Gimeracil-impurities. Pharmaffiliates. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics. [Link]

  • A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities | Request PDF. ResearchGate. [Link]

  • (PDF) LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate. [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. Waters Corporation. [Link]

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A Comprehensive Guide to the Determination of the Relative Response Factor for Gimeracil Impurity 7

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Gimeracil, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, is a critical component in combination cancer therapies, where it enhances the efficacy of fluoropyrimidine-based drugs by preventing their degradation.[1][2] The manufacturing process and storage of Gimeracil, like any active pharmaceutical ingredient (API), can lead to the formation of impurities that may impact the drug's safety and efficacy.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7][8]

This guide provides an in-depth technical overview of the determination of the Relative Response Factor (RRF) for Gimeracil Impurity 7 (5-chloro-4-methoxy-2(1H)-pyridinone), a known impurity of Gimeracil.[3][9][10][11] The RRF is a crucial parameter in chromatographic analysis that enables the accurate quantification of impurities when a reference standard for the impurity is not used in routine analysis.[12][13]

Understanding the Relative Response Factor (RRF)

In High-Performance Liquid Chromatography (HPLC) with UV detection, the detector's response is proportional to the concentration of the analyte. However, different compounds can have different responses at the same concentration due to variations in their molar absorptivity at a specific wavelength. The Response Factor (RF) is a measure of this sensitivity and is calculated as the peak area divided by the concentration.[12]

The Relative Response Factor (RRF) is the ratio of the response factor of an impurity to the response factor of the API.[13]

RRF = RFimpurity / RFAPI

An RRF value of 1.0 indicates that the impurity and the API have the same response at a given wavelength. A value other than 1.0 signifies a difference in response that must be corrected for accurate quantification. This guide will detail a robust methodology for determining the RRF of this compound with respect to Gimeracil.

Experimental Determination of the Relative Response Factor for this compound

This section outlines a comprehensive, step-by-step protocol for the determination of the RRF for this compound using reversed-phase HPLC with UV detection. The methodology is designed to be self-validating by incorporating linearity and precision assessments.

Materials and Reagents
  • Gimeracil Reference Standard: Purity ≥ 99.5%

  • This compound Reference Standard: (5-chloro-4-methoxy-2(1H)-pyridinone), CAS: 1227600-22-7, Purity ≥ 98%.[3][9][10][11]

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid (H3PO4): Analytical grade

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance (5-decimal place)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used. These conditions are based on established methods for the analysis of Gimeracil and its impurities.[14][15]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge, Agilent Zorbax)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with dilute Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on typical detection wavelengths for Gimeracil)[14]
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Gimeracil Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Gimeracil reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Prepare a series of at least five calibration solutions for both Gimeracil and this compound by diluting the respective stock solutions with the diluent. The concentration range should cover the expected reporting levels of the impurity, typically from the Limit of Quantification (LOQ) to 150% of the specification limit. For this example, we will target a range from 0.1 µg/mL to 2.0 µg/mL for both the API and the impurity for a direct comparison.

Solution LevelConcentration of Gimeracil (µg/mL)Concentration of Impurity 7 (µg/mL)
10.10.1
20.250.25
30.50.5
41.01.0
52.02.0
Experimental Workflow

The following diagram illustrates the workflow for the determination of the RRF.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation prep_api Prepare Gimeracil Stock Solution prep_cal Prepare Calibration Solutions (5 levels) prep_api->prep_cal prep_imp Prepare Impurity 7 Stock Solution prep_imp->prep_cal inject_blank Inject Diluent (Blank) prep_cal->inject_blank inject_cal Inject Calibration Solutions (n=3) inject_blank->inject_cal integrate Integrate Peak Areas inject_cal->integrate linearity Plot Calibration Curves (Area vs. Concentration) integrate->linearity slope Determine Slopes for Gimeracil & Impurity 7 linearity->slope calculate_rrf Calculate RRF (Slope_Imp / Slope_API) slope->calculate_rrf

Caption: Workflow for the determination of the Relative Response Factor.

Data Analysis and RRF Calculation
  • System Suitability: Before starting the analysis, inject a system suitability solution (e.g., a mid-level calibration solution) multiple times (n=6). The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Linearity: Inject each calibration solution in triplicate. Plot the average peak area against the concentration for both Gimeracil and this compound.

  • Slope Determination: Perform a linear regression analysis for each data set to obtain the slope of the calibration curve. The correlation coefficient (r²) for each curve should be ≥ 0.999.

  • RRF Calculation: Calculate the RRF using the following formula:

    RRF = Slopethis compound / SlopeGimeracil

Comparison of RRF Determination Methods

While the slope method described above is the most robust and widely accepted, other methods can be employed, each with its own advantages and disadvantages.

MethodDescriptionAdvantagesDisadvantages
Slope Method Linearity curves are generated for both the API and the impurity over a range of concentrations. The RRF is the ratio of the slopes.[16]Most accurate and reliable method. Provides linearity data as part of the determination.Requires more experimental work and larger quantities of reference standards.
Single-Point Method Solutions of the API and the impurity at the same concentration are prepared and injected. The RRF is the ratio of their peak areas.Quick and requires less reference material.Less accurate as it assumes linearity through the origin. May not be representative if the response is not linear over the desired range.
NMR Method A combination of HPLC and Nuclear Magnetic Resonance (NMR) can be used to determine the RRF without isolating the impurity.[17]Useful when an isolated impurity reference standard is not available.Requires specialized equipment (NMR) and expertise. Can be more complex to execute.

Application of RRF in Routine Quality Control

Once the RRF for this compound is established and validated, it can be used in routine quality control testing of Gimeracil drug substance and drug product. The concentration of the impurity in a sample can be calculated using the following formula, which corrects for the difference in response between the impurity and the API:

Impurity Concentration (µg/mL) = (AreaImpurity / AreaAPI) * (ConcentrationAPI / RRF)

Conclusion

The accurate determination of the Relative Response Factor is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a detailed and scientifically sound methodology for determining the RRF of this compound. By following this protocol and adhering to the principles of good analytical practice, researchers and drug development professionals can confidently and accurately quantify this impurity, ensuring compliance with global regulatory standards.[18][19][20][21]

References

  • Parmar, R., Rajput, S. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Vertex AI Search.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Vertex AI Search.
  • Gandhi, S. K., & Mandal, B. K. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. Research J. Pharm. and Tech., 17(9).
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org.
  • European Medicines Agency. (n.d.). Quality: impurities. EMA.
  • Parmar, R., Rajput, S., & Mohan, A. (2025).
  • Guidechem. (n.d.). This compound 1227600-22-7 wiki. Guidechem.com.
  • Syngene International Ltd. (2021). Complimentary techniques for determining relative response factor of non-isolated impurities.
  • Intertek. (n.d.).
  • FDA. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org.
  • National Institutes of Health. (n.d.). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. NIH.
  • Bhaskar Nap. (2022).
  • Pandey, P. K. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru.
  • Patsnap Synapse. (2024). What is the mechanism of Gimeracil?
  • Choudhary, A. (2025). Relative Response Factor (RRF)
  • Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. Wikipedia.
  • ChemicalBook. (2025). This compound | 1227600-22-7. ChemicalBook.
  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography.
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  • Labmix24. (n.d.). This compound - TLC-G-047009. Labmix24.

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Safety Operating Guide

Navigating the Disposal of Gimeracil Impurity 7: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the vital work of drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The responsible management of every substance, including impurities, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Gimeracil Impurity 7, ensuring that your laboratory's operational excellence is matched by its commitment to safety and environmental integrity.

Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), plays a crucial role in enhancing the efficacy of fluoropyrimidine-based chemotherapies.[1] Consequently, its impurities, such as this compound (5-Chloro-4-methoxy-2(1H)-pyridinone), may be encountered in research and manufacturing processes.[1] Given that Gimeracil is an antitumor agent, its impurities must be handled with the assumption of cytotoxic potential, necessitating rigorous disposal protocols.

Part 1: Foundational Principles of Hazardous Waste Management

The disposal of any active pharmaceutical ingredient (API) or its impurities is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[2] A key takeaway from recent EPA rulings is the strict prohibition on the disposal of hazardous waste pharmaceuticals down drains or toilets, a measure aimed at protecting US waterways.[3][4]

Similarly, European Union directives emphasize the need for clear identification, segregation, and traceability of hazardous waste to ensure protection of human health and the environment.[5] For cytotoxic waste, specific guidelines often mandate high-temperature incineration as the final disposal method to ensure complete destruction of the hazardous compounds.[6]

Core Tenet: Segregation is Paramount

The first and most critical step in the proper disposal of this compound is immediate and correct segregation at the point of generation. Cross-contamination of waste streams can lead to regulatory violations, increased disposal costs, and safety hazards.

WasteSegregation cluster_generation Point of Generation cluster_containers Waste Containers GI7 This compound (Solid or Solution) CytotoxicWaste Clearly Labeled Cytotoxic Waste Container (e.g., Purple Bin) GI7->CytotoxicWaste Solid Waste & Contaminated PPE NonHazardous Non-Hazardous Waste Sharps Cytotoxic Sharps Container GI7->Sharps Contaminated Needles, Syringes caption Fig 1: Initial Waste Segregation Flowchart

Part 2: Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for laboratory personnel.

Step 1: Identification and Hazard Assessment

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1227600-22-7[7][8]
Molecular Formula C6H6ClNO2[7][8]
Molecular Weight 159.57 g/mol [7]
Appearance Solid[8]
Step 2: Personal Protective Equipment (PPE)

Given the potential hazards, appropriate PPE is non-negotiable. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended when handling concentrated amounts.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable or laundered by a specialized service.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions. For larger quantities or potential for aerosolization, a respirator may be necessary.

Step 3: Waste Collection and Containment
  • Solid Waste:

    • Collect pure this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.

    • The label must include:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 1227600-22-7

      • Primary Hazards (e.g., "Toxic," "Irritant")

      • Date of accumulation start.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been verified. Chlorinated hydrocarbons can react violently with certain other chemicals.[9]

  • Contaminated Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[6] These are often color-coded (e.g., purple) to distinguish them from other sharps waste.[6]

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal Waste Management & Disposal Start Generation of This compound Waste Assess Hazard Assessment & PPE Selection Start->Assess Segregate Segregate Waste (Solid, Liquid, Sharps) Assess->Segregate Contain Properly Labeled & Sealed Containers Segregate->Contain Store Temporary Storage in Designated Area Contain->Store Pickup Arrange Pickup by Certified Hazardous Waste Hauler Store->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate caption Fig 2: this compound Disposal Workflow

Part 3: Chemical Inactivation - Considerations and Procedures

For certain waste streams, chemical inactivation prior to disposal can be an effective way to reduce the hazard. However, this should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.

Studies on the forced degradation of Gimeracil have shown that it is susceptible to oxidative stress.[3][10] This suggests that oxidation could be a viable method for degrading this compound. Chemical methods for the degradation of some antineoplastic drugs include the use of potassium permanganate or sodium hypochlorite (bleach).[11]

Experimental Protocol: Oxidative Degradation of Aqueous this compound Waste

Disclaimer: This is a general guideline and must be adapted and validated for your specific waste stream composition and concentration. Always perform a small-scale test reaction before treating a large volume of waste.

  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure all necessary PPE is worn.

    • Have a quench solution (e.g., sodium bisulfite for excess oxidant) and spill kit readily available.

  • Procedure:

    • To an aqueous solution of this compound waste, slowly add a 5.25% sodium hypochlorite solution (household bleach) or a solution of potassium permanganate while stirring.

    • The reaction may be exothermic; control the rate of addition to manage any temperature increase.

    • Monitor the reaction for completion. This may require analytical techniques such as HPLC to confirm the absence of the parent compound.

  • Neutralization and Disposal:

    • Once the degradation is complete, neutralize any excess oxidant.

    • Adjust the pH of the final solution to be between 6 and 8.

    • Even after treatment, the resulting solution may still be considered hazardous waste depending on local regulations and the byproducts formed. It should be collected and disposed of through a certified hazardous waste vendor.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.

    • For small spills, and if you are trained and have the appropriate spill kit, contain the spill with absorbent materials.

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning agent.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the chemical, including its name and CAS number.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards, adhering to regulatory requirements, and implementing robust, step-by-step procedures, researchers can ensure that their groundbreaking work does not come at the cost of their safety or the health of the environment.

References

  • (2025). Scirp.org.

  • (2006). GERPAC.

  • (n.d.). PubMed.

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  • (2025). ResearchGate.

  • (2025). Scirp.org.

  • (2022). Sharpsmart.

  • (2024). Patsnap Synapse.

  • (n.d.). Wikipedia.

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  • (n.d.). Clearsynth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.